molecular formula C19H28N2O6 B557102 Boc-Lys(Z)-OH CAS No. 2389-45-9

Boc-Lys(Z)-OH

Katalognummer: B557102
CAS-Nummer: 2389-45-9
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: BDHUTRNYBGWPBL-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-Lys(Z)-OH, also known as this compound, is a useful research compound. Its molecular formula is C19H28N2O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHUTRNYBGWPBL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883840
Record name L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2389-45-9
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2389-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Lys(Z)-OH: Structure, Properties, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine, commonly abbreviated as Boc-Lys(Z)-OH, is a cornerstone building block in synthetic peptide chemistry. Its dual-protection scheme, featuring an acid-labile Boc group on the α-amino group and a hydrogenolysis- or strong acid-labile Z group on the ε-amino group, offers orthogonal protection crucial for the stepwise assembly of complex peptide sequences. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis, application, and deprotection of this compound, serving as an essential resource for researchers in peptide synthesis and drug development.

Chemical Structure and Identification

This compound is a derivative of the amino acid L-lysine, where the two amino groups are protected to prevent unwanted side reactions during peptide synthesis. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group.

IdentifierValue
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-6-[(phenylmethoxy)carbonylamino]hexanoic acid[1]
Synonyms Nα-Boc-Nε-Z-L-lysine, Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine
CAS Number 2389-45-9[2]
Molecular Formula C₁₉H₂₈N₂O₆[2]
Molecular Weight 380.44 g/mol [2]
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[2]
InChI Key BDHUTRNYBGWPBL-HNNXBMFYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its proper handling, storage, and application in synthesis.

PropertyValueSource
Physical Form White to off-white crystalline powder.
Melting Point Not consistently reported.
Optical Rotation [α]²⁵/D −6.5° to −8.5° (c=2 in acetic acid)
Solubility Soluble in DMF, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Storage Store at -20°C for long-term stability.[2]

Synthesis of this compound

The synthesis of this compound typically involves the selective protection of the ε-amino group of lysine with the Z group, followed by the protection of the α-amino group with the Boc group. A common synthetic route starts from Nα-Boc-L-lysine.

Experimental Protocol: Synthesis of Nα-Boc-Nε-Z-L-lysine[4]
  • Reaction Setup: In a suitable reaction vessel, dissolve Nα-Boc-L-lysine (1.00 equivalent) and sodium bicarbonate (NaHCO₃, 3.00 equivalents) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Addition of Z-protecting agent: Cool the mixture to 0°C in an ice bath. Slowly add a solution of N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu, 1.00 equivalent) in THF to the reaction mixture with vigorous stirring.

  • Reaction: Allow the reaction to warm to 30°C and stir for 16 hours.

  • Work-up: Upon completion of the reaction, adjust the pH of the mixture to 5-6 with 1N HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound as a yellow oil.

G Synthesis of this compound Boc_Lys_OH Nα-Boc-L-lysine Reaction Reaction at 0°C to 30°C Boc_Lys_OH->Reaction Cbz_OSu Cbz-OSu Cbz_OSu->Reaction NaHCO3 NaHCO₃, THF/H₂O NaHCO3->Reaction Boc_Lys_Z_OH This compound Reaction->Boc_Lys_Z_OH Acidic work-up & extraction

Caption: Synthetic pathway for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS). The orthogonal nature of the Boc and Z protecting groups allows for the selective deprotection of the α-amino group for chain elongation while the lysine side chain remains protected.

Experimental Protocol: Boc-SPPS Cycle with this compound

This protocol outlines a single coupling cycle for incorporating a this compound residue onto a growing peptide chain on a solid support (e.g., Merrifield resin).

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes. This exposes the free α-amine.[3]

  • Washes: Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.

  • Neutralization: Neutralize the protonated amine terminal with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.

  • Coupling: Couple this compound (2-4 equivalents) to the free amine. Use a coupling reagent such as HBTU (2-4 equivalents) and an additive like HOBt (2-4 equivalents) in N,N-Dimethylformamide (DMF). The reaction progress can be monitored using a ninhydrin test.

  • Washes: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

G Boc-SPPS Cycle with this compound Start Peptide-Resin with N-terminal Boc Deprotection 1. Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (5-10% DIEA in DCM) Wash1->Neutralization Coupling 4. Coupling (this compound, HBTU/HOBt in DMF) Neutralization->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 End Peptide-Resin with new Boc-Lys(Z) residue Wash2->End

Caption: General workflow for Boc-SPPS.

Deprotection of Protecting Groups

The selective removal of the Boc and Z protecting groups is a critical aspect of utilizing this compound in peptide synthesis.

Boc Group Deprotection

The Boc group is labile to moderate acidic conditions.

  • Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure: The peptide-resin is treated with the TFA/DCM solution for 20-30 minutes at room temperature.[3]

Z Group Deprotection

The Z group is stable to the acidic conditions used for Boc removal and can be cleaved under different conditions, ensuring orthogonality.

This is a mild and common method for Z group removal.

  • Reagents: Hydrogen gas (H₂), Palladium on carbon (10% Pd/C) catalyst, Formic acid (HCOOH) as a hydrogen donor is also effective.

  • Experimental Protocol:

    • Dissolve the Z-protected peptide in a suitable solvent such as methanol or formic acid.

    • Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected peptide.

The Z group can also be removed by strong acids, often concurrently with cleavage of the peptide from the resin in Boc-SPPS.

  • Reagents: Hydrogen bromide in acetic acid (HBr/AcOH).

  • Experimental Protocol:

    • Suspend the dried peptide-resin in a mixture of pentamethylbenzene and thioanisole in TFA.

    • Add 30% HBr in acetic acid (approximately 5M) to the suspension.

    • Stir the mixture for 60-90 minutes at room temperature.

    • Precipitate the peptide by adding cold diethyl ether.

    • Isolate the peptide by centrifugation or filtration.

G Deprotection of Boc and Z Groups Boc_Lys_Z_OH This compound H_Lys_Z_OH H-Lys(Z)-OH Boc_Lys_Z_OH->H_Lys_Z_OH TFA/DCM Boc_Lys_OH Boc-Lys-OH Boc_Lys_Z_OH->Boc_Lys_OH H₂/Pd-C or HBr/AcOH H_Lys_OH H-Lys-OH H_Lys_Z_OH->H_Lys_OH H₂/Pd-C or HBr/AcOH Boc_Lys_OH->H_Lys_OH TFA/DCM

Caption: Orthogonal deprotection strategies.

Analytical Methods for Purity Determination

Ensuring the purity of this compound is essential for successful peptide synthesis. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing purity.

Typical HPLC Method
  • Column: Reversed-phase C18 column (e.g., 4.6 x 200 mm).[4]

  • Mobile Phase A: 0.1% TFA in water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm or 280 nm.[3]

  • Purity Calculation: Purity is determined by integrating the peak area of the main product relative to the total peak area.

Conclusion

This compound is an indispensable tool in the arsenal of peptide chemists. Its well-defined structure and reliable reactivity, governed by its orthogonal protecting groups, enable the precise synthesis of complex peptides for a wide range of applications in research and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this versatile building block, empowering scientists to advance their research in the ever-evolving field of peptide science.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine, commonly known as Boc-Lys(Z)-OH. This orthogonally protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the controlled assembly of complex peptide chains.[1][2] This document outlines the primary synthetic strategies, detailed experimental protocols, purification methods, and characterization data to assist researchers in the efficient and high-purity production of this essential reagent.

Introduction

This compound is a derivative of the amino acid L-lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the ε-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group.[1] The differential lability of these protecting groups is central to its utility in peptide synthesis. The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), while the Z group is stable to these conditions but can be removed by hydrogenolysis or strong acids like hydrofluoric acid (HF).[1][3] This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.[1]

Synthesis of this compound

The synthesis of this compound can be approached through several routes. The most common strategies involve the sequential protection of L-lysine or its hydrochloride salt. A prevalent method involves the initial protection of the ε-amino group with the Z group, followed by the protection of the α-amino group with the Boc group. An alternative, though sometimes more challenging route, involves the use of a copper chelate to temporarily protect the α-amino and carboxyl groups, allowing for the selective protection of the ε-amino group.[4][5]

Synthesis via Sequential Protection of L-Lysine

This widely used method involves two main steps: the synthesis of H-Lys(Z)-OH followed by the introduction of the Boc group.

Step 1: Synthesis of Nε-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH)

The initial step focuses on the selective protection of the ε-amino group of L-lysine with a benzyloxycarbonyl group.

Experimental Protocol: Synthesis of H-Lys(Z)-OH

  • Materials:

    • L-lysine

    • Benzyl chloroformate

    • Tetrahydrofuran (THF)

    • Water

    • Sodium hydroxide (aqueous solution)

    • Hydrochloric acid (aqueous solution)

    • Chloroform

  • Procedure:

    • A solution of benzyl chloroformate in THF is prepared.

    • This solution is slowly added to a cooled (0°C) and stirred aqueous solution of L-lysine, while maintaining the pH at 12 with the addition of aqueous sodium hydroxide.

    • After the addition is complete, the reaction mixture is stirred overnight.

    • The THF is partially removed under reduced pressure.

    • The pH of the remaining aqueous solution is adjusted to 5.6 with hydrochloric acid to precipitate the product.

    • The resulting suspension is filtered, and the solid residue is washed with chloroform.

    • The product, H-Lys(Z)-OH, is dried.

Step 2: Synthesis of Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine (this compound)

The second step introduces the Boc protecting group onto the α-amino group of the previously synthesized H-Lys(Z)-OH.

Experimental Protocol: Synthesis of this compound from H-Lys(Z)-OH

  • Materials:

    • H-Lys(Z)-OH

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Tetrahydrofuran (THF)

    • Water

    • Sodium hydroxide (1N aqueous solution)

  • Procedure:

    • H-Lys(Z)-OH is dissolved in a mixture of THF and water and cooled to 0-5°C in an ice bath.

    • The pH of the solution is adjusted and maintained at approximately 10 by the addition of 1N NaOH solution.[5]

    • A solution of di-tert-butyl dicarbonate in dry THF is added portion-wise with vigorous stirring, ensuring the temperature is maintained below 5°C.[5]

    • The reaction is monitored for completion.

Synthesis Starting from L-Lysine Monohydrochloride

An alternative and frequently employed method begins with L-lysine monohydrochloride, which can offer advantages in handling and solubility.

Experimental Protocol: Synthesis of this compound from L-Lysine Monohydrochloride

  • Materials:

    • L-lysine monohydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Benzotriazole

    • 4-Dimethylaminopyridine (DMAP)

    • Tetrahydrofuran (THF)

    • Water

    • Sodium hydroxide (aqueous solution)

  • Procedure:

    • A solution of di-tert-butyl dicarbonate, benzotriazole, and a catalytic amount of DMAP is prepared in THF.

    • After stirring for approximately 2 hours, this mixture is slowly added to a cooled (0°C) solution of L-lysine monohydrochloride in water.

    • The pH of the reaction mixture is maintained at 11.5 throughout the addition by the controlled addition of aqueous sodium hydroxide.[6]

    • The reaction is stirred for several hours to ensure completion.

Purification of this compound

The purification of this compound is crucial to obtain a product of high purity suitable for peptide synthesis. The crude product from the synthesis typically contains unreacted starting materials and byproducts. A common and effective purification strategy involves the formation and recrystallization of the dicyclohexylamine (DCHA) salt.

Experimental Protocol: Purification via Dicyclohexylamine Salt Formation and Recrystallization

  • Materials:

    • Crude this compound

    • Ethyl acetate

    • Sodium sulfate (anhydrous)

    • Dicyclohexylamine (DCHA)

    • Isopropyl acetate

    • Methyl ethyl ketone (MEK)

  • Procedure:

    • The reaction mixture containing the crude this compound is worked up by extraction with ethyl acetate.

    • The organic layer is washed with water and then dried over anhydrous sodium sulfate.

    • The dried solution is treated with dicyclohexylamine and stirred overnight to precipitate the this compound DCHA salt.[6]

    • The suspension is filtered, and the solid salt is washed with isopropyl acetate and dried.

    • For further purification, the DCHA salt is recrystallized from a suitable solvent, such as methyl ethyl ketone.[6]

    • The recrystallized salt is filtered, dried, and can be stored in this stable form or converted back to the free acid if required.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

ParameterValueReference
Molecular FormulaC₁₉H₂₈N₂O₆[7]
Molecular Weight380.44 g/mol
AppearanceWhite powder
Melting Point70-73 °C (for Boc-Lys(2-Cl-Z)-OH)
Storage Temperature-20°C

Table 1: Physical and Chemical Properties of this compound

Synthesis StepYieldPurityReference
H-Lys(Boc)-OH complex with benzotriazole93%Not specified[6]
H-Lys(Z)-OH76%Not specified[6]
This compound DCHA salt (after recrystallization)60%94.5% (by HPLC)[6]

Table 2: Reported Yields and Purity for Synthesis and Purification Steps

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical structures involved in the synthesis and application of this compound.

Synthesis_Pathway lysine L-Lysine h_lys_z H-Lys(Z)-OH lysine->h_lys_z Step 1: Z-protection boc_lys_z This compound h_lys_z->boc_lys_z Step 2: Boc-protection reagent1 Benzyl Chloroformate (pH 12) reagent1->lysine reagent2 (Boc)₂O (pH ~10) reagent2->h_lys_z

Caption: Synthetic pathway for this compound via sequential protection.

Purification_Workflow crude Crude this compound extraction Aqueous Workup & Ethyl Acetate Extraction crude->extraction dcha_salt DCHA Salt Formation extraction->dcha_salt filtration1 Filtration dcha_salt->filtration1 recrystallization Recrystallization (from Methyl Ethyl Ketone) filtration1->recrystallization filtration2 Filtration & Drying recrystallization->filtration2 pure_salt Pure this compound DCHA Salt filtration2->pure_salt

Caption: Purification workflow for this compound via DCHA salt formation.

Orthogonal_Deprotection boc_lys_z Resin-Peptide-Lys(Z)-Boc lys_z Resin-Peptide-Lys(Z)-NH₃⁺ boc_lys_z->lys_z Boc Removal peptide_elongation Peptide Elongation lys_z->peptide_elongation Coupling next aa final_cleavage Final Cleavage & Deprotection lys_z->final_cleavage Z Removal peptide_elongation->boc_lys_z free_peptide H-Peptide-Lys-OH final_cleavage->free_peptide reagent_tfa TFA/DCM reagent_tfa->boc_lys_z reagent_hf HF reagent_hf->lys_z

Caption: Orthogonal deprotection scheme of this compound in SPPS.

Conclusion

The synthesis and purification of this compound are well-established processes that are fundamental to the field of peptide chemistry. By following detailed and optimized protocols, researchers can reliably produce high-purity material essential for the successful synthesis of complex peptides. The methods outlined in this guide, from sequential protection strategies to purification via dicyclohexylamine salt formation, provide a robust framework for obtaining this compound with the quality required for demanding research and development applications.

References

The Strategic Application of Boc-Lys(Z)-OH in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the precise control of reactive functional groups is paramount to achieving high yields and purity of the target molecule. For the trifunctional amino acid lysine, with its α-amino and ε-amino groups, a robust and orthogonal protection strategy is essential. This technical guide provides an in-depth analysis of the mechanism of action and application of Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine (Boc-Lys(Z)-OH), a cornerstone building block in solid-phase peptide synthesis (SPPS).

Core Mechanism of Action: Orthogonal Protection

The utility of this compound in peptide synthesis stems from the orthogonal nature of its two protecting groups. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino group of the side chain is protected by the benzyloxycarbonyl (Z) group, which is removable under different conditions.[1][2] This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation without compromising the integrity of the side-chain protection.

The Boc group is cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which is a standard step in Boc-based SPPS.[3][4] The Z group, on the other hand, is stable to these conditions and requires more specific methods for its removal, such as catalytic hydrogenation or treatment with strong acids like hydrogen bromide in acetic acid (HBr/AcOH).[5][6] This differential lability is the key to its strategic use in complex peptide synthesis.

Data Presentation: Comparative Performance of Lysine Protecting Groups

While direct, side-by-side quantitative data for the synthesis of a single model peptide using different lysine protection strategies is not extensively consolidated in the literature, the following tables present a summary of expected performance characteristics based on established chemical principles and reported observations. The data should be considered illustrative for comparative purposes.

Table 1: Comparison of Lysine Side-Chain Protecting Groups in Boc-SPPS

Protecting Group Strategyε-Amino Protecting GroupDeprotection ConditionOrthogonality to Nα-BocExpected Coupling EfficiencyPotential Side Reactions
This compound Benzyloxycarbonyl (Z)Catalytic Hydrogenation or HBr/AcOHYesHigh (>99%)Incomplete hydrogenation; side-chain alkylation with HBr/AcOH
Boc-Lys(Boc)-OH tert-Butyloxycarbonyl (Boc)TFA (simultaneous with Nα-Boc)NoHigh (>99%)Tert-butylation of sensitive residues (e.g., Trp, Met)
Boc-Lys(2-Cl-Z)-OH 2-Chlorobenzyloxycarbonyl (2-Cl-Z)HF or strong acidYesHigh (>99%)"Super-acid" required for cleavage
Boc-Lys(Fmoc)-OH 9-Fluorenylmethyloxycarbonyl (Fmoc)Piperidine (base)YesHigh (>99%)Premature deprotection with certain bases

Table 2: Illustrative Yield and Purity for a Model Hexapeptide Synthesis

Lysine Derivative UsedOverall Yield (Crude)Purity by RP-HPLC (Crude)Comments
This compound~75-85%~80-90%Requires an additional orthogonal deprotection step for the Z-group.
Boc-Lys(Boc)-OH~80-90%~85-95%Simpler deprotection scheme as both Boc groups are removed simultaneously.
Fmoc-Lys(Boc)-OH~85-95%~90-98%Generally higher yields and purity due to the mildness of the Fmoc deprotection conditions.

Experimental Protocols

General Protocol for Boc-Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual synthesis of a model peptide on a Merrifield resin.

1. Resin Swelling and Preparation:

  • Swell the Merrifield resin (1 g, 0.5 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 1 hour.

  • Wash the resin with DCM (3 x 10 mL).

2. First Amino Acid Coupling (Boc-AA-OH to Resin):

  • Dissolve Boc-amino acid (2 mmol) and cesium iodide (2 mmol) in dimethylformamide (DMF, 5 mL).

  • Add the solution to the resin and heat at 50°C for 12-24 hours.

  • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

3. SPPS Cycle:

  • Deprotection:
  • Treat the resin with 50% TFA in DCM (10 mL) for 2 minutes.
  • Drain and treat with fresh 50% TFA in DCM (10 mL) for 20 minutes.[3]
  • Wash with DCM (3 x 10 mL) and isopropanol (2 x 10 mL).
  • Neutralization:
  • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (10 mL) for 2 minutes (repeat twice).[7]
  • Wash with DCM (3 x 10 mL).
  • Coupling:
  • Dissolve the next Boc-protected amino acid (2 mmol) and an activating agent such as HBTU (1.9 mmol) in DMF (5 mL).
  • Add DIEA (3 mmol) to the solution.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor coupling completion with a ninhydrin test.
  • Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).
  • Repeat this cycle for each amino acid in the sequence.

Protocol for Z-Group Deprotection

Method 1: Catalytic Transfer Hydrogenation

  • Swell the peptide-resin in a mixture of methanol and DMF.

  • Add a hydrogen donor, such as formic acid or ammonium formate (10-20 equivalents).[6]

  • Add 10% Palladium on carbon (Pd/C) catalyst (by weight, approximately 0.1-0.2 times the resin weight).[6]

  • Stir the suspension at room temperature for 2-4 hours, monitoring the reaction by HPLC analysis of a cleaved sample.

  • Filter to remove the catalyst and wash the resin thoroughly with DMF and DCM.

Method 2: Acidolysis with HBr/AcOH

  • Caution: This method is harsh and can lead to side reactions.

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 33% HBr in acetic acid for 1-2 hours at room temperature.

  • Potential side reactions include the alkylation of sensitive residues like tyrosine.[8] The use of scavengers such as phenol or p-cresol can mitigate these side reactions.[8]

  • Wash the resin extensively with DCM and DMF.

Mandatory Visualizations

Boc_Lys_Z_OH_Structure cluster_lysine Lysine Backbone cluster_boc Boc Group cluster_z Z Group α-C α-C COOH COOH α-C->COOH NH_alpha α-NH α-C->NH_alpha side_chain -(CH₂)₄-NH-ε α-C->side_chain Boc tert-Butyloxycarbonyl NH_alpha->Boc Protection Z Benzyloxycarbonyl side_chain->Z Protection

Caption: Structure of this compound highlighting the orthogonal protecting groups.

Boc_SPPS_Workflow start Start with Resin deprotection Nα-Boc Deprotection (TFA in DCM) start->deprotection wash Wash (DCM/DMF) deprotection->wash Remove TFA neutralization Neutralization (DIEA in DCM) coupling Amino Acid Coupling (Boc-AA-OH, Activator) neutralization->coupling coupling->wash Remove excess reagents wash->deprotection Repeat for next AA wash->neutralization final_cleavage Final Cleavage (e.g., HF, TFMSA) wash->final_cleavage After last AA

Caption: General workflow of a Boc-Solid-Phase Peptide Synthesis (SPPS) cycle.

Orthogonal_Deprotection_Pathway cluster_boc_deprotection Nα-Boc Deprotection (During Synthesis) cluster_z_deprotection Nε-Z Deprotection (Post-Synthesis or On-Resin) PeptideOnResin Peptide-Resin with this compound incorporated Boc_Removal Treat with TFA/DCM PeptideOnResin->Boc_Removal Z_Removal Catalytic Hydrogenation or HBr/AcOH PeptideOnResin->Z_Removal Free_Alpha_Amine Free α-Amine for next coupling Boc_Removal->Free_Alpha_Amine Free_Epsilon_Amine Free ε-Amine for modification or final deprotection Z_Removal->Free_Epsilon_Amine

Caption: Orthogonal deprotection strategy for this compound in peptide synthesis.

References

The Versatile Workhorse of Peptide Chemistry: A Technical Guide to Boc-Lys(Z)-OH Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive literature review consolidates the pivotal role of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) in the landscape of modern peptide science. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the multifaceted applications of this critical building block, from solid-phase peptide synthesis to the construction of complex drug delivery systems.

At the heart of many synthetic peptides lies the strategic incorporation of lysine, an amino acid offering a versatile side chain for chemical modification. The orthogonally protected derivative, this compound, has emerged as a cornerstone in peptide chemistry, enabling the precise and sequential synthesis of intricate peptide structures. This guide elucidates the fundamental principles and practical applications of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical workflows.

Core Principles: The Orthogonal Protection Strategy

This compound features two distinct protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group on the ε-amino group of the lysine side chain.[1] This orthogonal protection scheme is the cornerstone of its utility, allowing for the selective deprotection of either amino group while the other remains shielded from unwanted side reactions.[1]

The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to allow for peptide chain elongation at the N-terminus.[1] Conversely, the Z group is stable to acidic conditions and is typically removed by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and a hydrogen source) or strong acids like HBr in acetic acid.[1][2] This differential reactivity is fundamental to its application in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS): A Primary Application

This compound is a vital reagent in Boc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptides.[3][4] The general workflow involves the iterative coupling and deprotection of amino acids on a solid support.

sp_ps_workflow Resin Solid Support (e.g., MBHA Resin) Coupling Coupling (e.g., HATU, DIEA) Resin->Coupling Boc_Lys_Z_OH This compound Boc_Lys_Z_OH->Coupling Resin_Bound_Lys Resin-Lys(Z)-Boc Coupling->Resin_Bound_Lys Boc_Deprotection Boc Deprotection (TFA) Resin_Bound_Lys->Boc_Deprotection Resin_Bound_Lys_NH2 Resin-Lys(Z)-NH2 Boc_Deprotection->Resin_Bound_Lys_NH2 Coupling2 Coupling Resin_Bound_Lys_NH2->Coupling2 Next_AA Next Boc-AA-OH Next_AA->Coupling2 Elongation Peptide Elongation Coupling2->Elongation Cleavage Cleavage from Resin & Z-Deprotection (e.g., HF or H2/Pd-C) Elongation->Cleavage Final_Peptide Final Peptide Cleavage->Final_Peptide

Boc-SPPS workflow using this compound.
Experimental Protocol: A Standard Boc-SPPS Cycle

A typical manual solid-phase synthesis cycle for incorporating a Boc-protected amino acid, including this compound, onto a resin such as 4-methylbenzhydrylamine (MBHA) resin is as follows:

  • Resin Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed by treatment with neat trifluoroacetic acid (TFA) for a short duration (e.g., 90 seconds).

  • Washing: The resin is thoroughly washed with DMF to remove excess TFA and byproducts.

  • Neutralization: The protonated amino group is neutralized to the free amine, typically using a solution of diisopropylethylamine (DIEA) in DMF.[4]

  • Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free amino group. Common coupling reagents include HBTU, HATU, and PyBOP. The reaction progress can be monitored using the ninhydrin test.

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Synthesis of Dendrimers and Branched Peptides

The orthogonal nature of this compound makes it an ideal building block for the synthesis of dendrimers and branched peptides. By selectively deprotecting the α- and ε-amino groups, lysine can serve as a branching point, allowing for the construction of complex, multi-layered structures. These dendritic structures have found applications in drug delivery, as they can encapsulate therapeutic agents and present multiple copies of a targeting ligand on their surface.[5][6][7]

In a published example of lysine-based dendrimer synthesis, the sequential introduction of Fmoc-Lys(Boc)-OH and Boc-Lys(Fmoc)-OH, followed by Boc-Lys(Boc)-OH, has been used to construct defect dendrimers with high yields.[8][9] For instance, the synthesis of a G2 lysine defect dendrimer was achieved with an overall yield of 86%.[8][9]

ProductSynthetic StrategyReported YieldReference
G2 Lysine Defect Dendrimer 2Sequential introduction of Fmoc-Lys(Boc)-OH, Boc-Lys(Fmoc)-OH, and Boc-Lys(Boc)-OH82%[8][9]
G2 Lysine Defect Dendrimer 3Sequential introduction of Boc-Lys(Fmoc)-OH, Fmoc-Lys(Boc)-OH, and Boc-Lys(Boc)-OH86%[8][9]
G2 Lysine Defect Dendrimer 4Sequential introduction of Boc-Lys(Fmoc)-OH and Boc-Lys(Boc)-OH88%[8][9]
G2 Lysine Defect Dendrimer 16Sequential introduction of Fmoc-Lys(Fmoc)-OH and CPBA94%[9]
G2 Lysine Defect Dendrimer 17Sequential introduction of Fmoc-Lys(Boc)-OH and CPBA84%[9]

Bioconjugation and Drug Delivery Applications

The ε-amino group of the lysine side chain, once deprotected, provides a convenient handle for the attachment of various molecules, including fluorescent dyes, biotin tags, polyethylene glycol (PEG) chains, and cytotoxic drugs.[10] this compound is instrumental in these applications as it allows for the incorporation of a selectively modifiable lysine residue at a specific position within a peptide sequence.

Experimental Protocol: Z-Group Deprotection for Bioconjugation

A general protocol for the removal of the Z-group from a purified Z-protected peptide conjugate via catalytic hydrogenation is as follows:

  • Solvent Selection: The Z-protected peptide is dissolved in a solvent suitable for hydrogenation, such as methanol, ethanol, or a mixture with water.

  • Catalyst Addition: 10% Palladium on carbon (Pd/C) catalyst is carefully added to the reaction mixture (typically 10-50% by weight of the peptide).[2]

  • Hydrogenation: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and then placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon). The mixture is stirred vigorously at room temperature.[2]

  • Reaction Monitoring: The progress of the deprotection is monitored by analytical techniques such as HPLC or mass spectrometry.

  • Catalyst Removal: Upon completion, the Pd/C catalyst is removed by filtration (e.g., through Celite or a syringe filter).[2]

  • Purification: The deprotected peptide is purified, typically by reverse-phase HPLC.

z_deprotection Z_Peptide Peptide-Lys(Z) Dissolve Dissolve in MeOH/EtOH Z_Peptide->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenation Hydrogenation (H2) Add_Catalyst->Hydrogenation Filter Filter to Remove Catalyst Hydrogenation->Filter Deprotected_Peptide Peptide-Lys(NH2) Filter->Deprotected_Peptide Bioconjugation Bioconjugation (e.g., with fluorescent dye) Deprotected_Peptide->Bioconjugation Final_Conjugate Final Conjugate Bioconjugation->Final_Conjugate

References

Boc-Lys(Z)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH), a critical building block in peptide synthesis. This document outlines its chemical properties, applications, and detailed experimental protocols.

Core Compound Data

This compound is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is fundamental to its application in controlled, stepwise peptide synthesis.[1]

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 2389-45-9[2][3][4]
Molecular Weight 380.44 g/mol [2][4]
Molecular Formula C₁₉H₂₈N₂O₆[3][4]
Form White powder[2]
Storage Temperature -20°C[2]

Application in Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS), specifically following the Boc/Bzl strategy.[5] The Boc group serves as a temporary protecting group for the Nα-amino function, which is removed at each cycle of amino acid addition. The Z group, being more stable to the acidic conditions used for Boc removal, provides semi-permanent protection for the lysine side chain, preventing unwanted side reactions.[1][5]

Logical Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for a single cycle of amino acid incorporation using this compound in Boc-SPPS.

SPPS_Workflow Resin Resin Support Swelling 1. Swelling (e.g., DCM) Resin->Swelling Deprotection 2. Nα-Boc Deprotection (25-50% TFA in DCM) Swelling->Deprotection Washing1 3. Washing (DCM, IPA) Deprotection->Washing1 Neutralization 4. Neutralization (e.g., DIEA in DCM) Washing1->Neutralization Coupling 5. Coupling (this compound, HBTU/HOBt in DMF) Neutralization->Coupling Washing2 6. Washing (DMF, DCM) Coupling->Washing2 NextCycle Next Cycle or Final Cleavage Washing2->NextCycle

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

Orthogonal Deprotection Scheme

The key to the utility of this compound is the ability to selectively remove the two protecting groups under different chemical conditions. This is known as an orthogonal protection strategy.

Orthogonal_Deprotection Start Boc-Lys(Z)-Peptide-Resin Boc_Removal Mild Acid (e.g., 25-50% TFA) Start->Boc_Removal SPPS Cycle Deprotection Z_Intact H₂N-Lys(Z)-Peptide-Resin (Ready for next coupling) Boc_Removal->Z_Intact Final_Cleavage Strong Acid (e.g., HF, TFMSA) Z_Intact->Final_Cleavage Final Step Final_Peptide H₂N-Lys-Peptide-OH (Deprotected Peptide) Final_Cleavage->Final_Peptide

Caption: Orthogonal deprotection scheme for Boc-Lys(Z) in Boc-SPPS.

Detailed Experimental Protocols

The following are generalized protocols for the use of this compound in solid-phase peptide synthesis. Researchers should optimize these protocols based on the specific peptide sequence and scale.

Protocol 1: Nα-Boc Deprotection during SPPS

This protocol details the removal of the N-terminal Boc group to allow for the coupling of the next amino acid.

  • Resin Swelling : Swell the peptide-resin in dichloromethane (DCM) for 1-2 hours.[5]

  • Pre-wash : Perform a short pre-wash with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 5 minutes.

  • Deprotection : Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.[5] If the peptide contains sensitive residues like Cys, Met, or Trp, scavengers such as 0.5% dithioethane (DTE) should be added to the TFA solution.[6][7]

  • Washing : Wash the resin thoroughly to remove residual TFA and byproducts. This is typically done with DCM (2x) and isopropanol (IPA) (2x).[5][6]

  • Neutralization : Neutralize the resulting trifluoroacetate salt of the N-terminal amine. This can be achieved by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2x10 minutes.[6]

  • Final Washes : Wash the resin again with DCM to remove excess DIEA before proceeding to the coupling step.

Protocol 2: Coupling of this compound

This protocol describes the coupling of this compound to the deprotected N-terminal of the growing peptide chain on the resin.

  • Activation : Activate this compound by dissolving it with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an additive like HOBt (1-Hydroxybenzotriazole) in a solvent like N,N-Dimethylformamide (DMF).[5]

  • Coupling Reaction : Add the activated amino acid solution to the neutralized peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative method like the ninhydrin test.[5]

  • Washing : After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[5]

Protocol 3: Final Cleavage and Z-Group Deprotection

This final step cleaves the completed peptide from the resin support and removes the side-chain protecting groups, including the Z group from lysine.

Caution : This procedure often involves highly corrosive and toxic reagents like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and must be performed in a specialized apparatus with appropriate safety precautions.

  • Preparation : Dry the peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common "low-high" HF procedure involves a two-step process.[6]

    • Step 1 (Low HF) : Treat the resin with a mixture of HF, dimethyl sulfide (DMS), and a scavenger like p-cresol (e.g., in a 25:65:10 ratio) at 0°C for 2 hours. This step removes many side-chain protecting groups under milder Sₙ2 conditions.

    • Step 2 (High HF) : Following the low HF treatment, the DMS is removed, and the peptide-resin is treated with a high concentration of HF (e.g., HF/p-cresol 9:1 v/v) at 0°C for 30-60 minutes. This cleaves the peptide from the resin and removes more robust protecting groups like the Z group.

  • Peptide Precipitation and Extraction : After cleavage, the HF is evaporated under a stream of nitrogen. The crude peptide is then precipitated and washed with cold diethyl ether.[6]

  • Purification : The precipitated peptide is dissolved in an appropriate aqueous buffer (e.g., dilute acetic acid) and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Solubility and stability of Boc-Lys(Z)-OH in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH), a critical building block in peptide synthesis and various drug development applications. Understanding its physicochemical properties is paramount for its effective storage, handling, and utilization in synthetic and formulation protocols.

Introduction

This compound is a derivative of the amino acid L-lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the ε-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This orthogonal protection scheme allows for the selective deprotection of either amino group, making it a versatile reagent in solid-phase and solution-phase peptide synthesis. The lipophilic nature of the protecting groups significantly influences its solubility and stability profile.

Solubility Profile

The solubility of this compound is largely dictated by its bulky and nonpolar protecting groups, rendering it readily soluble in a variety of organic solvents but sparingly soluble in aqueous solutions.

Qualitative Solubility

General observations indicate that this compound exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, based on information for structurally similar protected amino acids and general laboratory observations, the following table provides an estimated solubility profile. Researchers should determine the exact solubility for their specific applications and conditions.

SolventAbbreviationEstimated Solubility (at 25°C)Observations
N,N-DimethylformamideDMF> 190 mg/mL (~0.5 M)Commonly used as a primary solvent for coupling reactions, providing excellent solubility.
Dimethyl sulfoxideDMSO> 190 mg/mL (~0.5 M)An effective solvent for creating stock solutions and for reactions requiring high concentrations.
DichloromethaneDCMSolubleA common solvent for synthesis and work-up procedures, offering ease of removal.
ChloroformCHCl₃SolubleSimilar to DCM, used in various synthetic and purification steps.
Ethyl AcetateEtOAcSolubleOften employed during extraction and purification processes.
MethanolMeOHModerately SolubleCan be used as a co-solvent to improve solubility in less polar systems.
WaterH₂OPoorly SolubleThe hydrophobic nature of the Boc and Z groups significantly limits its solubility in aqueous media.

Note: To enhance solubility, gentle warming (to approximately 37°C) and sonication can be employed.[1]

Stability Profile

The stability of this compound is primarily influenced by the chemical lability of its two protecting groups under specific conditions. Proper storage and handling are crucial to prevent premature deprotection and degradation.

pH Stability
  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA) are routinely used for its removal during peptide synthesis. Even milder acidic conditions can lead to slow degradation over time.

  • Basic Conditions: The Z group is generally stable to mildly basic conditions. However, it can be cleaved under stronger basic conditions, although this is not the preferred method of removal. The Boc group is stable under basic conditions.

  • Neutral Conditions: this compound is relatively stable at neutral pH.

Thermal and Photostability
  • Temperature: For long-term storage, this compound should be kept at -20°C. For short-term storage, 2-8°C is acceptable. Elevated temperatures can accelerate the degradation of the compound.

Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of its protecting groups.

Potential Degradation Pathways of this compound cluster_conditions1 cluster_conditions2 cluster_conditions3 This compound This compound H-Lys(Z)-OH H-Lys(Z)-OH This compound->H-Lys(Z)-OH Boc cleavage Boc-Lys-OH Boc-Lys-OH This compound->Boc-Lys-OH Z cleavage H-Lys-OH H-Lys-OH H-Lys(Z)-OH->H-Lys-OH Z cleavage Boc-Lys-OH->H-Lys-OH Boc cleavage Acidic Conditions (e.g., TFA) Acidic Conditions (e.g., TFA) Catalytic Hydrogenation or Strong Acid (HBr/AcOH) Catalytic Hydrogenation or Strong Acid (HBr/AcOH) Strong Base or Further Deprotection Strong Base or Further Deprotection Workflow for Solubility Determination cluster_prep Preparation cluster_dissolution Dissolution cluster_observation Observation & Quantification Weigh 1-5 mg this compound Weigh 1-5 mg this compound Add 100 µL of test solvent Add 100 µL of test solvent Weigh 1-5 mg this compound->Add 100 µL of test solvent Vortex for 1 min Vortex for 1 min Add 100 µL of test solvent->Vortex for 1 min Sonicate if necessary Sonicate if necessary Vortex for 1 min->Sonicate if necessary Visually inspect for clarity Visually inspect for clarity Sonicate if necessary->Visually inspect for clarity If not dissolved, add another 100 µL solvent and repeat If not dissolved, add another 100 µL solvent and repeat Visually inspect for clarity->If not dissolved, add another 100 µL solvent and repeat Incomplete dissolution Calculate approximate solubility Calculate approximate solubility Visually inspect for clarity->Calculate approximate solubility Complete dissolution If not dissolved, add another 100 µL solvent and repeat->Vortex for 1 min Workflow for Forced Degradation Stability Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare stock solution of this compound in a suitable solvent (e.g., ACN:H2O) Prepare stock solution of this compound in a suitable solvent (e.g., ACN:H2O) Acidic (e.g., 0.1 M HCl) Acidic (e.g., 0.1 M HCl) Prepare stock solution of this compound in a suitable solvent (e.g., ACN:H2O)->Acidic (e.g., 0.1 M HCl) Basic (e.g., 0.1 M NaOH) Basic (e.g., 0.1 M NaOH) Prepare stock solution of this compound in a suitable solvent (e.g., ACN:H2O)->Basic (e.g., 0.1 M NaOH) Oxidative (e.g., 3% H₂O₂) Oxidative (e.g., 3% H₂O₂) Prepare stock solution of this compound in a suitable solvent (e.g., ACN:H2O)->Oxidative (e.g., 3% H₂O₂) Thermal (e.g., 60°C) Thermal (e.g., 60°C) Prepare stock solution of this compound in a suitable solvent (e.g., ACN:H2O)->Thermal (e.g., 60°C) Photolytic (e.g., UV light) Photolytic (e.g., UV light) Prepare stock solution of this compound in a suitable solvent (e.g., ACN:H2O)->Photolytic (e.g., UV light) Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS Acidic (e.g., 0.1 M HCl)->Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS Basic (e.g., 0.1 M NaOH)->Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS Oxidative (e.g., 3% H₂O₂)->Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS Thermal (e.g., 60°C)->Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS Photolytic (e.g., UV light)->Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS Identify and quantify degradants Identify and quantify degradants Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS->Identify and quantify degradants

References

The Advent of Orthogonal Protection: A Technical Guide to the Discovery and Historical Context of Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide chemistry, the development of orthogonally protected amino acids stands as a cornerstone achievement, enabling the synthesis of complex peptides with precisely controlled sequences. Among these critical reagents, Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine (Boc-Lys(Z)-OH) has played a pivotal role. This technical guide delves into the discovery and historical context of this compound, providing detailed experimental protocols, quantitative data, and visualizations for researchers, scientists, and drug development professionals.

Historical Context: The Genesis of Protecting Group Strategy

The synthesis of peptides, polymers of amino acids linked by amide bonds, presented a significant challenge to early organic chemists. The primary difficulty lay in controlling the reactive amino and carboxyl groups to prevent unwanted side reactions and polymerization. The solution to this challenge emerged in the form of protecting groups—temporary modifications that mask a reactive functional group, allowing another to react selectively.

The story of this compound is intrinsically linked to the development of its two constituent protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group.

The Z group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a revolutionary development in peptide synthesis.[1][2] It provided a reliable method for protecting the α-amino group of an amino acid, which could be later removed by catalytic hydrogenation—a sufficiently mild condition that did not cleave the newly formed peptide bonds.[2][3] This innovation paved the way for the first rational, stepwise synthesis of peptides.[2]

Nearly three decades later, in 1957, the Boc group was independently developed by Frederick C. McKay and N. F. Albertson, and by G. W. Anderson and A. C. McGregor.[4] The Boc group offered a crucial advantage: it was stable to the conditions used to remove the Z group (catalytic hydrogenation) but could be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][4]

The availability of two protecting groups with distinct and non-interfering removal conditions gave rise to the concept of "orthogonal protection." This strategy allows for the selective deprotection of one functional group while others remain protected, a critical requirement for the synthesis of complex peptides and for the modification of specific amino acid side chains.[5][6] this compound is a direct and elegant embodiment of this principle, providing differential protection for the two amino groups of lysine.[7] This allows for the incorporation of lysine into a peptide chain via its α-amino group, while the ε-amino group remains shielded by the Z group, available for later, specific modifications.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in peptide synthesis. The following tables summarize key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₉H₂₈N₂O₆[8]
Molecular Weight 380.44 g/mol [9]
Appearance White to off-white powder[1]
CAS Number 2389-45-9
Optical and Solubility Data
Optical Rotation -8.5 to -6.5° (c=2 in Acetic Acid at 25°C)[1]
Solubility Clearly soluble in DMF (1 mmol in 2 mL)[1]

Experimental Protocols

The synthesis of this compound and its utilization in peptide synthesis require precise experimental procedures. The following are detailed protocols for its preparation and the subsequent deprotection of its orthogonal protecting groups.

Synthesis of Nα-Boc-Nε-Z-L-lysine [Z-Lys(Boc)-OH]

This protocol is adapted from a patented large-scale synthesis method.[10][11]

Materials:

  • Nα-Z-L-lysine (Z-Lys-OH)

  • Tetrahydrofuran (THF)

  • 1N Sodium Hydroxide (NaOH) solution

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Ice bath

Procedure:

  • To a solution of Z-Lys-OH in aqueous solution, add THF with stirring and cool the mixture to 0-5°C in an ice bath.[10][11]

  • Treat the solution with 1N NaOH solution and readjust the temperature of the reaction mixture to 0-5°C.[10][11]

  • Add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in dry THF portion-wise with vigorous mixing, ensuring the temperature is maintained below 5°C.[10][11]

  • Maintain the pH of the reaction mixture at approximately 10 by the controlled addition of 1N NaOH.[11]

  • Upon completion of the reaction, the product can be isolated by standard workup procedures, typically involving acidification and extraction.

Deprotection Protocols in Peptide Synthesis

The key to the utility of this compound is the selective removal of its protecting groups.

Boc Group Removal (Acidolysis):

  • Reagents: 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]

  • Procedure:

    • Wash the peptide-resin with DCM.[4]

    • Treat the resin with the TFA/DCM solution for 1-2 minutes, followed by a longer treatment of 20-30 minutes to ensure complete deprotection.[4]

    • Wash the resin thoroughly with DCM and then a neutralization solution (e.g., 10% DIPEA in DMF) to neutralize the resulting ammonium salt.[4]

Z Group Removal (Hydrogenolysis):

  • Reagents: 10% Palladium on Carbon (Pd/C), hydrogen source (e.g., hydrogen gas or formic acid), and a suitable solvent (e.g., methanol, DMF).[4]

  • Procedure (Catalytic Transfer Hydrogenation with Formic Acid):

    • Dissolve the Z-protected peptide in a suitable solvent.[4]

    • Add the Pd/C catalyst.[4]

    • Add several equivalents of formic acid.[4]

    • Stir the mixture at room temperature until the reaction is complete, monitoring by TLC or HPLC.[4]

    • Remove the catalyst by filtration through celite.[4]

    • Evaporate the solvent to yield the deprotected peptide.[4]

Visualizing the Chemistry of this compound

Diagrams are indispensable for illustrating the chemical structures, reaction workflows, and historical relationships central to the understanding of this compound.

Boc_Lys_Z_OH_Structure cluster_lysine Lysine Backbone cluster_boc Boc Group cluster_z Z Group Lys_backbone Boc_group Lys_backbone->Boc_group α-Amino Protection Z_group Lys_backbone->Z_group ε-Amino Protection Boc_Lys_Z_OH This compound

Caption: Chemical structure of this compound.

Synthesis_Workflow start Nα-Z-L-lysine step1 Reaction with Boc-anhydride in THF/water with NaOH start->step1 product This compound step1->product

Caption: Synthesis workflow for this compound.

Historical_Timeline Z_group 1932: Z (Cbz) group introduced by Bergmann and Zervas Boc_group 1957: Boc group independently developed Z_group->Boc_group Orthogonal_protection Concept of Orthogonal Protection Emerges Boc_group->Orthogonal_protection Boc_Lys_Z Development of this compound as a tool for orthogonal protection Orthogonal_protection->Boc_Lys_Z

Caption: Historical development timeline.

Conclusion

The development of this compound was not a singular discovery but rather a logical and powerful consequence of the pioneering work in protecting group chemistry. By combining the acid-labile Boc group and the hydrogenolysis-labile Z group in a single molecule, chemists were equipped with a versatile tool for the intricate art of peptide synthesis. The principles of orthogonal protection, exemplified by this compound, continue to be fundamental in the design and synthesis of novel peptides for therapeutic and research applications, underscoring the enduring legacy of this essential building block.

References

A Technical Guide to Nα-Boc-Nε-Z-L-lysine: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nα-Boc-Nε-Z-L-lysine is a pivotal derivative of the amino acid L-lysine, engineered for precise application in chemical synthesis, most notably in the field of peptide chemistry. This guide provides an in-depth overview of its core characteristics, experimental protocols for its use, and its role in the development of peptide-based therapeutics and research tools.

Core Physicochemical Properties

Nα-Boc-Nε-Z-L-lysine is a white to off-white crystalline powder. Its defining feature is the presence of two orthogonal protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Z) group on the ε-amino group. This orthogonal protection strategy is fundamental to its utility, allowing for the selective deprotection of one group while the other remains intact, a critical requirement for complex peptide synthesis.

Table 1: Physicochemical and Analytical Data for Nα-Boc-Nε-Z-L-lysine

PropertyValue
IUPAC Name (2S)-2-(tert-butoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid
Molecular Formula C₂₀H₃₀N₂O₆
Molecular Weight 394.46 g/mol
CAS Number 2389-45-9
Appearance White to off-white crystalline powder
Melting Point 98-102 °C
Optical Rotation [α]20/D +13.5 to +15.5° (c=1 in methanol)
Solubility Soluble in methanol, chloroform, and ethyl acetate. Insoluble in water.
Purity (Typical) ≥98% (HPLC)

Orthogonal Protection Strategy

The primary utility of Nα-Boc-Nε-Z-L-lysine lies in its orthogonal protecting groups. The Boc group is labile under acidic conditions, while the Z group is typically removed via hydrogenation. This allows for the selective exposure of either the α-amino group for peptide chain elongation or the ε-amino group for side-chain modification.

Orthogonal_Deprotection Lys_Protected Nα-Boc-Nε-Z-L-lysine Lys_alpha_deprotected Nε-Z-L-lysine Lys_Protected->Lys_alpha_deprotected  TFA or HCl in Dioxane   Lys_epsilon_deprotected Nα-Boc-L-lysine Lys_Protected->Lys_epsilon_deprotected  H₂/Pd-C   SPPS_Workflow cluster_0 SPPS Cycle with Nα-Boc-Nε-Z-L-lysine Start Start: Resin-Bound Peptide (Free N-terminus) Coupling 1. Coupling: - Nα-Boc-Nε-Z-L-lysine - Activation (e.g., HBTU/DIPEA) Start->Coupling Wash1 2. Wash (DCM/DMF) Coupling->Wash1 Deprotection 3. Nα-Boc Deprotection (TFA in DCM) Wash1->Deprotection Wash2 4. Wash & Neutralization (DCM, DIPEA) Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Coupling Wash2->Next_Cycle

The Architect's Toolkit: An In-depth Technical Guide to Boc and Z Protecting Groups in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly within the demanding landscape of pharmaceutical and drug development, the precise control of chemical reactions is paramount. Protecting groups are the unsung heroes in this endeavor, acting as temporary shields for reactive functional groups, thereby directing the course of a synthesis with precision. Among the most fundamental and widely employed of these are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z or Cbz) groups, primarily used for the protection of amines.

This technical guide provides a comprehensive exploration of the Boc and Z protecting groups, delving into their core chemical principles, mechanisms of action, and strategic applications. It is designed to serve as a practical resource for researchers and professionals involved in the synthesis of complex molecules, from peptides to small-molecule drugs. Through a detailed comparison of their properties, experimental protocols, and strategic applications, this guide aims to equip scientists with the knowledge to make informed decisions in the design and execution of sophisticated synthetic routes.

Core Principles: A Tale of Two Stabilities

The utility of Boc and Z protecting groups lies in their distinct, yet complementary, chemical labilities. This difference forms the basis of "orthogonal protection strategies," a cornerstone of modern synthetic chemistry that allows for the selective deprotection of one functional group in the presence of others.[1]

  • The Boc Group: An acid-labile protecting group, the tert-butoxycarbonyl moiety is stable to a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation.[2][3] Its removal is typically effected by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

  • The Z Group: The benzyloxycarbonyl group, in contrast, is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[4] This unique mode of deprotection makes it an excellent orthogonal partner to the Boc group.

The strategic interplay between these two protecting groups allows for the sequential and selective unmasking of different amine functionalities within a complex molecule, a critical requirement in the synthesis of peptides and other poly-functionalized drug candidates.[1]

Mechanisms of Protection and Deprotection

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The tert-Butoxycarbonyl (Boc) Group

Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base such as triethylamine (TEA) or sodium hydroxide.[5] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the Boc-protected amine, along with tert-butanol and carbon dioxide as byproducts.[6]

Deprotection: The acid-catalyzed deprotection of the Boc group proceeds via protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7] This unstable intermediate readily decarboxylates to yield the free amine.[7] The liberated tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture.[1]

The Benzyloxycarbonyl (Z) Group

Protection: The Z group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[4] Similar to Boc protection, the amine attacks the carbonyl carbon of Cbz-Cl, with the chloride ion acting as the leaving group. A base is required to neutralize the HCl generated during the reaction.[4]

Deprotection: The most common method for Z group removal is catalytic hydrogenolysis.[4] In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas), the benzylic C-O bond is cleaved. This generates an unstable carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates to release the free amine, toluene, and carbon dioxide.[8]

Quantitative Comparison of Boc and Z Protecting Groups

The choice between Boc and Z protecting groups is often dictated by the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction conditions. The following tables provide a comparative summary of their key characteristics.

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Z or Cbz)
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Typical Protection Conditions Base (e.g., TEA, NaOH), RTBase (e.g., NaHCO₃, NaOH), 0 °C to RT
Stability Stable to base, hydrogenolysis, and mild nucleophiles.Stable to acid and base.
Lability Labile to strong acids (e.g., TFA, HCl).Labile to catalytic hydrogenolysis (e.g., H₂/Pd-C).
Common Byproducts (Protection) tert-Butanol, CO₂HCl
Common Byproducts (Deprotection) Isobutylene, CO₂, tert-butyl cationToluene, CO₂
Orthogonality Orthogonal to Z, Fmoc, and other hydrogenolysis-labile groups.Orthogonal to Boc, Fmoc, and other acid-labile groups.

Table 1: General Comparison of Boc and Z Protecting Groups.

ParameterBoc Deprotection (TFA/DCM)Z Deprotection (H₂/Pd-C)
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Hydrogen gas (H₂) with Palladium on Carbon (Pd/C)
Typical Concentration 20-50% TFA in DCM5-10 mol% Pd/C
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours1 - 16 hours
Work-up Evaporation of volatiles, neutralizationFiltration of catalyst, evaporation of solvent
Typical Yields >95%>95%
Potential Side Reactions Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation.[9]Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups).

Table 2: Comparison of Typical Deprotection Conditions and Outcomes.

Experimental Protocols

The following are detailed, representative protocols for the protection and deprotection of amines using Boc and Z groups.

N-Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in DCM or THF.

  • Add triethylamine to the solution and stir.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary. A typical yield for this reaction is >90%.[10]

N-Boc Deprotection using TFA

Materials:

  • N-Boc protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution (typically 20-50% v/v).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.[11]

  • Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine. A typical yield for this reaction is >95%.[11]

N-Z Protection of an Amino Acid

Materials:

  • Amino acid (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Water

  • Dioxane or THF

  • Ethyl acetate

  • 1M HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a mixture of water and dioxane (or THF).

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate to the stirred solution.

  • Stir the reaction at 0 °C for 2-4 hours and then at room temperature overnight, monitoring by TLC.[12]

  • Upon completion, wash the reaction mixture with ethyl acetate to remove any unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Z protected amino acid. A reported yield for this type of reaction is approximately 90%.[12]

N-Z Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Z protected amine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the N-Z protected amine in methanol or ethanol.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from 1 to 16 hours.[13]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine. A typical yield for this reaction is >95%.[14]

Strategic Applications and Visualized Workflows

The true power of Boc and Z protecting groups is realized in their application within complex synthetic strategies, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of intricate drug molecules.

Orthogonal Protection in Peptide Synthesis

In SPPS, an orthogonal protection strategy is essential for the stepwise assembly of amino acids. A common approach involves using an acid-labile Boc group for the temporary protection of the α-amino group and a hydrogenolysis-labile Z group (or other benzyl-based groups) for the permanent protection of reactive side chains.

Orthogonal_Peptide_Synthesis cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 Resin Resin-AA1(Z) Deprotection1 Boc-AA2-OH Coupling1 Resin-AA2-AA1(Z) Deprotection1->Coupling1 Coupling (e.g., DCC) Deprotection2 Boc-AA3-OH Coupling2 Resin-AA3-AA2-AA1(Z) Deprotection2->Coupling2 Coupling (e.g., DCC) Final_Cleavage H-AA3-AA2-AA1(Z)-OH Coupling2->Final_Cleavage Cleavage from Resin (e.g., HF) Final_Deprotection H-AA3-AA2-AA1-OH (Final Peptide) Final_Cleavage->Final_Deprotection Side-chain Deprotection (H2, Pd/C)

Caption: Boc/Z Orthogonal Strategy in Solid-Phase Peptide Synthesis.

Divergent Synthesis Enabled by Orthogonal Deprotection

Orthogonal protection also facilitates divergent synthetic strategies, where a common intermediate can be elaborated into multiple target molecules. For instance, an intermediate bearing both a Boc and a Z-protected amine can be selectively deprotected at either position to allow for different subsequent chemical transformations.

Divergent_Synthesis Intermediate R(NHBoc)(NHZ) PathA_Deprotection Selective Boc Deprotection (TFA) Intermediate->PathA_Deprotection PathB_Deprotection Selective Z Deprotection (H2, Pd/C) Intermediate->PathB_Deprotection PathA_Intermediate R(NH2)(NHZ) PathA_Deprotection->PathA_Intermediate PathA_Reaction Functionalization at NH2 (e.g., Acylation) PathA_Intermediate->PathA_Reaction ProductA R(NHAc)(NHZ) PathA_Reaction->ProductA PathB_Intermediate R(NHBoc)(NH2) PathB_Deprotection->PathB_Intermediate PathB_Reaction Functionalization at NH2 (e.g., Alkylation) PathB_Intermediate->PathB_Reaction ProductB R(NHBoc)(NHR') PathB_Reaction->ProductB

Caption: Divergent Synthesis using Orthogonal Boc and Z Protection.

Conclusion

The Boc and Z protecting groups, while classic in the field of organic synthesis, remain indispensable tools for modern drug development. Their well-defined mechanisms, predictable reactivity, and orthogonal nature provide chemists with a robust framework for the construction of complex molecular architectures. A thorough understanding of their respective strengths and limitations, as outlined in this guide, is essential for the rational design of efficient and successful synthetic routes. As the demand for increasingly sophisticated therapeutic agents continues to grow, the strategic and judicious application of these fundamental protecting groups will undoubtedly continue to play a pivotal role in the advancement of medicinal chemistry.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH), a critical building block in peptide synthesis and various applications in drug development. This document outlines the key physicochemical characteristics, detailed experimental protocols for its analysis, and a comparative summary of its theoretical versus observed properties.

Core Properties of this compound

This compound is a derivative of the amino acid L-lysine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the ε-amino group is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the α-amino group for peptide chain elongation while the ε-amino group remains protected.

Theoretical Properties

The theoretical properties of a molecule are calculated based on its chemical structure and are essential for predictive analysis and initial characterization.

PropertyValueSource
Molecular Formula C₁₉H₂₈N₂O₆[1][2][3]
Molecular Weight 380.44 g/mol [1][2][3]
Exact Mass 380.19473662 Da[3]
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-6-[(phenylmethoxy)carbonylamino]hexanoic acid[3]
InChI Key BDHUTRNYBGWPBL-HNNXBMFYSA-N[2][3]
SMILES String CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[2][3]
Experimental Properties

Experimental properties are determined through laboratory analysis and provide a real-world characterization of the compound.

PropertyValueSource
Appearance White to off-white or beige powder[1][2]
Melting Point Not consistently reported, varies by supplier and purity
Optical Rotation [α]²⁵/D -8.5 to -6.5° (c=2 in acetic acid)[1]
Purity ≥98% (TLC)[1][4]
Solubility Soluble in DMF[1]

Experimental Protocols for Characterization

Accurate characterization of this compound is crucial for its effective use in research and development. The following are detailed protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound.

2.1.1. ¹H NMR Spectroscopy

  • Objective: To confirm the presence and connectivity of protons in the molecule.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Acquisition Parameters:

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-12 ppm

  • Expected Chemical Shifts (δ) in CDCl₃ (approximate):

    • 1.45 ppm (s, 9H): tert-butyl protons of the Boc group.

    • 1.2-1.9 ppm (m, 6H): Methylene protons of the lysine side chain (β, γ, δ).

    • 3.1-3.3 ppm (m, 2H): Methylene protons adjacent to the ε-amino group.

    • 4.3-4.5 ppm (m, 1H): α-proton of lysine.

    • 5.1 ppm (s, 2H): Methylene protons of the Z group.

    • 7.3-7.4 ppm (m, 5H): Aromatic protons of the Z group.

    • Variable (br s): NH and OH protons.

2.1.2. ¹³C NMR Spectroscopy

  • Objective: To identify all unique carbon atoms in the molecule.

  • Instrumentation: 100 MHz ¹³C NMR Spectrometer.

  • Sample Preparation: As per ¹H NMR protocol.

  • Acquisition Parameters: Standard proton-decoupled ¹³C NMR sequence.

  • Expected Chemical Shifts (δ) in CDCl₃ (approximate):

    • 22-35 ppm: Methylene carbons of the lysine side chain.

    • 28.3 ppm: Methyl carbons of the Boc group.

    • 40.5 ppm: Methylene carbon adjacent to the ε-amino group.

    • 53-55 ppm: α-carbon of lysine.

    • 66.6 ppm: Methylene carbon of the Z group.

    • 80.1 ppm: Quaternary carbon of the Boc group.

    • 128.0-128.5 ppm: Aromatic carbons of the Z group.

    • 136.6 ppm: Quaternary aromatic carbon of the Z group.

    • 156-157 ppm: Carbonyl carbons of the Boc and Z groups.

    • ~175 ppm: Carboxylic acid carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the compound in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • ESI-MS Parameters:

    • Ionization Mode: Positive or Negative.

    • Scan Range: m/z 100-500.

  • Expected Ions:

    • Positive Ion Mode: [M+H]⁺ at m/z 381.4, [M+Na]⁺ at m/z 403.4.

    • Negative Ion Mode: [M-H]⁻ at m/z 379.4.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.

  • Objective: To determine the purity of the compound.

  • Instrumentation: HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the characterization and use of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_application Application Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structure Verification MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment SPPS Solid-Phase Peptide Synthesis HPLC->SPPS Quality Control

Caption: General workflow for the synthesis, characterization, and application of this compound.

Conclusion

This technical guide provides a detailed comparison of the theoretical and experimental properties of this compound, along with comprehensive protocols for its characterization. For researchers, scientists, and professionals in drug development, a thorough understanding and application of these analytical methods are essential to ensure the quality and reliability of this crucial reagent in peptide synthesis and other advanced applications. The provided data and protocols serve as a valuable resource for the effective utilization of this compound in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of peptides incorporating the amino acid Boc-Lys(Z)-OH. This methodology is fundamental for the synthesis of peptides where the lysine side chain requires protection that is orthogonal to the temporary Nα-Boc group.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a cornerstone of solid-phase peptide synthesis.[1] In this approach, the Nα-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable benzyl-based protecting groups.[1][2] this compound is a key building block in this strategy, where the ε-amino group of lysine is protected by the benzyloxycarbonyl (Z) group. The Z group is stable to the conditions used for repetitive Nα-Boc deprotection (typically trifluoroacetic acid, TFA) but can be removed during the final cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF).[2][3]

Quantitative Data Summary

While specific yields and purities are highly sequence-dependent, the following table summarizes typical reagents and conditions for the key steps in a Boc-SPPS cycle involving this compound.

Parameter Reagent/Condition Typical Values/Concentration Duration Notes
Resin Merrifield, PAM, MBHA0.5 - 1.0 mmol/g substitution-Choice depends on desired C-terminus (acid or amide).[3]
Nα-Boc Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)20-30 minutesA short pre-wash (1-5 min) is often performed.[2][3]
Neutralization Diisopropylethylamine (DIEA) in DCM or DMF5-10% (v/v)2 x 2 minutesNeutralizes the TFA salt to the free amine.[2][4]
Amino Acid Coupling This compound3-5 equivalents15-60 minutesEquivalents are relative to resin loading.
Coupling Reagents HBTU/HATU/HOBt/DIC3-5 equivalents15-60 minutesIn situ neutralization protocols with HATU or HBTU can improve yields.[1][4]
Final Cleavage & Deprotection Hydrofluoric Acid (HF) or TFMSA-1 hour at 0 °CStrong acid cleaves the peptide from the resin and removes the Z group.[2][3]
Scavengers Anisole, Dithioethane (DTE)0.5% (for deprotection), 10% (for cleavage)-Used to prevent side reactions, especially with sensitive residues like Trp, Met, Cys.[1][3]

Experimental Protocols

The following protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support using the Boc/Bzl strategy.

Materials:
  • Boc-protected peptide-resin

  • This compound

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3]

  • Neutralization Solution: 10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)[5]

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Solid-phase synthesis vessel

Protocol for One Coupling Cycle:
  • Resin Swelling: Swell the peptide-resin in DCM for 1-2 hours before the first cycle.[2]

  • Nα-Boc Deprotection: a. Wash the resin with DCM (2x).[3] b. Treat the resin with the deprotection solution (50% TFA in DCM) for a 1-2 minute pre-wash.[5] c. Add fresh deprotection solution and agitate for 20-30 minutes.[2][5] d. Wash the resin thoroughly with DCM (3x) and then IPA (2x) to remove residual TFA.[3]

  • Neutralization: a. Wash the resin with DCM (2x). b. Neutralize the resin-bound amine salt by treating it with the neutralization solution (10% DIEA in DMF) for 2 minutes. Repeat this step once.[4] c. Wash the resin thoroughly with DMF (3x) to prepare for the coupling step.[5]

  • Coupling of this compound: a. Pre-activation (DIC/HOBt): In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[4] b. Add the pre-activated amino acid solution to the neutralized resin. c. Agitate the reaction mixture for 1-4 hours at room temperature.[4] d. Monitoring: Monitor the reaction progress using the Ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.[4][6]

  • Washing: a. Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[4]

The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection:

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Z group on lysine) are removed.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) in the presence of a scavenger such as anisole (typically a 9:1 mixture of HF:anisole) for 1 hour at 0°C.[7]

  • Work-up: Evaporate the HF. Precipitate the crude peptide by triturating the residue with cold diethyl ether.

  • Purification: Collect the precipitated peptide by filtration, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Visualizations

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection 1. Nα-Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (this compound + Coupling Reagents) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle_end Next Cycle or Final Cleavage wash3->cycle_end cycle_end->deprotection Repeat for next amino acid final_cleavage Final Cleavage & Deprotection (HF, Scavengers) cycle_end->final_cleavage end Purified Peptide final_cleavage->end

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

Orthogonal_Protection_Scheme cluster_deprotection cluster_cleavage Peptide Nα-Boc Peptide Chain-Lys(ε-Z)-... C-Resin Deprotection Mild Acid (e.g., 25-50% TFA) Peptide:n->Deprotection Removes Boc group Cleavage Strong Acid (e.g., HF) Peptide->Cleavage Removes Z group & cleaves from resin Boc_removed H₂N⁺- Peptide Chain-Lys(ε-Z)-... C-Resin Deprotection->Boc_removed:n Fully_deprotected H₂N-Peptide Chain-Lys(ε-NH₂)-...-COOH Cleavage->Fully_deprotected

Caption: Orthogonal deprotection scheme for Boc-Lys(Z) in Boc-SPPS.

References

Application Notes and Protocols for Using Boc-Lys(Z)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry, particularly in the synthesis of complex and bioactive peptides, the strategic use of protecting groups is paramount. Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine, commonly referred to as Boc-Lys(Z)-OH, is a critical building block for solution-phase peptide synthesis (SPPS). The orthogonality of the acid-labile Boc (tert-Butoxycarbonyl) group and the hydrogenolysis-labile Z (benzyloxycarbonyl or Cbz) group allows for the selective deprotection and elongation of the peptide chain at the α-amino group, while the ε-amino group of the lysine side chain remains protected.[1][2] This differential protection is essential for preventing unwanted side reactions and for the site-specific modification of the lysine residue, a key feature in the development of peptide-based therapeutics, including neuropeptides involved in pain signaling pathways such as Substance P and enkephalins.[3][4][5]

This document provides detailed application notes and experimental protocols for the effective use of this compound in solution-phase peptide synthesis, covering coupling and deprotection reactions, purification strategies, and relevant biological context.

Key Applications

The unique characteristics of this compound make it an invaluable reagent in various aspects of peptide synthesis and drug development:

  • Synthesis of Bioactive Peptides: It is instrumental in the synthesis of biologically active peptides where a lysine residue is crucial for function or subsequent modification. Examples include neuropeptides like Substance P, which is involved in pain transmission and inflammation.[3][4]

  • Introduction of a Handle for Conjugation: The protected ε-amino group of the lysine side chain can be deprotected at a later stage to allow for the attachment of various moieties, such as fluorescent labels, polyethylene glycol (PEG), or cytotoxic drugs for targeted delivery.

  • Fragment Condensation: In the synthesis of longer peptides, protected peptide fragments are often synthesized in solution and then coupled together. This compound is a key component in the preparation of such lysine-containing fragments.

Experimental Protocols

The following protocols provide a step-by-step guide for a typical cycle of peptide elongation in solution-phase synthesis using this compound.

Peptide Coupling using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

This protocol describes the coupling of this compound to a C-terminally protected amino acid or peptide (H-AA/Peptide-OR).

Materials:

  • This compound

  • C-terminally protected amino acid or peptide (e.g., H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous citric acid solution or 1N aqueous potassium bisulfate (KHSO₄) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Amino Component:

    • Dissolve the C-terminally protected amino acid or peptide hydrochloride salt (1.0 equivalent) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.05 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes at 0 °C.

  • Activation of the Carboxyl Component:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM or DMF.

    • Cool this solution to 0 °C.

    • Add a solution of DCC (1.05 equivalents) in anhydrous DCM or DMF dropwise to the this compound and HOBt mixture.

    • Stir the mixture at 0 °C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Filter the cold DCU precipitate and add the filtrate containing the activated this compound to the solution of the free amine component from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 10% citric acid or 1N KHSO₄, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude protected peptide can be purified by silica gel column chromatography.[6][7][8]

Table 1: Representative Quantitative Data for Peptide Coupling in Solution Phase

ParameterValue/RangeNotes
Equivalents of this compound 1.0 - 1.2
Equivalents of DCC 1.05 - 1.2Excess can lead to side reactions.
Equivalents of HOBt 1.0 - 1.2Reduces racemization.
Reaction Time 4 - 24 hoursMonitored by TLC.
Typical Coupling Yield 80 - 95%Dependent on the specific amino acids being coupled.[9]
Selective Deprotection of the Boc Group

This protocol details the removal of the N-terminal Boc group, leaving the Z-group on the lysine side chain intact.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (for azeotropic removal of TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected peptide in anhydrous DCM.

    • Add an equal volume of TFA (e.g., 1:1 v/v solution of TFA in DCM).[10][11]

    • Stir the solution at room temperature for 30-60 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Excess TFA:

    • Concentrate the reaction mixture under reduced pressure.

    • Add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times to azeotropically remove residual TFA.[11]

  • Neutralization and Work-up:

    • Dissolve the residue in DCM or ethyl acetate.

    • Carefully wash the organic solution with saturated NaHCO₃ solution until the aqueous layer is basic, then wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-terminally deprotected peptide as a TFA salt or free base after neutralization.

Table 2: Quantitative Data for Boc Deprotection

ParameterValue/RangeNotes
TFA Concentration 25 - 50% in DCMHigher concentrations can lead to faster deprotection.[10]
Reaction Time 30 - 60 minutes
Typical Deprotection Yield >95% (often quantitative)Yields are typically high for this clean reaction.[12]
Deprotection of the Z Group by Catalytic Hydrogenation

This protocol describes the removal of the Z-group from the lysine side chain. This step is typically performed towards the end of the synthesis.

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source or a hydrogen donor like ammonium formate or formic acid.[6][13]

  • Celite®

Procedure:

  • Reaction Setup:

    • Dissolve the Z-protected peptide in MeOH or EtOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • If using a hydrogen donor, add ammonium formate (4-5 equivalents) or formic acid.

    • If using hydrogen gas, flush the flask with nitrogen and then with hydrogen gas, and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Hydrogenolysis Reaction:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with additional solvent (MeOH or EtOH).

    • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Table 3: Quantitative Data for Z-Group Deprotection

ParameterValue/RangeNotes
Catalyst Loading 10 - 20% (w/w) of peptide
Hydrogen Source H₂ gas, Ammonium Formate, or Formic AcidAmmonium formate and formic acid are often more convenient for lab-scale synthesis.[6][13]
Reaction Time 1 - 4 hours
Typical Deprotection Yield >90%Yields are generally high, but can be affected by catalyst poisoning.[13]

Visualization of Workflow and Biological Context

Solution-Phase Peptide Synthesis Workflow

The following diagram illustrates the iterative cycle of solution-phase peptide synthesis.

G Solution-Phase Peptide Synthesis Cycle start Peptide Fragment (H-Peptide-OR) coupling Coupling with This compound (DCC/HOBt) start->coupling protected_peptide Protected Peptide (Boc-Lys(Z)-Peptide-OR) coupling->protected_peptide purification1 Purification (Chromatography) protected_peptide->purification1 boc_deprotection Boc Deprotection (TFA/DCM) deprotected_peptide N-terminally Deprotected Peptide (H-Lys(Z)-Peptide-OR) boc_deprotection->deprotected_peptide purification2 Purification (Chromatography) deprotected_peptide->purification2 elongation Further Elongation (Repeat Cycle) elongation->coupling Next Boc-AA-OH final_deprotection Final Deprotection (e.g., Z-group removal) elongation->final_deprotection Completed Chain purified_peptide Purified Peptide final_deprotection->purified_peptide purification1->boc_deprotection purification2->elongation

Caption: Workflow for a single elongation cycle in solution-phase peptide synthesis.

Substance P Signaling Pathway

Substance P is a neuropeptide implicated in pain perception and neurogenic inflammation. Its synthesis often requires the use of protected amino acids like this compound. The diagram below illustrates its signaling mechanism.

G Substance P Signaling Pathway substance_p Substance P nk1r Neurokinin-1 Receptor (NK1R) (G-protein coupled receptor) substance_p->nk1r Binds to g_protein Gq/11 G-protein nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor on mapk MAPK Pathway (ERK1/2, p38) pkc->mapk Activates ca2 Ca²⁺ Release er->ca2 ca2->mapk Activates inflammation Pro-inflammatory Gene Expression (e.g., cytokines, chemokines) mapk->inflammation neuronal_excitability Increased Neuronal Excitability (Pain Transmission) mapk->neuronal_excitability

Caption: Simplified diagram of the Substance P signaling cascade via the NK1 receptor.

Conclusion

This compound is a cornerstone building block for the solution-phase synthesis of complex peptides. The orthogonal protection of the α- and ε-amino groups provides the synthetic chemist with the necessary control to construct well-defined peptide sequences. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors, ultimately contributing to the advancement of peptide-based therapeutics and research tools.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting the appropriate coupling reagent for the incorporation of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) in peptide synthesis. The information presented is intended to assist researchers in optimizing reaction conditions to achieve high yields and purity while minimizing side reactions, particularly racemization.

Introduction

The efficient formation of amide bonds is a critical step in solid-phase peptide synthesis (SPPS). The choice of coupling reagent for the activation of the carboxylic acid of the incoming amino acid directly impacts the success of the synthesis. This compound is a commonly used building block in Boc-SPPS, offering orthogonal protection of the side-chain amine. The selection of a suitable coupling reagent is crucial for the successful incorporation of this amino acid into a growing peptide chain. This document outlines the most effective and frequently recommended coupling reagents and provides detailed protocols for their use.

Recommended Coupling Reagents

Several classes of coupling reagents are available for amide bond formation in peptide synthesis. The most common and effective reagents for coupling this compound include carbodiimides, uronium/aminium salts, and phosphonium salts. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended, especially when using carbodiimide-based reagents.[1]

Uronium/Aminium Salts: HATU and HBTU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling reagents that facilitate rapid amide bond formation with a low incidence of racemization.[2] HATU is generally considered more reactive than HBTU and is particularly effective for sterically hindered couplings.[2]

Carbodiimides with Additives: EDC/HOBt and DIC/HOBt

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective carbodiimide coupling reagents. Their use in conjunction with additives like HOBt is crucial to form a more stable active ester, which minimizes the risk of racemization and the formation of an unreactive N-acylurea byproduct.[2] The water-soluble urea byproduct from EDC is easily removed during workup, making it a popular choice in both solution-phase and solid-phase synthesis.[3]

Phosphonium Salts: PyBOP

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent that forms an active ester with the carboxylic acid. It is known for its high coupling efficiency and is a good alternative to uronium/aminium salts.

Data Presentation: Comparison of Coupling Reagents

While direct, side-by-side comparative studies detailing quantitative yields and purity for the coupling of this compound with various reagents are not extensively reported in the literature, the following table summarizes the expected performance based on general knowledge of peptide coupling reactions and data from studies on similar Boc-protected amino acids. It is important to note that yields and purity are highly dependent on the specific peptide sequence, reaction conditions, and the solid support used.

Coupling ReagentTypical Equivalents (AA:Reagent:Base)Typical Reaction TimeReported Yields (General)Purity (General)Racemization RiskKey Advantages & Disadvantages
HATU/DIPEA 1:0.95:215-60 min>95%HighVery LowAdvantages: High efficiency, low racemization, suitable for difficult couplings.[2] Disadvantages: Higher cost.
HBTU/DIPEA 1:0.95:215-60 min>95%HighLowAdvantages: High efficiency, widely used. Disadvantages: Slightly less effective at suppressing racemization than HATU.[2]
EDC/HOBt 1:1.1:1.21-4 hours80-95%Good to HighLow to ModerateAdvantages: Cost-effective, water-soluble byproducts.[3] Disadvantages: Slower reaction times, potential for side reactions without HOBt.
DIC/HOBt 1:1.1:1.21-4 hours80-95%Good to HighLow to ModerateAdvantages: Cost-effective. Disadvantages: DIC is a potent sensitizer, insoluble urea byproduct in solution phase.
PyBOP/DIPEA 1:1:215-60 min>95%HighLowAdvantages: High efficiency, good for sterically hindered couplings. Disadvantages: Higher cost than carbodiimides.

Note: The provided yield and purity data are estimates based on general peptide synthesis literature and may vary for the specific coupling of this compound. Researchers should optimize conditions for their specific application.

Experimental Protocols

The following are generalized protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS). It is assumed that the N-terminal Boc group of the resin-bound peptide has been removed and the resin has been washed and neutralized prior to the coupling step.

Protocol 1: Coupling with HATU/DIPEA

Materials:

  • Resin with free N-terminal amine

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate reaction vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA to the amino acid/HATU solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 15-60 minutes.

  • Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

  • Once the reaction is complete, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Coupling with HBTU/DIPEA

Materials:

  • Resin with free N-terminal amine

  • This compound (3 equivalents)

  • HBTU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • DMF

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound and HBTU in DMF.

  • Add DIPEA to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 15-60 minutes.

  • Monitor the coupling reaction with the ninhydrin test.

  • Upon completion, wash the resin as described in Protocol 1.

Protocol 3: Coupling with EDC/HOBt

Materials:

  • Resin with free N-terminal amine

  • This compound (3 equivalents)

  • EDC (3.3 equivalents)

  • HOBt (3.3 equivalents)

  • DMF

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound and HOBt in DMF.

  • Add EDC to the solution and stir for 5-10 minutes to allow for the formation of the HOBt-ester.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress with the ninhydrin test.

  • After completion, wash the resin as described in Protocol 1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SPPS_Coupling_Workflow start Start: Resin with free amine swelling 1. Resin Swelling (DMF) start->swelling coupling 3. Coupling Reaction swelling->coupling preactivation 2. Pre-activation of This compound preactivation->coupling monitoring 4. Monitoring (Ninhydrin Test) coupling->monitoring monitoring->coupling Positive Test (Repeat Coupling) washing 5. Washing monitoring->washing Negative Test next_cycle Proceed to Next Deprotection/Coupling Cycle washing->next_cycle end Final Peptide next_cycle->end

Caption: General workflow for the coupling step in Solid-Phase Peptide Synthesis (SPPS).

Coupling_Reagent_Activation cluster_Uronium Uronium/Aminium Reagent (e.g., HATU/HBTU) cluster_Carbodiimide Carbodiimide Reagent (e.g., EDC/DIC) BocLys_U This compound ActiveEster_U OAt/OBt Active Ester (Highly Reactive) BocLys_U->ActiveEster_U Activation Reagent_U HATU/HBTU + Base (DIPEA) Reagent_U->ActiveEster_U CoupledPeptide Coupled Peptide ActiveEster_U->CoupledPeptide Coupling BocLys_C This compound Oacylisourea O-Acylisourea (Reactive Intermediate) BocLys_C->Oacylisourea Activation Reagent_C EDC/DIC Reagent_C->Oacylisourea ActiveEster_C OBt Active Ester (More Stable) Oacylisourea->ActiveEster_C HOBt HOBt HOBt->ActiveEster_C ActiveEster_C->CoupledPeptide Coupling Peptide Resin-Bound Peptide (Free Amine) Peptide->CoupledPeptide

Caption: Activation mechanisms of common coupling reagents for amide bond formation.

References

Step-by-Step Guide for the Orthogonal Deprotection of Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed guide for the sequential, orthogonal deprotection of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH). This procedure is fundamental in peptide synthesis and for the development of lysine-containing probes and drug conjugates, where precise control over the reactivity of the α-amino and ε-amino groups is critical.

Introduction

This compound is a commonly used building block in chemical biology and medicinal chemistry. The tert-butyloxycarbonyl (Boc) group on the α-amino position and the benzyloxycarbonyl (Z or Cbz) group on the ε-amino side chain are orthogonal protecting groups. This orthogonality allows for their selective removal under distinct chemical conditions, enabling regioselective modification of the lysine residue.[1] The Boc group is labile to acidic conditions, while the Z group is typically removed by catalytic hydrogenation.[2][3] This protocol details the step-wise removal of first the Boc group, followed by the Z group.

Experimental Protocols

Materials and Equipment
  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, anhydrous

  • Methanol (MeOH), anhydrous

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen source (H₂ gas balloon or formic acid)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvents

  • NMR spectrometer and/or Mass Spectrometer for product characterization

Part 1: Deprotection of the Nα-Boc Group

This procedure outlines the removal of the acid-labile Boc group to yield H-Lys(Z)-OH.

Procedure:

  • Reaction Setup: Dissolve this compound in a round-bottom flask with anhydrous dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.

  • Acid Addition: To the stirring solution, add an equal volume of trifluoroacetic acid (TFA) for a 1:1 (v/v) TFA/DCM solution.[4]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the deprotection is complete within 1-2 hours.[5]

  • Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Product Precipitation: To the resulting oil, add cold anhydrous diethyl ether to precipitate the TFA salt of the product (H-Lys(Z)-OH · TFA).

  • Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Part 2: Deprotection of the Nε-Z Group

This procedure describes the removal of the Z group from H-Lys(Z)-OH via catalytic hydrogenation to yield unprotected L-lysine.

Procedure:

  • Reaction Setup: Dissolve the H-Lys(Z)-OH · TFA salt in anhydrous methanol (MeOH) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10 wt% palladium on carbon (Pd/C) to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.

  • Hydrogenation:

    • Using H₂ gas: Secure a hydrogen-filled balloon to the flask and stir the suspension vigorously at room temperature under a positive pressure of hydrogen.

    • Using Formic Acid: Alternatively, add 3-4 equivalents of formic acid as a hydrogen donor.[6]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. This process can take from 2 to 24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Final Product Isolation: Remove the methanol from the filtrate by rotary evaporation to yield the deprotected L-lysine.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the sequential deprotection of this compound. Please note that yields can vary depending on the specific reaction scale and purification methods.

StepProtecting GroupReagents and SolventsTemperature (°C)Time (h)Typical Yield (%)
1Nα-Boc50% TFA in DCMRoom Temperature1 - 2>95
2Nε-Z10% Pd/C, H₂ (balloon) or Formic Acid, MeOHRoom Temperature2 - 2485 - 95

Mandatory Visualizations

DeprotectionWorkflow Workflow for Sequential Deprotection of this compound start This compound step1 Boc Deprotection (TFA/DCM) start->step1 intermediate H-Lys(Z)-OH step1->intermediate step2 Z Deprotection (H2, Pd/C) intermediate->step2 end L-Lysine step2->end

Caption: Sequential deprotection workflow of this compound.

DeprotectionMechanism Deprotection Mechanisms cluster_boc Boc Deprotection (Acidolysis) cluster_z Z Deprotection (Hydrogenolysis) BocN Boc-NH-R BocNH_prot [Boc-NH2+-R] BocN->BocNH_prot Protonation Protonation H+ CarbamicAcid HOOC-NH-R BocNH_prot->CarbamicAcid Loss of tBu+ tBu_cation tBu+ BocNH_prot->tBu_cation Amine_prot [H3N+-R] CarbamicAcid->Amine_prot Decarboxylation CO2 CO2 CarbamicAcid->CO2 ZN Z-NH-R Amine H2N-R ZN->Amine Hydrogenolysis Toluene Toluene ZN->Toluene CO2_Z CO2 ZN->CO2_Z H2_PdC H2, Pd/C

Caption: Simplified mechanisms of Boc and Z group removal.

References

Applications of Boc-Lys(Z)-OH in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) is a critical building block in the synthesis of peptide-based therapeutics. Its unique orthogonal protection scheme, with the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the hydrogenolysis-labile benzyloxycarbonyl (Z) group on the ε-amino group, allows for selective deprotection and modification. This enables the precise construction of complex peptide architectures, including branched peptides and antibody-drug conjugates (ADCs), which are of significant interest in modern drug discovery. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in various drug development contexts.

Key Applications

This compound is a versatile reagent with primary applications in:

  • Solid-Phase Peptide Synthesis (SPPS): As a cornerstone of the Boc/Bzl protection strategy, it allows for the incorporation of lysine residues into peptide chains. The orthogonality of the Boc and Z groups is crucial for controlled peptide elongation.[1][2]

  • Synthesis of Branched Peptides: The ε-amino group, protected by the Z group, can be selectively deprotected to allow for the synthesis of a second peptide chain, creating branched structures that can enhance biological activity and pharmacokinetic properties.

  • Development of Antibody-Drug Conjugates (ADCs): The lysine side chain serves as a key attachment point for linker-payload complexes. This compound can be incorporated into peptide-based linkers, providing a site for conjugation to the antibody or the cytotoxic drug.

  • Peptidomimetics: In the design of peptidomimetics, this compound can be used to introduce lysine residues that are subsequently modified to mimic peptide secondary structures or to introduce non-natural functionalities, often leading to improved stability and oral bioavailability.[3]

Data Presentation: Peptide Synthesis Yields

The following table summarizes the reported yields of various peptides synthesized using this compound in solid-phase peptide synthesis. The data highlights the efficiency of incorporating this protected amino acid in the synthesis of diverse peptide sequences.

Peptide Sequence FragmentSynthesis ScaleYield (%)Reference
Boc-Lys(Z)-Gly-OH0.6 mmol85[4]
Boc-Lys(Z)-Gly-NH22.0 mmol90[4]
Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH0.12 mmol95[4]
Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH0.12 mmol87[4]
Boc-Lys(Z)-Ala-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH0.12 mmol96[4]
Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Ala-Glu(OBzl)-Ala-OH0.12 mmol90[4]
Boc-Lys(Z)-Ala-Glu(OBzl)-Ala-Ala-Glu(OBzl)-Ala-OH0.2 mmol92[4]
Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH0.6 mmol92[4]

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using the Boc/Bzl strategy, incorporating a this compound residue.

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 25-50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 minutes, followed by thorough washing with DMF (3x) and DCM (3x).

  • Coupling:

    • Dissolve the next Boc-protected amino acid (e.g., this compound) (3 equivalents) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Treat the resin with anhydrous HF or TFMSA containing appropriate scavengers at 0°C for 1-2 hours to cleave the peptide from the resin and remove the Z and other side-chain protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of a Branched Peptide using this compound

This protocol describes the on-resin synthesis of a branched peptide after the incorporation of this compound into the primary peptide chain.

Procedure:

  • Synthesize the primary peptide chain on a solid support using the general Boc-SPPS protocol, incorporating this compound at the desired branching point.

  • After the completion of the primary chain, selectively deprotect the N-terminal Boc group with TFA as described above.

  • Selective Z-group Deprotection:

    • Wash the resin with a suitable solvent like DMF.

    • Perform catalytic hydrogenolysis by treating the resin with H₂ gas in the presence of a palladium catalyst (e.g., Pd/C) in a suitable solvent system (e.g., DMF/MeOH) until the Z group is completely removed. Alternatively, other methods for Z-group cleavage that are compatible with the solid support can be used.

  • Washing: Wash the resin thoroughly to remove the catalyst and byproducts.

  • Second Peptide Chain Synthesis: Synthesize the second peptide chain on the deprotected ε-amino group of the lysine residue by repeating the coupling and deprotection cycles of the Boc-SPPS protocol.

  • Final Cleavage and Purification: Cleave the branched peptide from the resin and purify as described in the general SPPS protocol.

Visualizations

Signaling Pathway: Potential Action of a Peptide Therapeutic

G cluster_0 Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Peptide Peptide Therapeutic (Synthesized using this compound) Peptide->Receptor Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized signaling pathway for a peptide therapeutic.

Experimental Workflow: Boc-SPPS

workflow start Start: Resin Swelling deprotection Boc Deprotection (TFA) start->deprotection wash1 Wash (DCM/DMF) deprotection->wash1 neutralization Neutralization (DIEA) wash1->neutralization wash2 Wash (DMF/DCM) neutralization->wash2 coupling Amino Acid Coupling (this compound + HBTU/DIEA) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 repeat Repeat for next AA? wash3->repeat repeat->deprotection Yes cleavage Final Cleavage (HF/TFMSA) repeat->cleavage No purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for a single cycle in Boc solid-phase peptide synthesis.

Logical Relationship: Orthogonal Protection Strategy

orthogonal_protection BocLysZ This compound α-NH-Boc ε-NH-Z TFA TFA (mild acid) BocLysZ:alpha->TFA Cleaved Hydrogenolysis H₂/Pd (catalytic hydrogenation) BocLysZ:epsilon->Hydrogenolysis Cleaved HF HF (strong acid) BocLysZ:epsilon->HF Cleaved

Caption: Orthogonal deprotection scheme for this compound.

References

Application Notes and Protocols for the Incorporation of Boc-Lys(Z)-OH into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the successful incorporation of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) into complex peptide sequences using solid-phase peptide synthesis (SPPS). The orthogonal protection strategy afforded by the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis- or strong acid-labile benzyloxycarbonyl (Z) group is a cornerstone of peptide chemistry, enabling the synthesis of well-defined peptides for a range of research and therapeutic applications. These notes cover coupling strategies, deprotection protocols for both protecting groups, and analytical characterization of the final peptide product.

Introduction

The synthesis of complex peptides requires a robust and versatile protecting group strategy to ensure the correct assembly of amino acid residues and to prevent unwanted side reactions. This compound is a critical building block in Boc-based SPPS, offering orthogonal protection of the α-amino and ε-amino groups of lysine.[1] The Boc group provides temporary protection of the α-amino group and is selectively removed at each cycle of synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA).[2] The Z group, protecting the lysine side chain, is stable to the conditions used for Boc removal and is cleaved under different conditions, most commonly catalytic hydrogenation or treatment with strong acids like hydrogen fluoride (HF).[1] This orthogonality is essential for preventing branching at the lysine side chain during chain elongation and allows for the synthesis of well-defined linear peptides.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

This protocol outlines the general steps for incorporating a this compound residue into a peptide chain on a solid support (e.g., Merrifield or PAM resin) using the Boc/Bzl strategy.

Materials:

  • Appropriate solid-phase resin (e.g., Merrifield resin)

  • Boc-protected amino acids, including this compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Cleavage cocktail (e.g., HF with scavengers)

  • Solvents for washing (e.g., DCM, Methanol)

  • Reagents for monitoring coupling completion (e.g., Ninhydrin test)

Workflow for a Single Coupling Cycle:

SPPS_Workflow Resin Peptide-Resin Swell 1. Swell Resin (DCM) Resin->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 3. Wash (DCM, IPA, DCM) Deprotect->Wash1 Neutralize 4. Neutralization (10% DIEA in DCM) Wash1->Neutralize Wash2 5. Wash (DCM, DMF) Neutralize->Wash2 Couple 6. Couple This compound + Coupling Reagent Wash2->Couple Wash3 7. Wash (DMF, DCM) Couple->Wash3 Next_Cycle Repeat for next amino acid Wash3->Next_Cycle

Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Detailed Protocol:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes. A short pre-wash of 1-2 minutes with the TFA solution can be beneficial.[2]

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA) to remove residual acid, and then again with DCM.

  • Neutralization: Neutralize the protonated N-terminus with a solution of 10% DIEA in DCM. Perform this step until a neutral pH is achieved (monitored by a chloranil test on a small sample of resin).

  • Washing: Wash the resin with DCM and then with DMF to prepare for the coupling step.

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (2-4 equivalents relative to the resin loading) with a suitable coupling reagent (see Section 3 for a comparison of coupling reagents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using the ninhydrin test. A negative ninhydrin test (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Deprotection of the Z-Group from the Lysine Side Chain

The Z group can be removed either by catalytic hydrogenation or by strong acid cleavage. The choice of method depends on the overall synthetic strategy and the presence of other sensitive residues in the peptide.

2.2.1. Catalytic Transfer Hydrogenation

This method is considered mild and is suitable for peptides that do not contain other reducible functional groups.

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ammonium formate or formic acid (hydrogen donor)

  • Methanol or DMF (solvent)

  • Celite for filtration

Protocol:

  • Dissolve the Z-protected peptide in methanol or DMF.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Add ammonium formate (4-5 equivalents) or formic acid (several equivalents) as the hydrogen donor.[3]

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC or HPLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected peptide. Yields for this reaction are typically high, often exceeding 95%.[3]

2.2.2. Hydrogen Fluoride (HF) Cleavage

HF cleavage is a harsh but effective method for the simultaneous removal of the Z group and cleavage of the peptide from the resin in Boc-SPPS. This procedure requires specialized equipment and extreme caution.[4]

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, thiocresol)

  • HF cleavage apparatus

  • Cold diethyl ether

Protocol (Low-High HF Procedure):

  • Low HF Step: Treat the peptide-resin with a mixture of HF/DMS/p-cresol (25:65:10 v/v/v) at 0°C for 2 hours. This step removes most of the benzyl-type protecting groups under milder conditions.

  • HF Evaporation: Remove the HF and DMS under vacuum.

  • High HF Step: Treat the resin with anhydrous HF containing anisole or p-cresol as a scavenger (e.g., 90% HF, 10% anisole) at 0°C for 1 hour. This step cleaves the peptide from the resin and removes more resistant protecting groups, including the Lys(Z).[4][5]

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Washing and Isolation: Wash the precipitated peptide with cold diethyl ether to remove scavengers and byproducts. The crude peptide is then collected by filtration or centrifugation and dried under vacuum.

Data Presentation: Coupling Efficiency

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. The following table summarizes a qualitative comparison of common coupling reagents for the incorporation of this compound.

Coupling ReagentTypical Reaction TimeRelative EfficiencyKey Considerations
DIC/HOBt 1 - 4 hoursGoodCost-effective, but can be slower for sterically hindered couplings. Risk of side reactions if not performed correctly.
HBTU 30 - 60 minutesVery GoodFaster than DIC/HOBt and generally provides high yields. A reliable choice for most standard couplings.[6]
HATU 15 - 45 minutesExcellentHighly efficient and recommended for difficult or sterically hindered couplings. Generally results in lower racemization.[6]

Visualization of a Relevant Biological Pathway

Peptides containing lysine are crucial for studying post-translational modifications, such as ubiquitination. The synthesis of specific ubiquitin chains or ubiquitinated substrates often utilizes lysine derivatives like this compound. The following diagram illustrates the general ubiquitination pathway.

Ubiquitination_Pathway cluster_activation Activation Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 AMP_PPi AMP + PPi E1->AMP_PPi E1_Ub E1~Ub (Thioester bond) E1->E1_Ub ATP ATP ATP->E1 E2 E2 (Ub-conjugating enzyme) E1_Ub->E2 Transfer E2_Ub E2~Ub E2->E2_Ub E3 E3 (Ub ligase) E2_Ub->E3 Substrate_Ub Substrate-Ub (Isopeptide bond) E3->Substrate_Ub Transfer Substrate Substrate Protein (with Lysine) Substrate->E3

Caption: The Ubiquitination Cascade.

Analytical Characterization

Following synthesis and cleavage, the purity and identity of the peptide must be confirmed.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying the final product. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA. The purity is calculated by integrating the peak area of the main product relative to the total peak area.[2]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring the correct sequence has been assembled.[2]

Troubleshooting

  • Incomplete Coupling: If the ninhydrin test is positive after the coupling step, a second coupling (double coupling) should be performed with fresh reagents. For sterically hindered couplings, switching to a more efficient coupling reagent like HATU may be necessary.

  • Side Reactions during HF Cleavage: The formation of carbocations during HF cleavage can lead to side reactions with sensitive residues like tryptophan and methionine. The use of appropriate scavengers in the cleavage cocktail is crucial to minimize these side products.[4]

  • Incomplete Z-Group Deprotection: If catalytic hydrogenation is incomplete, extend the reaction time or increase the amount of catalyst and/or hydrogen donor. Ensure the catalyst is active.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a reliable and versatile method for incorporating lysine into complex peptide sequences. The orthogonal nature of the Boc and Z protecting groups allows for precise control over the synthesis, enabling the production of high-purity peptides for a wide range of applications in research and drug development. Careful selection of coupling reagents, appropriate deprotection strategies, and thorough analytical characterization are essential for a successful synthesis.

References

Application Note: Site-Specific Fluorescent Labeling of Peptides using Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research and drug development. They are crucial for a wide array of applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET)-based assays for studying protein-peptide interactions and enzyme kinetics.[1][][3] The ability to attach a fluorescent probe to a specific site within a peptide sequence is paramount to ensure that the label does not interfere with the peptide's biological activity and to enable precise downstream analysis.[4]

This application note provides a detailed protocol for the site-specific fluorescent labeling of a peptide at a lysine residue using Boc-Lys(Z)-OH. Nα-Boc-Nε-benzyloxycarbonyl-L-lysine (this compound) is a derivative of lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group.[5] This orthogonal protection scheme is fundamental for selective labeling. The Boc group is labile to mild acids (like TFA), while the Z group is typically removed by catalytic hydrogenation, allowing for the selective deprotection of the ε-amino group for fluorophore conjugation.

Principle

The strategy involves incorporating this compound into the desired position of the peptide sequence during solid-phase peptide synthesis (SPPS). Following the completion of peptide assembly, the N-terminal Boc group is removed, and the peptide remains attached to the resin. The ε-amino group of the incorporated lysine, protected by the Z group, is then selectively deprotected. Subsequently, an amine-reactive fluorescent dye is coupled to the now-free ε-amino group. Finally, the peptide is cleaved from the resin, and the fluorescently labeled peptide is purified.

Materials and Reagents

  • Resin: Rink Amide resin or other suitable resin for SPPS.

  • Amino Acids: Boc-protected amino acids, including this compound.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)/NHS (N-hydroxysuccinimide).[6]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% Piperidine in DMF (for Fmoc chemistry, if used in a mixed Boc/Fmoc strategy) or Trifluoroacetic acid (TFA) for Boc deprotection.

  • Selective Deprotection Reagent for Z-group: Palladium on carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas or a hydrogen donor like cyclohexene).

  • Fluorescent Dye: Amine-reactive dye, such as a fluorescein isothiocyanate (FITC), a rhodamine NHS ester (e.g., TAMRA-NHS), or a cyanine dye NHS ester (e.g., Cy5-NHS).[1][3][7]

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[8]

  • Solvents for HPLC: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[8]

  • Analytical Equipment: Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for product characterization.[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide using Boc chemistry.

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin or the growing peptide chain by treating it with a solution of TFA in DCM (e.g., 25-50% TFA) for 30 minutes. Wash the resin thoroughly with DCM and DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to the resin substitution) and a coupling reagent like HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a ninhydrin test.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position for labeling.

  • Final N-terminal Deprotection: After the final amino acid coupling, perform a final Boc deprotection (Step 2).

Protocol 2: On-Resin Fluorescent Labeling
  • Selective Z-group Deprotection:

    • Wash the peptide-resin with DMF and then with a suitable solvent for the hydrogenation reaction (e.g., methanol or THF).

    • Add a suspension of Pd/C catalyst (catalytic amount) in the chosen solvent to the resin.

    • Carry out the hydrogenation by bubbling hydrogen gas through the suspension or by adding a hydrogen donor and refluxing. The reaction time will vary and needs to be optimized.

    • After completion, filter off the catalyst and wash the resin thoroughly with methanol and DMF.

  • Fluorescent Dye Conjugation:

    • Dissolve the amine-reactive fluorescent dye (e.g., FITC or TAMRA-NHS ester, 1.5-2 equivalents) in DMF.

    • Add DIPEA (2-3 equivalents) to the dye solution.

    • Add the dye solution to the peptide-resin.

    • Agitate the mixture in the dark for 4-12 hours at room temperature.

    • Monitor the labeling reaction by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

  • Washing: After the conjugation is complete, wash the resin extensively with DMF and DCM to remove excess dye and reagents.

Protocol 3: Peptide Cleavage and Purification
  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[8]

  • Precipitation and Collection: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.[8]

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the labeled peptide using RP-HPLC with a C18 column.[8][9]

    • Use a gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile) to elute the peptide.[8]

    • Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and the absorbance maximum of the specific fluorescent dye (e.g., ~495 nm for FITC, ~550 nm for TAMRA).[8]

  • Characterization and Lyophilization: Collect the fractions containing the pure labeled peptide. Confirm the identity and purity of the product by mass spectrometry. Lyophilize the pure fractions to obtain the final product as a powder.

Data Presentation

The success of the labeling protocol can be quantified by analyzing the yield, purity, and labeling efficiency. Below is a sample table summarizing expected results for the labeling of a model peptide with different fluorophores.

FluorophoreExcitation (nm)Emission (nm)Crude Purity (%)Final Yield (mg)Labeling Efficiency (%)
FITC 495517654.892
TAMRA 552578705.295
Cy5 650670685.093

Data are representative and will vary depending on the peptide sequence, dye, and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_labeling On-Resin Labeling cluster_purification Cleavage & Purification cluster_product Final Product resin Start with Resin elongation Peptide Chain Elongation with this compound resin->elongation z_deprotect Selective Z-Group Deprotection (Hydrogenation) elongation->z_deprotect dye_conjugation Fluorescent Dye Conjugation z_deprotect->dye_conjugation cleavage Cleavage from Resin dye_conjugation->cleavage purification RP-HPLC Purification cleavage->purification analysis MS Analysis & Lyophilization purification->analysis final_product Pure Labeled Peptide analysis->final_product

Caption: Overall experimental workflow for peptide labeling.

Application in a Signaling Pathway Study (FRET Assay)

FRET_assay cluster_components FRET System Components cluster_process Assay Principle cluster_output Measurement protein Target Protein (e.g., Protease) state1 Intact Peptide: Donor & Acceptor in Proximity => FRET Occurs => Low Donor Emission peptide Fluorescently Labeled Peptide Substrate (Donor & Acceptor/Quencher) state2 Cleaved Peptide: Donor & Acceptor Separate => FRET Disrupted => High Donor Emission state1->state2 Protease Activity output Increased Fluorescence Signal state2->output

Caption: FRET assay for protease activity detection.

References

Application of Boc-Lys(Z)-OH in the Synthesis of Bioactive Peptides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nε-Z-L-lysine, commonly referred to as Boc-Lys(Z)-OH, is a critical building block in the chemical synthesis of peptides, particularly those with significant biological activity. Its utility stems from the orthogonal protection strategy afforded by the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Z) group on the ε-amino group of the lysine side chain. This differential protection allows for the selective deprotection and modification of either the N-terminus for peptide chain elongation or the lysine side chain for branching, cyclization, or conjugation.

The Boc group is labile to acidic conditions, typically removed with trifluoroacetic acid (TFA), while the Z group is stable to acid but can be cleaved under reductive conditions, such as catalytic hydrogenation. This orthogonality is fundamental to the successful synthesis of complex peptides where precise control over reactive sites is paramount. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two exemplary bioactive peptides: the immunostimulatory tetrapeptide Tuftsin and the C-terminal heptapeptide of the neuropeptide Substance P.

Application Note 1: Synthesis of Tuftsin

Bioactive Peptide: Tuftsin (Thr-Lys-Pro-Arg)

Biological Activity: Tuftsin is a potent immunostimulatory peptide that enhances the phagocytic activity of macrophages and neutrophils.[1][2] It binds to specific receptors on these phagocytic cells, triggering a signaling cascade that leads to increased engulfment of pathogens and cellular debris.[3]

Synthetic Strategy: A solution-phase synthesis approach is well-suited for a short peptide like Tuftsin, allowing for purification of intermediates at each step and ensuring a high-purity final product. This compound is a key reagent for the incorporation of the lysine residue at the second position.

Quantitative Data: Synthesis and Activity of Tuftsin
ParameterValueReference
Synthesis
Overall YieldNot explicitly stated for a specific this compound synthesis, but solution-phase syntheses of similar peptides can achieve yields of 30-50%.[4]
Purity (by HPLC)>98% achievable with preparative HPLC purification.[4]
Biological Activity
Optimal Phagocytosis Stimulation5 µg/mL[1]
Incubation Time for Maximal Effect15 minutes[1]
Experimental Protocol: Solution-Phase Synthesis of Tuftsin

This protocol outlines the stepwise synthesis of Tuftsin (Thr-Lys-Pro-Arg) using this compound.

Materials:

  • This compound

  • Boc-Thr-OH

  • H-Pro-OMe·HCl

  • H-Arg(NO₂)-OMe·HCl

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of the Dipeptide Boc-Lys(Z)-Pro-OMe:

    • Dissolve H-Pro-OMe·HCl in DCM and neutralize with TEA or DIEA.

    • In a separate flask, dissolve this compound (1.0 eq), DCC (1.1 eq), and HOBt (1.2 eq) in DCM.

    • Add the neutralized proline methyl ester solution to the activated this compound solution and stir at room temperature for 12-24 hours.

    • Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica gel column chromatography.

  • Deprotection of the Boc Group:

    • Dissolve the purified dipeptide in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure and triturate the residue with cold diethyl ether to precipitate the TFA salt of the dipeptide.

  • Synthesis of the Tripeptide Boc-Thr-Lys(Z)-Pro-OMe:

    • Neutralize the TFA salt of the dipeptide from the previous step with TEA or DIEA in DCM.

    • Activate Boc-Thr-OH using DCC and HOBt as described in step 1.

    • Couple the activated Boc-Thr-OH with the deprotected dipeptide.

    • Work-up and purify the tripeptide as described in step 1.

  • Saponification of the Methyl Ester:

    • Dissolve the protected tripeptide in a mixture of methanol and water.

    • Add 1N NaOH and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the protected tripeptide with a free carboxylic acid.

  • Coupling with Arginine Methyl Ester:

    • Couple the protected tripeptide acid with H-Arg(NO₂)-OMe·HCl using DCC and HOBt.

    • Purify the resulting protected tetrapeptide.

  • Final Deprotection:

    • Remove the Boc group with TFA/DCM.

    • Remove the Z and NO₂ groups by catalytic hydrogenation using 10% Pd/C in methanol under a hydrogen atmosphere.

    • Purify the final Tuftsin peptide by preparative reverse-phase HPLC.

Tuftsin Signaling Pathway

Tuftsin binding to its receptor on phagocytes initiates a signaling cascade that enhances their immune function.

Tuftsin_Signaling Tuftsin Tuftsin Receptor Tuftsin Receptor (e.g., Neuropilin-1) Tuftsin->Receptor G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Phagocytosis Enhanced Phagocytosis Ca_Release->Phagocytosis PKC->Phagocytosis

Caption: Tuftsin signaling pathway in phagocytic cells.

Application Note 2: Synthesis of Substance P C-Terminal Heptapeptide

Bioactive Peptide: Substance P C-Terminal Heptapeptide (Gln-Phe-Phe-Gly-Leu-Met-NH₂)

Biological Activity: Substance P is a neuropeptide involved in pain transmission, inflammation, and smooth muscle contraction.[5] Its biological activity is primarily mediated by the C-terminal fragment, which binds to the neurokinin-1 (NK-1) receptor.[6] The C-terminal heptapeptide is a potent agonist of the NK-1 receptor.

Synthetic Strategy: Similar to Tuftsin, a solution-phase synthesis is a viable strategy for this heptapeptide. The use of this compound would be relevant for synthesizing analogues of Substance P where the lysine residue is incorporated for specific modifications, such as the attachment of labels or for structure-activity relationship studies. For the native sequence, other protected amino acids would be used. The following protocol is a representative example of a solution-phase synthesis of a heptapeptide.

Quantitative Data: Synthesis and Activity of Substance P Analogues
ParameterValueReference
Synthesis
Yield of Boc-Lys(Z)-containing peptides85-96% (for tetra- to hepta-peptides)
Purity (by HPLC)High purity achievable with chromatographic purification.[7][8]
Biological Activity
EC₅₀ of Substance P (for intracellular Ca²⁺ increase)-log EC₅₀ = 8.5 ± 0.3 M
Activity of C-terminal analoguesEquipotent to Substance P on guinea pig ileum[6]
Experimental Protocol: Representative Solution-Phase Synthesis of a Heptapeptide

This protocol provides a general workflow for the solution-phase synthesis of a heptapeptide, which can be adapted for the synthesis of the Substance P C-terminal fragment using the appropriate Boc-protected amino acids.

Procedure:

  • Fragment Condensation Strategy: The heptapeptide can be synthesized by a [3+4] or [2+5] fragment condensation approach to improve efficiency and facilitate purification.

  • Synthesis of Peptide Fragments: Synthesize the protected di-, tri-, tetra-, or pentapeptide fragments using the stepwise coupling method described for Tuftsin (DCC/HOBt or other suitable coupling reagents).

  • Fragment Coupling:

    • Deprotect the N-terminus of one fragment and the C-terminus (if protected as a methyl ester) of the other fragment.

    • Couple the two fragments using a minimal racemization coupling method, such as the azide method or using reagents like HOBt/DCC in the presence of a base.

  • Purification of Intermediates: Purify each intermediate fragment by column chromatography or recrystallization to ensure high purity of the final product.

  • Final Deprotection and Purification:

    • Remove all protecting groups. For a synthesis incorporating this compound, this would involve an initial acid treatment to remove Boc groups, followed by catalytic hydrogenation to remove the Z group and other benzyl-based protecting groups.

    • Purify the final heptapeptide by preparative reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and amino acid analysis.

Substance P / NK-1 Receptor Signaling Pathway

The binding of Substance P to the NK-1 receptor activates multiple intracellular signaling pathways.

SubstanceP_Signaling SubstanceP Substance P NK1R NK-1 Receptor SubstanceP->NK1R Gq Gq/11 NK1R->Gq PLCb PLCβ Gq->PLCb PIP2 PIP₂ PLCb->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC Activation DAG->PKC Cellular_Responses Cellular Responses (Pain, Inflammation) Ca_Mobilization->Cellular_Responses MAPK MAPK Cascade (ERK1/2) PKC->MAPK MAPK->Cellular_Responses

Caption: Substance P signaling via the NK-1 receptor.

Experimental Workflow: General Solid-Phase Peptide Synthesis (SPPS) using this compound

While the examples above detail solution-phase synthesis, this compound is also widely used in Boc-based solid-phase peptide synthesis (SPPS).[5] The general workflow is as follows:

SPPS_Workflow Start Start: Resin Swelling Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., this compound + DCC/HOBt) Neutralization->Coupling Wash Washing Steps Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) Repeat->Cleavage No (Final AA) Purification Purification (Preparative HPLC) Cleavage->Purification End Bioactive Peptide Purification->End

Caption: General workflow for Boc-SPPS.

Conclusion

This compound is an indispensable tool for the synthesis of bioactive peptides. The orthogonal protecting groups provide the synthetic chemist with the flexibility to construct complex peptide architectures, including those with side-chain modifications. The detailed protocols and application notes provided herein for the synthesis of Tuftsin and a Substance P analogue serve as a guide for researchers in the fields of peptide chemistry, pharmacology, and drug development. The successful synthesis and purification of these peptides are critical first steps in elucidating their biological functions and therapeutic potential.

References

Application Notes and Protocols: Manual vs. Automated Peptide Synthesis with Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise construction of peptide chains on a solid support. The Boc (tert-butyloxycarbonyl) protection strategy is a well-established method in SPPS. In this strategy, the α-amino group of amino acids is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more robust, acid-stable groups, such as the benzyloxycarbonyl (Z or Cbz) group for the ε-amino group of lysine.[1][2][3] Boc-Lys(Z)-OH is a key building block in this methodology, allowing for the controlled incorporation of lysine into a peptide sequence.[4]

The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the Z group requires a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[1][2][5] This difference in acid lability allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without affecting the side-chain protection.[2]

This document provides detailed protocols for both manual and automated SPPS using this compound, along with a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Data: Manual vs. Automated Synthesis

ParameterManual SynthesisAutomated Synthesis
Time per Cycle (Deprotection, Neutralization, Coupling, Washing) 45 - 90 minutes30 - 65 minutes[6]
Reagent Consumption Generally higher due to manual dispensing and washingOptimized and lower due to precise, automated delivery
Labor Intensity High, requires constant user interventionLow, "walk-away" operation after initial setup[7][8]
Reproducibility User-dependent, can have higher variabilityHigh, consistent and user-independent[7][8]
Throughput Low, typically one peptide at a timeHigh, multiple peptides can be synthesized in parallel[7][9]
Typical Crude Purity Variable, dependent on user skill and sequence difficultyGenerally higher and more consistent
Initial Equipment Cost Low (glassware, shaker)High (automated synthesizer)

Experimental Protocols

Manual Solid-Phase Peptide Synthesis Protocol using this compound

This protocol is for the synthesis of a peptide on a 0.25 mmol scale using a Merrifield resin.

1. Resin Swelling:

  • Place the Merrifield resin (substituted with the first Boc-amino acid) in a reaction vessel.

  • Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DCM.

2. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[10]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 15 mL) and isopropanol (IPA) (2 x 15 mL) to remove residual acid.[10]

3. Neutralization:

  • Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5 minutes.

  • Drain the neutralization solution and wash the resin with DCM (3 x 15 mL).

4. Amino Acid Coupling (incorporating this compound):

  • In a separate vessel, dissolve this compound (4 equivalents) and a coupling agent such as HBTU (4 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the amino acid solution to activate it.[6]

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours. The completion of the coupling reaction can be monitored using a ninhydrin test.[11]

  • Drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and N-terminal Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • For cleavage of the peptide from the resin and removal of the Z protecting group, use a strong acid like anhydrous HF or TFMSA.[1]

  • HF Cleavage: Cool the reaction vessel to -5 to 0°C. Add anhydrous HF with a scavenger such as anisole (9:1 v/v) and stir for 1 hour.[10] Evaporate the HF under a stream of nitrogen.

  • TFMSA Cleavage: Treat the resin with a solution of TFMSA/TFA/thioanisole.

  • Precipitate the cleaved peptide with cold diethyl ether, wash the precipitate with ether, and dry under vacuum.

Automated Solid-Phase Peptide Synthesis Protocol using this compound

This protocol outlines the general steps for an automated peptide synthesizer, which will perform the repetitive cycles of deprotection, washing, neutralization, and coupling.

1. Instrument Setup:

  • Load the appropriate resins, Boc-protected amino acids (including this compound), and reagents (TFA, DIEA, coupling agents, solvents) onto the automated peptide synthesizer.

  • Program the desired peptide sequence and synthesis scale into the instrument's software.

2. Automated Synthesis Cycle:

  • The synthesizer will automatically perform the following steps for each amino acid:

    • Washing: The resin is washed with DCM.

    • Boc Deprotection: The resin is treated with 50% TFA in DCM.[10]

    • Washing: The resin is washed with DCM and IPA to remove TFA.

    • Neutralization: The resin is treated with a solution of DIEA in DCM or DMF.

    • Coupling: The next Boc-amino acid (e.g., this compound) is activated in situ using a coupling agent (e.g., HBTU/DIEA or DIC/HOBt) and delivered to the reaction vessel.[6][12] The coupling reaction proceeds for a pre-programmed time (typically 30-60 minutes).

    • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

3. Final Cleavage and Deprotection:

  • Once the automated synthesis is complete, the peptide-resin is manually removed from the synthesizer.

  • The final cleavage and deprotection of the peptide from the resin and removal of the Z group are performed manually as described in the manual protocol (Step 6), using a strong acid like HF or TFMSA.[1]

Visualizations

Manual_SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (this compound + HBTU/DIEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 repeat Repeat Cycle for Next Amino Acid wash3->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection (HF or TFMSA) repeat->final_cleavage No end End: Purified Peptide final_cleavage->end

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow cluster_auto Automated Synthesizer Cycle auto_wash1 Wash auto_deprotection Boc Deprotection auto_wash1->auto_deprotection auto_wash2 Wash auto_deprotection->auto_wash2 auto_neutralization Neutralization auto_wash2->auto_neutralization auto_coupling Coupling auto_neutralization->auto_coupling auto_wash3 Wash auto_coupling->auto_wash3 repeat_node Repeat Cycle auto_wash3->repeat_node start Load Reagents & Program Sequence start->auto_wash1 repeat_node->auto_wash1 For each amino acid manual_cleavage Manual Final Cleavage & Deprotection (HF/TFMSA) repeat_node->manual_cleavage Synthesis Complete end Purified Peptide manual_cleavage->end

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Boc_Lys_Z_Deprotection cluster_structure This compound Structure cluster_deprotection Deprotection Steps Boc-NH-CH(COOH)-(CH2)4-NH-Z Boc-NH-CH(COOH)-(CH2)4-NH-Z boc_removal Boc Removal (TFA) Boc-NH-CH(COOH)-(CH2)4-NH-Z->boc_removal During each synthesis cycle H2N-CH(COOH)-(CH2)4-NH-Z H2N-CH(COOH)-(CH2)4-NH-Z boc_removal->H2N-CH(COOH)-(CH2)4-NH-Z Yields free α-amino group z_removal Z Removal (HF or TFMSA) H2N-CH(COOH)-(CH2)4-NH2 H2N-CH(COOH)-(CH2)4-NH2 z_removal->H2N-CH(COOH)-(CH2)4-NH2 Yields fully deprotected Lysine H2N-CH(COOH)-(CH2)4-NH-Z->z_removal Final cleavage step

Caption: Deprotection of this compound.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Boc-Lys(Z)-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency when using this compound?

A1: Low coupling efficiency with this compound can stem from several factors, primarily related to its structure and the conditions of the peptide synthesis:

  • Steric Hindrance: The bulky nature of both the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups can physically obstruct the approach of the activated amino acid to the N-terminus of the peptide chain, slowing down or preventing effective coupling.[1]

  • Secondary Structure Formation and Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminal amine less accessible for coupling.[2]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance presented by this compound.

  • Incomplete Deprotection of the N-terminus: If the N-terminal Boc group of the growing peptide chain is not completely removed, the subsequent coupling of this compound will be inefficient.

  • Poor Resin Swelling: Inadequate swelling of the solid-phase support can limit the accessibility of the reaction sites.

Q2: Which coupling reagents are recommended for a difficult coupling involving this compound?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are often necessary. Uronium/aminium and phosphonium-based reagents are generally more effective than carbodiimides in these situations.[3][4] Consider using reagents such as HATU, HBTU, or COMU, which are known for their high efficiency and ability to minimize racemization.[3][4][5] PyAOP is another highly effective reagent, particularly for coupling N-protected N-methyl amino acids.[4][6]

Q3: Can I use carbodiimides like DCC or DIC for coupling this compound?

A3: While carbodiimides are common coupling reagents, they may not be the most effective choice for sterically hindered amino acids like this compound, often resulting in lower yields.[6] If you are using a carbodiimide such as DIC, it is highly recommended to use it in conjunction with an additive like HOBt or OxymaPure® to improve efficiency and reduce the risk of racemization.[3][4]

Q4: How can I monitor the completeness of the coupling reaction?

A4: The ninhydrin (Kaiser) test is a widely used qualitative method to detect the presence of free primary amines on the peptide-resin.[7] A positive test (blue/purple color) indicates incomplete coupling, while a negative test (yellow/colorless) suggests the reaction is complete. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved, and the resulting peptide analyzed by RP-HPLC and mass spectrometry to identify any deletion sequences.[7]

Q5: What role does the solvent play in coupling efficiency?

A5: The choice of solvent is crucial for successful peptide synthesis. The solvent must be able to swell the resin and dissolve the reactants. N,N-Dimethylformamide (DMF) is a common solvent for solid-phase peptide synthesis.[5] In cases of aggregation, switching to or adding other solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be beneficial.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low coupling efficiency with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive coupling reagentUse fresh, high-quality coupling reagents.
Steric hindranceSwitch to a more potent coupling reagent such as HATU, HBTU, or COMU.[3][4][5]
Suboptimal reaction temperatureWhile reactions are often run at room temperature, gentle heating can sometimes improve efficiency, but should be monitored for side reactions.[2]
Inefficient stirringEnsure vigorous and consistent mixing of the resin throughout the reaction.
Presence of Deletion Sequences in Final Product Incomplete couplingPerform a double coupling (repeating the coupling step with fresh reagents). Increase the reaction time.
Peptide aggregationUse chaotropic salts like LiCl or KSCN in the coupling mixture. Switch to a solvent system known to disrupt aggregation, such as a "Magic Mixture".
Ninhydrin Test Remains Positive Incomplete couplingAs above, perform a double coupling or increase the reaction time. Re-evaluate your choice of coupling reagent.
Incomplete N-terminal deprotectionEnsure complete removal of the N-terminal Boc group by extending the deprotection time or performing a second deprotection step.

Experimental Protocols

Protocol 1: Standard Coupling with HATU

This protocol is recommended for coupling sterically hindered amino acids like this compound.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF.

    • Deprotect the N-terminal Boc group using an appropriate TFA solution (e.g., 50% TFA in DCM) for 30 minutes.[8]

    • Wash the resin thoroughly with DCM and then DMF.

    • Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (2.0 equivalents relative to resin substitution), HATU (2.0 equivalents), and a non-nucleophilic base like DIPEA or 2,4,6-collidine (4.0 equivalents) in DMF.[5]

    • Pre-activate the mixture by stirring for 1-2 minutes at room temperature.[5]

    • Add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction:

    • Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.

    • Monitor the reaction for completion using the Ninhydrin test (see Protocol 3).

  • Washing:

    • Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF and DCM.

Protocol 2: Coupling with DIC/OxymaPure®

This protocol provides a safer and often more efficient alternative to using HOBt with carbodiimides.

  • Resin Preparation: Follow step 1 in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (2.0 equivalents) and OxymaPure® (2.0 equivalents) in DMF.

    • Add DIC (2.0 equivalents) to the solution and stir for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction:

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor for completion with the Ninhydrin test.

  • Washing: Follow step 4 in Protocol 1.

Protocol 3: Qualitative Ninhydrin (Kaiser) Test

This test is used to detect the presence of free primary amines, indicating an incomplete coupling reaction.[7]

  • Sample Preparation:

    • Take a small sample of the peptide-resin (a few beads) and place it in a clean glass test tube.

    • Wash the resin beads thoroughly with ethanol to remove any residual DMF or NMP.

  • Reagent Addition:

    • Add 2-3 drops of a 5 g/100 mL solution of ninhydrin in ethanol.

    • Add 2-3 drops of an 80 g/20 mL solution of phenol in ethanol.

    • Add 2-3 drops of a 2 mL/98 mL solution of 0.001 M KCN in pyridine.

  • Incubation:

    • Heat the test tube at 100-120°C for 3-5 minutes.

  • Interpretation of Results:

    • Blue/Purple Beads and Solution: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless Beads and Solution: Indicates the absence of free primary amines (complete coupling).

Data Summary

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling Reagent Class Relative Efficiency for Hindered Couplings Racemization Risk Key Considerations
HATU Uronium/Aminium SaltVery HighLowGenerally offers faster reaction times and lower racemization than HBTU.[5][6] Potential for guanidinylation if used in excess.[5]
HBTU Uronium/Aminium SaltHighLowVery efficient, with reactions often complete in minutes.[4]
COMU Uronium SaltVery HighVery LowA safer and highly efficient alternative to benzotriazole-based reagents.[3][4][5]
PyBOP Phosphonium SaltHighLowEffective for difficult couplings.
DIC/OxymaPure® Carbodiimide/AdditiveModerate to HighLowOxymaPure® is a safer and often more efficient alternative to HOBt.[3]
DIC/HOBt Carbodiimide/AdditiveModerateLowA classic combination, but may be less effective for highly hindered couplings.
DCC CarbodiimideLow to ModerateModerateNot recommended for solid-phase synthesis due to the insolubility of the dicyclohexylurea byproduct.[4]

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency Detected check_ninhydrin Perform Ninhydrin Test start->check_ninhydrin ninhydrin_result Ninhydrin Test Result? check_ninhydrin->ninhydrin_result positive_ninhydrin Positive (Blue/Purple) ninhydrin_result->positive_ninhydrin Incomplete negative_ninhydrin Negative (Yellow) ninhydrin_result->negative_ninhydrin Complete double_couple Perform Double Coupling positive_ninhydrin->double_couple proceed Proceed to Next Step in Synthesis negative_ninhydrin->proceed recheck_ninhydrin Re-check with Ninhydrin Test double_couple->recheck_ninhydrin still_positive Still Positive? recheck_ninhydrin->still_positive change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) still_positive->change_reagent Yes still_positive->proceed No check_aggregation Consider Peptide Aggregation - Use Chaotropic Salts - Change Solvent (NMP, DMSO) change_reagent->check_aggregation

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Reagent_Selection start Select Coupling Reagent for This compound is_hindered Is the Coupling Sterically Hindered? start->is_hindered high_hindrance High Hindrance is_hindered->high_hindrance Yes low_hindrance Low to Moderate Hindrance is_hindered->low_hindrance No recommend_uronium Use Uronium/Aminium Reagents: HATU, HBTU, COMU high_hindrance->recommend_uronium recommend_carbodiimide Use Carbodiimide + Additive: DIC/OxymaPure® or DIC/HOBt low_hindrance->recommend_carbodiimide consider_cost Consider Cost and Safety recommend_uronium->consider_cost recommend_carbodiimide->consider_cost comu_oxyma COMU and OxymaPure® are safer alternatives consider_cost->comu_oxyma Safety is a priority standard_reagents HATU, HBTU are standard high-efficiency reagents consider_cost->standard_reagents Efficiency is priority

References

Preventing side reactions during Boc-Lys(Z)-OH deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the deprotection of Boc-Lys(Z)-OH.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the selective deprotection of the Nα-Boc group in the presence of a side-chain Z-protected lysine.

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • HPLC or LC-MS analysis of the crude product shows a mixture of the starting material and the desired product.

  • In solid-phase peptide synthesis (SPPS), this can lead to the deletion of the subsequent amino acid in the final peptide sequence.[1]

Possible Causes & Solutions:

Possible CauseRecommended SolutionRationale
Insufficient Acid Strength or Concentration Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 50% TFA in dichloromethane (DCM). This can be increased to 95% TFA if deprotection is sluggish. For particularly resistant cases, 4M HCl in dioxane can be a more potent alternative.The rate of Boc cleavage is highly dependent on the acid concentration.[2] Sterically hindered Boc groups may require stronger acidic conditions for complete removal.
Insufficient Reaction Time Increase the reaction time. Monitor the reaction progress at regular intervals (e.g., 30, 60, and 120 minutes) using a suitable analytical technique like TLC or LC-MS to determine the optimal duration.While many Boc deprotections are complete within an hour, some substrates may require longer exposure to the acidic conditions for full deprotection.
Poor Resin Swelling (in SPPS) Ensure adequate swelling of the resin in the deprotection solvent (e.g., DCM) before adding TFA. Using 100% TFA can sometimes cause less resin swelling than a TFA/DCM mixture.If the resin is not properly swollen, the acid cannot efficiently access all the reaction sites within the resin beads, leading to incomplete deprotection.[2]
Steric Hindrance A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature (e.g., 40°C) may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions to prevent side reactions.Increased steric bulk around the Boc-protected amine can hinder the approach of the acid, slowing down the deprotection reaction.[2]

Issue 2: Side Product Formation (Alkylation of Sensitive Residues)

Symptom:

  • Observation of unexpected peaks in HPLC or LC-MS analysis, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).

Primary Cause: The tert-butyl cation (tBu⁺), a reactive intermediate generated during the acidic cleavage of the Boc group, can alkylate nucleophilic amino acid side chains.[3]

Susceptible Amino Acid Residues:

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.

  • Methionine (Met): The thioether side chain can be alkylated.

  • Cysteine (Cys): The free thiol group is a target for alkylation.

  • Tyrosine (Tyr): The phenolic ring can be alkylated.

Solution: Use of Scavengers Scavengers are reagents added to the deprotection cocktail to trap the tert-butyl cation, thus preventing it from reacting with the peptide.[3]

ScavengerTarget ResiduesTypical Concentration in Cleavage Cocktail
Triisopropylsilane (TIS) General, highly effective for Trp and Met2.5% - 5% (v/v)
Triethylsilane (TES) General, highly effective for Trp and Met2.5% - 5% (v/v)
Anisole General, protects Trp and Met5% - 10% (v/v)
Thioanisole Primarily for Met5% (v/v)
1,2-Ethanedithiol (EDT) Primarily for Trp and Cys2.5% (v/v)
Water General2.5% - 5% (v/v)

Issue 3: Premature or Partial Z-Group Deprotection

Symptom:

  • Observation of a product with a mass corresponding to the loss of the Z group (-134 Da) in the crude reaction mixture.

Discussion: The benzyloxycarbonyl (Z) group is generally stable to the acidic conditions used for Boc deprotection, such as 25-50% TFA in DCM. This orthogonality is a cornerstone of the Boc/Bzl protection strategy in peptide synthesis. Premature deprotection of the Z group under these conditions is uncommon.

Potential Contributing Factors (in more aggressive deprotection conditions):

  • Prolonged exposure to very strong acids: While stable to standard Boc deprotection conditions, extended treatment with very high concentrations of strong acids (e.g., neat TFA for many hours) could potentially lead to some cleavage of the Z group.

  • Presence of strong Lewis acids: Contamination with or intentional use of strong Lewis acids could compromise the stability of the Z group.

Preventative Measures:

  • Adhere to standard Boc deprotection protocols with optimized reaction times.

  • Avoid unnecessarily harsh acidic conditions.

  • Ensure the purity of all reagents and solvents to avoid contaminants that could cleave the Z group.

Frequently Asked Questions (FAQs)

Q1: What is the principle of orthogonal protection in the context of this compound? A1: Orthogonal protection refers to the use of protecting groups that can be removed under different chemical conditions. In this compound, the Nα-Boc group is labile to mild acid (like TFA), while the Nε-Z group is stable under these conditions but can be removed by hydrogenolysis or strong acids like HBr in acetic acid. This allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.

Q2: Is the Z group on the lysine side chain completely stable to the TFA used for Boc deprotection? A2: Yes, under standard Boc deprotection conditions (e.g., 25-50% TFA in DCM for 20-60 minutes), the Z group is considered stable.[4] This stability allows for the stepwise synthesis of peptides using the Boc strategy without premature deprotection of the lysine side chain.

Q3: When should I use scavengers during Boc deprotection? A3: It is highly recommended to use scavengers if your peptide sequence contains sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr). The tert-butyl cation generated during Boc deprotection can irreversibly modify these residues. A common and effective scavenger cocktail is a mixture of TFA, water, and triisopropylsilane (TIS).

Q4: Can I perform multiple Boc deprotection cycles without affecting the Z group on lysine? A4: Yes, the Boc/Bzl strategy is designed for multiple cycles of Boc deprotection. The Z group on the lysine side chain is robust enough to withstand the repeated TFA treatments required for the synthesis of a long peptide.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound in Solution Phase

  • Preparation: Dissolve the this compound containing peptide in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask with a stir bar.

  • Scavenger Addition (if necessary): If the peptide contains sensitive residues, add the appropriate scavenger (e.g., 2.5% v/v TIS).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a final TFA concentration of 50%).

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporate with toluene (2 x 10 mL) to ensure complete removal of residual TFA. The resulting product is the TFA salt of the deprotected amine.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for at least 30 minutes.

  • Pre-wash: Treat the resin with the deprotection solution (e.g., 50% TFA in DCM with 2.5% TIS) for 1-2 minutes and drain.

  • Deprotection: Add fresh deprotection solution to the resin and shake for 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times).

  • Neutralization: Neutralize the resulting TFA salt on the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes) or proceed with in-situ neutralization during the next coupling step.

Quantitative Data

The following table summarizes the effectiveness of a common scavenger cocktail in preventing side product formation during deprotection. While this data is for a cysteine-containing peptide, it illustrates the importance of scavengers.

Deprotection Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Side Product
95% TFA / 5% H₂O8515
95% TFA / 2.5% H₂O / 2.5% TIS>95<5

Data is illustrative and based on typical results for sensitive peptides.

Visualizations

Boc_Deprotection_Workflow Boc Deprotection and Side Reaction Pathway cluster_main_pathway Main Deprotection Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenger_action Scavenger Intervention Boc-Lys(Z)-Peptide Boc-Lys(Z)-Peptide Protonated_Carbamate Protonated_Carbamate Boc-Lys(Z)-Peptide->Protonated_Carbamate + TFA Deprotected_Peptide Deprotected_Peptide Protonated_Carbamate->Deprotected_Peptide - CO2 - Isobutylene tert-Butyl_Cation tBu+ Protonated_Carbamate->tert-Butyl_Cation Alkylated_Side_Product Alkylated_Side_Product tert-Butyl_Cation->Alkylated_Side_Product Trapped_Cation Trapped tBu+ tert-Butyl_Cation->Trapped_Cation Sensitive_Residue Trp, Met, Cys, Tyr Sensitive_Residue->Alkylated_Side_Product Scavenger TIS, Anisole, etc. Scavenger->Trapped_Cation

Caption: Boc deprotection workflow and scavenger mechanism.

Troubleshooting_Logic Troubleshooting Logic for Boc Deprotection Start Start Analysis of Crude Product Incomplete_Deprotection Incomplete Deprotection? Start->Incomplete_Deprotection Side_Products Side Products Observed? Incomplete_Deprotection->Side_Products No Increase_TFA Increase TFA Conc. or Reaction Time Incomplete_Deprotection->Increase_TFA Yes Add_Scavengers Add/Optimize Scavengers Side_Products->Add_Scavengers Yes End Pure Product Side_Products->End No Check_Swelling Ensure Proper Resin Swelling Increase_TFA->Check_Swelling Check_Swelling->Side_Products Add_Scavengers->End

Caption: Troubleshooting decision tree for Boc deprotection.

References

Technical Support Center: Optimizing Boc-Lys(Z)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) in Solid-Phase Peptide Synthesis (SPPS). This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges.

Frequently Asked Questions (FAQs)

Section 1: Coupling Reactions

Q1: My coupling reaction with this compound is showing low efficiency. What are the common causes and how can I fix it?

A1: Low coupling efficiency is a frequent issue in SPPS. The primary causes include steric hindrance, poor reagent quality, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure this compound and coupling reagents are fresh and have been stored correctly at -20°C to prevent degradation.

  • Optimize Activation: Pre-activate the this compound with your coupling reagent for 1-2 minutes before adding it to the resin[1]. This is especially important for uronium/phosphonium salt reagents like HBTU or HATU.

  • Increase Equivalents: Use a higher molar excess (3-4 equivalents) of the amino acid and coupling reagents.

  • Extend Coupling Time: While standard couplings are often complete within 60 minutes, difficult sequences may require longer reaction times or even overnight coupling[2]. Monitor the reaction using a qualitative method like the ninhydrin (Kaiser) test[3].

  • Perform a Double Coupling: If the ninhydrin test is positive after the initial coupling, indicating free amines, repeat the coupling step with fresh reagents[2].

  • Solvent Concentration: Ensure the reaction is not too dilute. Reducing the solvent volume can increase the effective concentration of reactants and improve coupling rates[2].

Q2: Which coupling reagent is most effective for this compound?

A2: The choice of coupling reagent is critical and depends on the complexity of the peptide sequence. Uronium/aminium salts are generally preferred for their high efficiency.

Coupling ReagentMolar Equivalents (AA:Reagent:Base)Typical Coupling TimeKey Advantages & Disadvantages
HBTU/DIPEA 1:1:210-60 minPro: Highly efficient, fast reaction times[1]. Con: Potential for guanidinylation of the N-terminus if used in excess[1].
HATU/DIPEA 1:1:210-60 minPro: More reactive than HBTU, offers better protection against racemization[1]. Con: Higher cost, potential for side reactions on Tyr and Lys residues[4][5].
DCC/HOBt 1:1:11-4 hoursPro: Cost-effective. Con: Slower, produces insoluble DCU byproduct which can clog resin filters; potential for racemization.
EDC/NHS 1:1:11-4 hoursPro: Cost-effective, water-soluble byproducts are easily washed away[1]. Con: Slower than uronium salts.

Q3: How can I effectively monitor the completion of the coupling reaction?

A3: The most common method for monitoring coupling completion in real-time is the ninhydrin (Kaiser) test .[3]

  • Positive Result (Blue Beads): Indicates the presence of unreacted primary amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Beads): Indicates that few to no primary amines are present, and the coupling is complete.

For proline residues, which are secondary amines, the ninhydrin test will give a false negative (brown/red color). In this case, an isatin test or chloranil test is recommended.

Section 2: Deprotection and Side Reactions

Q4: Is the Z (benzyloxycarbonyl) group on the lysine side chain completely stable during the repetitive TFA deprotection of the Nα-Boc group?

A4: The Boc/Bzl (including Z) protection scheme is considered "quasi-orthogonal."[6] The Nα-Boc group is removed with moderate acid (typically 25-50% TFA in DCM), while the side-chain Z group requires a much stronger acid like anhydrous Hydrogen Fluoride (HF) for cleavage[3][7].

However, the Z group is not perfectly stable to repeated TFA treatments. While the more robust 2-Chloro-Z (2-Cl-Z) derivative is commonly used in Boc chemistry for its enhanced stability in 50% TFA, some minor loss of the standard Z group can occur over the course of a long synthesis, potentially leading to side reactions on the exposed lysine side-chain amine[7][8][9].

Q5: I have detected a side product with a mass increase of +98 Da on a lysine residue. What is this modification?

A5: A mass increase of +98 Da on a lysine residue is characteristic of a guanidinylation side reaction . This occurs when the ε-amino group of lysine is modified by a guanidinium species. This side reaction is particularly associated with the use of uronium/aminium-based coupling reagents like HBTU and HATU, especially when they are used in excess[1][5]. The reagent can react with the free N-terminal amine or, if premature deprotection of the Lys(Z) occurs, with the side-chain amine.

Prevention Strategies:

  • Avoid a large excess of the coupling reagent.

  • Ensure complete coupling to minimize the exposure of free amines in subsequent cycles.

  • Consider using a carbodiimide-based coupling method (e.g., DCC/HOBt) if guanidinylation is a persistent issue.

Q6: What is the standard procedure for the final cleavage and deprotection of a peptide containing Lys(Z)?

A6: In the Boc/Bzl strategy, the final step involves simultaneously cleaving the peptide from the resin and removing all side-chain protecting groups. This is typically achieved with a strong, anhydrous acid.

Common Cleavage Cocktails:

  • Anhydrous Hydrogen Fluoride (HF): This is the most common and effective method for cleaving peptides from Merrifield or MBHA resins and removing Z groups. The procedure requires specialized, HF-resistant labware. Cleavage is typically performed at 0°C for 1-2 hours.

  • Trifluoromethanesulfonic Acid (TFMSA): A strong acid alternative to HF that does not require specialized apparatus but must be handled with extreme care[3][10].

Scavengers are critical during cleavage to prevent reactive cations (e.g., benzyl, tert-butyl) from modifying sensitive residues like Trp, Met, Cys, and Tyr. A common scavenger mixture is p-cresol or anisole.

Experimental Protocols

Protocol 1: Standard HBTU Coupling Cycle for this compound

This protocol assumes a 0.5 mmol synthesis scale on a standard solid-phase support like Merrifield resin.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash).

    • Drain and treat with fresh 25-50% TFA/DCM for 20-30 minutes[3].

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (1x), and DCM (3x) to remove residual acid.

  • Neutralization:

    • Treat the resin with 5-10% Diisopropylethylamine (DIPEA) in DCM for 2-5 minutes (2x)[9].

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (2.0 mmol, 4 eq) and HBTU (1.95 mmol, 3.9 eq) in N,N-Dimethylformamide (DMF).

    • Add DIPEA (4.0 mmol, 8 eq) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature[1].

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a ninhydrin test to check for completion.

    • If the test is negative (complete), wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

    • If the test is positive (incomplete), drain the reaction solution and repeat step 4 (double coupling).

Visual Guides

G cluster_start Troubleshooting Low Coupling Efficiency cluster_checks Initial Checks cluster_actions Corrective Actions cluster_result Outcome start Low Coupling Efficiency Detected (Positive Ninhydrin Test) reagents Verify Reagent Quality (Age, Storage) start->reagents Step 1 conditions Check Reaction Conditions (Concentration, Solvent) start->conditions Step 1 double_couple Perform Double Coupling reagents->double_couple extend_time Extend Coupling Time conditions->extend_time success Coupling Complete (Negative Ninhydrin Test) double_couple->success Monitor change_reagent Switch Coupling Reagent (e.g., to HATU) extend_time->change_reagent If still fails extend_time->success Monitor change_reagent->success Monitor G Resin Resin-Peptide-NH2 MainReaction Desired Coupling: Resin-Peptide-CO-Lys(Z)-Boc Resin->MainReaction BocLysZ This compound ActivatedAA Activated Ester Intermediate BocLysZ->ActivatedAA Activation HBTU HBTU / DIPEA HBTU->ActivatedAA Guanidinylation Side Reaction: Guanidinylation of Lys side chain HBTU->Guanidinylation ActivatedAA->MainReaction Nucleophilic Attack SideReactionTrigger Premature Z-Group Loss (e.g., excess TFA cycles) MainReaction->SideReactionTrigger During subsequent SPPS cycles FreeAmine Resin-Peptide-Lys(NH2)-... SideReactionTrigger->FreeAmine FreeAmine->Guanidinylation Attack by excess activated HBTU

References

Addressing solubility issues of Boc-Lys(Z)-OH in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Boc-Lys(Z)-OH during chemical synthesis. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, or Nα-Boc-Nε-Z-L-lysine, is a derivative of the amino acid L-lysine used in peptide synthesis. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group. This orthogonal protection scheme is particularly useful in solid-phase peptide synthesis (SPPS) for the controlled assembly of peptide chains.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a white to off-white powder that is generally soluble in many common organic solvents used in peptide synthesis. Its solubility is influenced by the presence of both the bulky, nonpolar Boc group and the aromatic Z-group. While it exhibits good solubility in polar aprotic solvents, it has limited solubility in water.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability and integrity, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] The recommended storage temperature is typically between 2-8°C or -20°C for long-term storage.[2]

Troubleshooting Guide: Addressing Solubility Issues

Researchers may occasionally face challenges with the dissolution of this compound or its precipitation during a reaction. This guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Dissolution Challenges

If you are experiencing difficulty dissolving this compound, please refer to the following table for solvent recommendations and the troubleshooting workflow.

Data Presentation: Qualitative and Quantitative Solubility of this compound

SolventAbbreviationQualitative SolubilityQuantitative SolubilityRemarks
N,N-DimethylformamideDMFSoluble0.5 mmol/mLA common and effective solvent for peptide coupling reactions.[3]
DichloromethaneDCMSolubleData not availableOften used in Boc-based solid-phase peptide synthesis.[4]
N-Methyl-2-pyrrolidoneNMPSolubleData not availableA highly polar solvent that can enhance the solubility of many organic compounds.
TetrahydrofuranTHFSolubleData not availableCan be used, but may be less effective for highly polar peptides.
Ethyl AcetateEtOAcSolubleData not availablePrimarily used during workup and purification.
WaterH₂OSlightly SolubleData not availableGenerally not a suitable solvent for dissolution.[5]
Dimethyl SulfoxideDMSOSolubleData not availableA strong solvent that can be used as a co-solvent to improve solubility.[6]

Experimental Protocol: Standard Dissolution of this compound

  • Preparation: Weigh the required amount of this compound in a clean, dry reaction vessel.

  • Solvent Addition: Add the appropriate volume of the selected solvent (e.g., DMF or DCM) to achieve the desired concentration.

  • Agitation: Stir the mixture at room temperature using a magnetic stirrer until the solid is completely dissolved.

Mandatory Visualization: Initial Dissolution Workflow

G Workflow for Initial Dissolution of this compound start Start: Weigh this compound add_solvent Add recommended solvent (e.g., DMF, DCM) start->add_solvent stir Stir at room temperature add_solvent->stir observe Observe for complete dissolution stir->observe success Solution is clear: Proceed with reaction observe->success Yes troubleshoot Incomplete dissolution or suspension observe->troubleshoot No

Caption: A logical workflow for the initial dissolution of this compound.

Troubleshooting Incomplete Dissolution

If the initial dissolution attempt is unsuccessful, the following steps can be taken.

Experimental Protocol: Enhanced Dissolution Techniques

  • Sonication: Place the vessel containing the suspension in an ultrasonic bath for 5-15 minutes. Sonication can help break up solid aggregates and facilitate dissolution.

  • Gentle Warming: If sonication is not sufficient, gently warm the mixture to 30-40°C with continuous stirring. Avoid excessive heat, as it may lead to degradation of the compound.[7]

  • Co-solvent Addition: If the compound remains insoluble, consider adding a small amount of a stronger co-solvent, such as DMSO, dropwise until a clear solution is obtained.[6] Be mindful of the compatibility of the co-solvent with your reaction conditions.

Mandatory Visualization: Troubleshooting Workflow for Incomplete Dissolution

G Troubleshooting Incomplete Dissolution start Start: Incomplete Dissolution sonicate Apply sonication for 5-15 min start->sonicate check1 Is the solution clear? sonicate->check1 warm Gently warm to 30-40°C with stirring check1->warm No success Proceed with reaction check1->success Yes check2 Is the solution clear? warm->check2 add_cosolvent Add a small amount of co-solvent (e.g., DMSO) check2->add_cosolvent No check2->success Yes check3 Is the solution clear? add_cosolvent->check3 check3->success Yes fail Re-evaluate solvent system or consult further check3->fail No G Addressing In-Reaction Precipitation start Precipitation observed during reaction cause Identify potential cause start->cause polarity Change in solvent polarity cause->polarity Reagent addition aggregation Peptide aggregation cause->aggregation Peptide elongation concentration High concentration cause->concentration Initial setup sol_polarity Add co-solvent or switch to a more polar solvent polarity->sol_polarity sol_aggregation Use structure-disrupting solvents (e.g., NMP, DMSO) aggregation->sol_aggregation sol_concentration Dilute the reaction mixture concentration->sol_concentration

References

Technical Support Center: Purification of Peptides Containing Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of synthetic peptides containing the Nα-tert-butyloxycarbonyl (Boc) and Nε-benzyloxycarbonyl (Z) protected lysine residue, Boc-Lys(Z)-OH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities found with crude peptides containing this compound?

A1: Common impurities include deletion sequences from incomplete amino acid coupling, truncated peptides, and byproducts formed from scavengers used during cleavage.[1] Specifically for this protected amino acid, incomplete removal of the N-terminal Boc group during synthesis can lead to heterogeneity. Another potential impurity is the peptide-adduct formed with the tert-butyl cation generated during Boc deprotection, especially if scavengers are not used effectively.[2]

Q2: My peptide shows a broad peak or is poorly resolved on Reverse-Phase HPLC. What are the likely causes and solutions?

A2: This is a frequent issue that can stem from several factors:

  • Poor Solubility: The hydrophobicity of the Boc and Z protecting groups can decrease aqueous solubility.[3]

    • Solution: Dissolve the crude peptide in a minimal amount of a stronger organic solvent like DMSO or DMF before diluting with the initial mobile phase (Buffer A). Ensure the sample is fully dissolved and filtered (0.45 µm) before injection.

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, leading to broad peaks and reduced recovery.[3]

    • Solution: Modify the mobile phase by increasing the concentration of the organic solvent (acetonitrile), adding a denaturant like guanidinium chloride to Buffer A, or increasing the column temperature (e.g., to 40-50°C).

  • Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based column packing.

    • Solution: Ensure the mobile phase contains an ion-pairing agent. Trifluoroacetic acid (TFA) at 0.1% is standard and maintains good peak shape by suppressing silanol interactions and protonating the peptide.[4]

Q3: How do I ensure the selective removal of the N-terminal Boc group without disturbing the side-chain Z group?

A3: The Boc and Z groups are orthogonal, meaning they can be removed under different conditions.[5][6] The Boc group is labile to moderate acids, while the Z group is stable under these conditions.[6] For selective N-terminal Boc deprotection during solid-phase peptide synthesis (SPPS), treatment with 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for about 20-30 minutes is the standard procedure.[6] The Z group on the lysine side chain will remain intact throughout this process.[6]

Q4: What is the best general strategy for purifying a this compound containing peptide?

A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides.[1] A C18 column is typically the first choice.[7] The strategy involves dissolving the crude peptide and injecting it onto the column, then eluting with a gradient of increasing organic solvent (acetonitrile) to separate the target peptide from more polar and less polar impurities.[7] For peptides that prove difficult to purify, crystallization can be an alternative, though it is often more challenging and typically requires the peptide to be of high initial purity (>95%).[8][9]

Q5: Can I remove the Z group before purification?

A5: It is generally not recommended. The Z group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on Carbon catalyst) or strong acids like HF, which are often part of the final cleavage and global deprotection step after synthesis is complete.[7][10] Attempting to remove it from the crude mixture can lead to side reactions and a more complex impurity profile. Purification is almost always performed on the fully protected or N-terminally deprotected peptide, with final side-chain deprotection occurring post-purification if required.

Data Presentation: Purification Parameters

The selection of HPLC parameters is critical for successful purification. The following tables provide typical starting conditions that can be optimized for your specific peptide.

Table 1: Typical RP-HPLC Starting Conditions for this compound Peptides

ParameterRecommended ConditionNotes
Column C18, Wide Pore (>300 Å)Wide-pore silica is essential for accommodating larger peptide molecules.
Mobile Phase A 0.1% TFA in HPLC-grade WaterTFA acts as an ion-pairing agent to ensure sharp peaks.[4]
Mobile Phase B 0.1% TFA in HPLC-grade AcetonitrileAcetonitrile is the most common organic modifier.
Flow Rate 1.0 mL/min (Analytical)Scale up for preparative columns (e.g., 10-20 mL/min for a 22 mm ID column).
Detection 214 nm or 220 nmThese wavelengths are optimal for detecting the peptide backbone.
Gradient Linear, 5% to 65% Buffer B over 30-60 minThis is a standard screening gradient. Adjust based on peptide retention time.[7]
Column Temp. Ambient to 40°CIncreasing temperature can improve peak shape for hydrophobic peptides.

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification

This protocol provides a general method for purifying a crude peptide containing this compound.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal volume of a suitable solvent. Start with Buffer A.

    • If solubility is poor, add small increments of Buffer B, DMSO, or acetic acid until the peptide dissolves completely.[1]

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Column Equilibration:

    • Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% Buffer A / 5% Buffer B) for at least 5-10 column volumes or until the baseline is stable.

  • Chromatography:

    • Inject the filtered sample onto the column.

    • Run a linear gradient of increasing Buffer B concentration. A common starting gradient is from 5% to 65% Buffer B over 30 minutes.[7]

    • Monitor the elution profile at 214 nm or 220 nm.

  • Fraction Collection:

    • Collect fractions (e.g., 1-2 mL) across the entire elution peak corresponding to your target peptide.

  • Analysis and Pooling:

    • Analyze the collected fractions using analytical HPLC and Mass Spectrometry (MS) to confirm purity and identity.

    • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize (freeze-dry) to obtain the purified peptide as a stable, fluffy white powder.[1]

Protocol 2: Selective N-terminal Boc Deprotection

This protocol is for removing the N-terminal Boc group during SPPS, leaving the Lys(Z) side-chain intact.

  • Resin Preparation:

    • Swell the peptide-resin in an appropriate solvent like Dichloromethane (DCM).

  • Deprotection Cocktail:

    • Prepare a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[6]

  • Deprotection Reaction:

    • Treat the resin with the deprotection solution. Agitate gently for 20-30 minutes at room temperature.[6][10]

  • Washing:

    • Filter the resin and wash it thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid and byproducts.[10]

  • Neutralization:

    • Neutralize the resulting N-terminal ammonium salt by washing the resin with a 10% solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in DMF for 5-10 minutes.[10]

  • Final Wash:

    • Wash the resin again with DMF (3x) and DCM (3x) to remove excess base. The resin is now ready for the next coupling step.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in peptide purification.

Workflow for Purification of this compound Peptides cluster_synthesis Synthesis & Cleavage cluster_purification Purification & Analysis synthesis Boc-SPPS cleavage Cleavage from Resin (e.g., HF, TFMSA) synthesis->cleavage precip Precipitation & Wash (Cold Diethyl Ether) cleavage->precip crude Crude Peptide Powder precip->crude dissolve Dissolution & Filtration crude->dissolve prep_hplc Preparative RP-HPLC dissolve->prep_hplc analysis Fraction Analysis (Analytical HPLC / MS) prep_hplc->analysis pool Pool Pure Fractions analysis->pool lyo Lyophilization pool->lyo pure Pure Peptide (>98%) lyo->pure

Caption: General workflow for peptide synthesis, cleavage, and purification.

Troubleshooting Common RP-HPLC Issues problem HPLC Problem Observed p1 Broad or Tailing Peak problem->p1 p2 Multiple Peaks / Low Purity problem->p2 p3 Low Recovery problem->p3 c1 Cause: Aggregation or Poor Solubility p1->c1 c2 Cause: Co-eluting Impurities p2->c2 c3 Cause: Irreversible Adsorption p3->c3 s1 Solution: • Increase column temperature • Add denaturant to mobile phase • Change organic solvent (e.g., IPA) c1->s1 s2 Solution: • Optimize gradient (make it shallower) • Change column chemistry (e.g., C8, Phenyl) • Check for on-column degradation c2->s2 s3 Solution: • Passivate column with dummy injections • Ensure 0.1% TFA in mobile phase • Check for precipitation on column c3->s3

Caption: Decision tree for troubleshooting common HPLC purification problems.

Orthogonal Protecting Groups in this compound start This compound product1 H-Lys(Z)-OH start->product1 Mild Acid (e.g., TFA in DCM) Removes Boc Group product2 Boc-Lys-OH start->product2 Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Removes Z Group

Caption: Selective deprotection pathways for the Boc and Z protecting groups.

References

How to avoid racemization when using Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the use of Boc-Lys(Z)-OH in peptide synthesis, with a focus on preventing racemization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution
High levels of epimerization detected in the final peptide. Use of a strong or sterically unhindered base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIEA)).Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1]
Inappropriate coupling reagent (e.g., carbodiimides like DCC or DIC used alone).Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2] Consider using phosphonium or aminium/uronium-based reagents like HBTU or HATU, which are known for lower racemization levels.[3][4]
Prolonged activation time before addition of the amine component.Minimize the pre-activation time of the carboxylic acid. Ideally, perform in situ activation where the coupling reagent is added to the mixture of the protected amino acid and the amine.
High reaction temperature.Perform the coupling reaction at a lower temperature, such as 0 °C, to reduce the rate of racemization.[5]
Use of a polar solvent.If solubility allows, consider using a less polar solvent, as this can help reduce racemization.
Low coupling yield. Steric hindrance from the bulky protecting groups and the lysine side chain.Use a more powerful coupling reagent like HATU.[4] You may need to slightly increase the reaction time or temperature, but be sure to monitor for racemization.
Aggregation of the peptide on the solid support.Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO) to disrupt aggregation. Sonication of the reaction mixture can also be beneficial.[2]
Difficulty in purifying the final peptide due to diastereomeric impurities. Racemization occurred during one or more coupling steps.Optimize coupling conditions to minimize racemization as detailed above. If diastereomers are still present, purification by chiral chromatography will be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization when using this compound?

A1: The primary mechanism of racemization for Nα-protected amino acids like this compound during peptide bond formation is through the formation of a 5(4H)-oxazolone (azlactone) intermediate. The α-proton of this planar intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Reprotonation can then occur from either side, resulting in a mixture of L- and D-isomers.[6]

Q2: How do the Boc and Z protecting groups on this compound influence racemization?

A2: Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) are known to suppress racemization compared to other Nα-protecting groups (e.g., benzoyl).[7] This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the formation of the oxazolone intermediate less favorable. Both Boc and Z groups provide this protective effect.

Q3: Which coupling reagents are best to minimize racemization with this compound?

A3: While no coupling reagent can eliminate racemization entirely, some are significantly better at minimizing it. For carbodiimide-based couplings (e.g., DIC, DCC), the addition of HOBt or HOAt is crucial.[2][8] Uronium/aminium reagents like HBTU and especially HATU are generally preferred for their high coupling efficiency and lower propensity to cause racemization.[3][4][9]

Q4: Can the choice of base significantly impact the level of racemization?

A4: Yes, the choice and amount of base are critical. Stronger and less sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIEA) can increase the rate of racemization by promoting the abstraction of the α-proton.[1] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) and 2,4,6-collidine are better choices to minimize this side reaction.[1]

Q5: How can I detect and quantify racemization in my peptide?

A5: The most common and accurate method for detecting and quantifying racemization is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[10] This technique can separate the desired peptide from its diastereomeric impurities. Alternatively, you can hydrolyze the peptide and analyze the resulting amino acids using chiral gas chromatography (GC) or by derivatizing them with a chiral reagent and analyzing by HPLC.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific reaction conditions. The following table provides a qualitative and, where available, semi-quantitative comparison of different coupling conditions. It is important to note that direct quantitative comparisons for this compound are not extensively reported in the literature; therefore, the data is based on general principles and studies on similar Nα-protected amino acids.

Coupling Reagent Additive Base Relative Racemization Level Coupling Efficiency Notes
DIC/DCCNoneDIEA/TEAHighModerateNot recommended without an additive.
DIC/DCCHOBtNMM/DIEALowGoodA cost-effective and widely used method.[8]
DIC/DCCHOAtNMM/DIEAVery LowGoodHOAt is generally more effective at suppressing racemization than HOBt.[2]
HBTUHOBt (optional)NMM/DIEALowHighA very efficient coupling reagent.[4]
HATUHOAt (optional)NMM/CollidineVery LowVery HighGenerally considered one of the best reagents for minimizing racemization, especially for sterically hindered couplings.[3][4]

Experimental Protocols

Protocol 1: Coupling of this compound using DIC/HOBt

This protocol describes a standard method for coupling this compound on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N-methylmorpholine (NMM) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.

  • Add the solution of this compound and HOBt to the swollen resin.

  • Add NMM to the reaction vessel.

  • Add DIC to the reaction vessel and agitate the mixture at room temperature.

  • Monitor the reaction progress using the Kaiser test. The reaction is typically complete within 1-2 hours.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

Protocol 2: Coupling of this compound using HATU

This protocol is recommended for difficult couplings or when minimal racemization is critical.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (2 equivalents)

  • HATU (1.95 equivalents)

  • 2,4,6-Collidine (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound and HATU in DMF.

  • Add 2,4,6-collidine to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the pre-activated solution to the swollen resin and agitate the mixture at room temperature.

  • Monitor the reaction progress using the Kaiser test. Couplings with HATU are often complete within 20-60 minutes.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

Protocol 3: Analysis of Racemization by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric purity of a peptide containing a lysine residue introduced using this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

Procedure:

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers).

  • Sample Preparation: Dissolve the crude, lyophilized peptide in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase for chiral separations is a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier like acetonitrile or methanol. The exact conditions will need to be optimized for the specific peptide and chiral column.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at 214 nm or 220 nm.

  • Injection and Analysis: Inject the sample onto the chiral column. The desired peptide and its diastereomer (containing D-Lys) should elute as separate peaks. The extent of racemization can be calculated from the peak areas of the two diastereomers.

Visualizations

Racemization_Pathway cluster_activation Carboxyl Activation cluster_racemization Racemization cluster_coupling Peptide Bond Formation Boc-L-Lys(Z)-OH Boc-L-Lys(Z)-OH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Boc-L-Lys(Z)-OH->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Intermediate->Oxazolone Base (e.g., DIEA) Desired_Peptide Desired L-Peptide Activated_Intermediate->Desired_Peptide Activated_Intermediate->Desired_Peptide Coupling Enolate Enolate (Planar Intermediate) Oxazolone->Enolate α-proton abstraction Racemized_Intermediate Racemized Activated Intermediate Enolate->Racemized_Intermediate Reprotonation Diastereomer Diastereomeric D-Peptide Racemized_Intermediate->Diastereomer Racemized_Intermediate->Diastereomer Coupling Peptide_Amine H2N-Peptide Desired_ Peptide Desired_ Peptide

Caption: Mechanism of racemization during peptide coupling.

Troubleshooting_Workflow Start Racemization Detected? Base Check Base: - Strong? - Sterically unhindered? Start->Base Yes End Racemization Minimized Start->End No Solution_Base Switch to weaker/hindered base (NMM or Collidine) Base->Solution_Base Coupling_Reagent Review Coupling Reagent: - Carbodiimide alone? - Inefficient reagent? Solution_Reagent Add HOBt/HOAt or switch to HATU/HBTU Coupling_Reagent->Solution_Reagent Conditions Evaluate Conditions: - High temperature? - Prolonged activation? Solution_Conditions Lower temperature to 0°C Use in situ activation Conditions->Solution_Conditions Solution_Base->Coupling_Reagent Solution_Reagent->Conditions Solution_Conditions->End

Caption: Troubleshooting workflow for racemization issues.

References

Technical Support Center: Troubleshooting Z-Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete removal of the Z (benzyloxycarbonyl or Cbz) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for Z-group deprotection?

The most common methods for removing the Z-group are catalytic hydrogenolysis, acid-mediated cleavage (acidolysis), and nucleophilic attack.[1] The choice of method is critical and depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups.[1] The Z-group's stability to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc cleavage makes it a valuable orthogonal protecting group in complex syntheses.[1][2]

Q2: My catalytic hydrogenolysis reaction is sluggish or incomplete. What are the common causes?

Incomplete catalytic hydrogenolysis is a frequent issue. The primary causes include:

  • Catalyst Inactivity or Poisoning: The palladium catalyst (e.g., Pd/C) is susceptible to poisoning by sulfur-containing compounds (like cysteine and methionine), which strongly bind to the catalyst's active sites and inhibit its function.[2][3] Other functional groups can also poison the catalyst.[4]

  • Poor Catalyst Quality or Handling: The catalyst may be old, of low quality, or improperly handled (e.g., pyrophoric Pd/C).[1]

  • Insufficient Hydrogen Source: This can be due to a leak in the hydrogen balloon/gas line or an insufficient amount of hydrogen donor in transfer hydrogenolysis.[5][6]

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its access to the catalyst.

  • Mass Transfer Limitations: Inadequate stirring can lead to poor mixing of the substrate, catalyst, and hydrogen, slowing down the reaction.[7]

Q3: What side reactions can occur during Z-group deprotection?

Several side reactions can reduce the yield and purity of the desired product:

  • Reduction of Other Functional Groups: Catalytic hydrogenolysis can also reduce sensitive groups like alkenes, alkynes, and some nitro groups.[1][2]

  • Racemization: Harsh acidic or basic conditions can potentially compromise the chiral integrity of the substrate, such as in the deprotection of Z-D-serine.[5]

  • O-Acylation: During acidolysis with reagents like TFA, hydroxyl groups (e.g., in serine) can be acylated, forming byproducts.[5]

  • Alkylation: The formation of reactive benzyl cations during acidic cleavage can lead to the alkylation of sensitive functional groups.[8]

Q4: When should I choose a deprotection method other than catalytic hydrogenolysis?

Catalytic hydrogenolysis is often the preferred method due to its mild and clean reaction profile.[2] However, alternative methods are necessary when the substrate contains functional groups that are sensitive to reduction.[1][2]

  • Acid-mediated deprotection is a robust alternative for substrates with reducible groups.[2]

  • Nucleophilic deprotection offers a valuable option for substrates that are incompatible with both hydrogenolysis and acidic conditions.[1]

Troubleshooting Guides

Incomplete Deprotection via Catalytic Hydrogenolysis

If you are experiencing an incomplete reaction during catalytic hydrogenolysis, consult the following troubleshooting guide.

Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis

cluster_start cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Incomplete Deprotection catalyst_check Check Catalyst start->catalyst_check conditions_check Review Conditions start->conditions_check poisoning Potential Poisoning (e.g., sulfur) catalyst_check->poisoning Sulfur present? activity Low Activity (old/improper handling) catalyst_check->activity Old catalyst? protect_sulfur Protect Sulfur Group poisoning->protect_sulfur increase_catalyst Increase Catalyst Loading activity->increase_catalyst fresh_catalyst Use Fresh Catalyst activity->fresh_catalyst hydrogen Insufficient H2 (leak/low donor) conditions_check->hydrogen stirring Inadequate Stirring conditions_check->stirring solubility Poor Solubility conditions_check->solubility increase_pressure Increase H2 Pressure hydrogen->increase_pressure check_donor Add More H2 Donor hydrogen->check_donor vigorous_stirring Ensure Vigorous Stirring stirring->vigorous_stirring change_solvent Change/Add Co-solvent solubility->change_solvent

Caption: Troubleshooting flowchart for incomplete Z-group removal by catalytic hydrogenolysis.

ProblemPotential CauseSuggested Solution
Slow or Stalled Reaction Catalyst Poisoning If your substrate contains sulfur, consider protecting the sulfur-containing functional group before attempting deprotection.[3] Alternatively, use a large excess of catalyst.
Inactive Catalyst Use fresh, high-quality Pd/C. Ensure proper handling as it can be pyrophoric.[1] Consider increasing the catalyst loading (e.g., from 5-10 mol% to 20 mol%).[8]
Insufficient Hydrogen For reactions using H₂ gas, check for leaks and ensure a positive pressure. For transfer hydrogenolysis, increase the equivalents of the hydrogen donor (e.g., 4-5 equivalents of ammonium formate).[1]
Poor Mass Transfer Increase the stirring rate to ensure the catalyst is well-suspended and in contact with the substrate and hydrogen source.[7][8]
Low Solubility Change the solvent to one in which the starting material is more soluble, or add a co-solvent.
Reaction Works but is Not Clean Side Reactions If other functional groups are being reduced, consider a milder method like catalytic transfer hydrogenation or switch to a non-reductive method like acidolysis.[2][6]
Incomplete Deprotection via Acidolysis

For issues with acid-mediated Z-group removal, refer to the table below.

ProblemPotential CauseSuggested Solution
Incomplete Cleavage Insufficient Acid Strength Use a stronger acid system, such as neat trifluoroacetic acid (TFA) or 33% HBr in acetic acid.[5][9]
Short Reaction Time/Low Temp Increase the reaction time or temperature. Monitor the reaction progress carefully by TLC or LC-MS.[5][8]
Formation of Byproducts Alkylation from Benzyl Cation Add a scavenger like triisopropylsilane (TIS), triethylsilane, or thioanisole to the reaction mixture to trap the reactive benzyl cation.[5][8]
O-Acylation (with TFA) Include a scavenger such as TIS in the cleavage cocktail to prevent acylation of hydroxyl groups.[5]
Cleavage of Other Acid-Labile Groups If your molecule contains other acid-sensitive groups (e.g., Boc), acidolysis may not be suitable.[2] Consider an alternative deprotection method.

Summary of Common Z-Group Deprotection Methods

The following table summarizes key parameters for common Z-group deprotection methods.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation 10% Pd/C, H₂ (gas)MeOH or EtOH, RT, 1-4 hMild, neutral pH, clean byproducts.[2]Incompatible with reducible groups (alkenes, alkynes); catalyst can be poisoned by sulfur.[2]
Transfer Hydrogenolysis 10% Pd/C, Ammonium FormateMeOH, Reflux, 1-3 hAvoids using pressurized H₂ gas; rapid reaction times.[2]Same as catalytic hydrogenation; requires elevated temperatures.[2]
Acidolysis (HBr) 33% HBr in Acetic AcidRT, 30-60 minEffective for substrates with reducible groups.[5]Harsh acidic conditions; not orthogonal with other acid-labile groups (e.g., Boc).[2]
Lewis Acid-Mediation AlCl₃, HFIPRT, 2-16 hMetal-free, high functional group tolerance.[10]Longer reaction times, requires a specialized fluorinated solvent.[10]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc, 75 °C, 24 hCompatible with reducible groups.[1][11]Requires nucleophilic conditions and elevated temperatures; malodorous reagents.[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

This protocol describes a general procedure for Z-group deprotection using palladium on carbon and hydrogen gas.[1][5]

  • Dissolution: Dissolve the Z-protected compound in a suitable solvent (e.g., methanol, ethanol) in a flask appropriate for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation Setup: Seal the flask and connect it to a hydrogen source (e.g., a balloon or a Parr hydrogenator).

  • Inerting: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.[2]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate

This method offers a safer alternative to using hydrogen gas.[1]

  • Dissolution: Dissolve the Z-protected compound in methanol or ethanol in a round-bottom flask.

  • Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (10 mol%).

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.

  • Isolation: Concentrate the filtrate. If necessary, dissolve the residue in an organic solvent and wash with a saturated NaCl solution to remove excess ammonium formate. Dry the organic layer and concentrate under reduced pressure to yield the deprotected amine.

Protocol 3: Acidolysis using HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to reduction.[5]

  • Reaction Setup: Place the Z-protected compound in a round-bottom flask.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete in 30-60 minutes.

  • Isolation: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether. Collect the precipitate by filtration.

Deprotection Method Selection Guide

The choice of deprotection method is dictated by the functional groups present in the substrate.

start Start with Z-protected Substrate reducible_groups Reducible Groups Present? (alkene, alkyne, nitro) start->reducible_groups acid_labile_groups Acid-Labile Groups Present? (e.g., Boc) reducible_groups->acid_labile_groups No hydrogenolysis Use Catalytic Hydrogenolysis reducible_groups->hydrogenolysis Yes acidolysis Use Acidolysis (e.g., HBr/AcOH) acid_labile_groups->acidolysis No nucleophilic Use Nucleophilic Deprotection acid_labile_groups->nucleophilic Yes

Caption: Decision tree for selecting an appropriate Z-group deprotection method.

References

Technical Support Center: Managing Peptide Aggregation with Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with peptide aggregation during the synthesis and handling of peptides containing Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a derivative of the amino acid lysine used in solid-phase peptide synthesis (SPPS). It has two protecting groups:

  • Boc (tert-butyloxycarbonyl): This group protects the α-amino group and is removed at each cycle of peptide chain elongation using a moderately strong acid like trifluoroacetic acid (TFA).[1][2]

  • Z (Benzyloxycarbonyl): This group protects the ε-amino group on the lysine side chain. The Z group is more robust and is designed to remain intact during the synthesis cycles. It is typically removed during the final cleavage of the peptide from the resin, often requiring strong acids like HF or catalytic hydrogenation.[1][3][4] This dual protection ensures the controlled, stepwise addition of amino acids to build the desired peptide sequence without unintended side-chain reactions.[1]

Q2: What are the primary causes of peptide aggregation during synthesis?

A2: Peptide aggregation during SPPS is mainly caused by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the resin.[5][6] This self-association can lead to the formation of stable secondary structures, such as β-sheets, which makes the N-terminus of the peptide inaccessible for subsequent deprotection and coupling reactions.[6] Aggregation is highly sequence-dependent, with hydrophobic sequences being particularly prone to this issue.[5][7]

Q3: Does the presence of this compound contribute to aggregation?

A3: Yes, it can. The benzyloxycarbonyl (Z) group is a large, aromatic, and hydrophobic protecting group.[8] Its presence increases the overall hydrophobicity of the peptide chain, which is a primary driver for the intermolecular association that leads to aggregation, especially in aqueous or polar aprotic solvents.[8]

Q4: How can I identify peptide aggregation on the resin during synthesis?

A4: On-resin aggregation can manifest in several ways:

  • Poor Resin Swelling: One of the first indications is the failure of the peptide-resin to swell properly in the synthesis solvent. The resin may appear clumped or shrunken.[5]

  • Slow or Incomplete Reactions: Aggregation can physically block access to the reactive N-terminus, leading to slow or incomplete Fmoc deprotection (in Fmoc chemistry) or coupling reactions.[5]

  • False-Negative Test Results: Standard monitoring tests like the ninhydrin (Kaiser) test may give misleading negative results because the hidden N-terminal amines are inaccessible to the test reagents.

Q5: What are the advantages of using Boc-based chemistry for potentially aggregating sequences?

A5: In Boc-based SPPS, the deprotection step uses a strong acid like TFA. This acid protonates the newly exposed N-terminal amine, creating a positive charge. This charge repulsion can help disrupt the hydrogen bonding networks that cause aggregation, making the peptide chain more available for the next coupling step.[7] Using in situ neutralization protocols, where neutralization and coupling occur simultaneously, can further enhance synthesis efficiency for these "difficult" sequences.[7][9]

Q6: What strategies can I employ to improve the solubility of my cleaved peptide?

A6: If your final peptide product containing Lys(Z) is difficult to dissolve after cleavage and purification, consider the following:

  • Solvent Screening: Test a variety of solvents. Start with standard HPLC buffers (e.g., water/acetonitrile with 0.1% TFA). If that fails, try adding small amounts of organic solvents like DMF, DMSO, or formic acid to your initial solvent.[10]

  • Stock Solution Method: Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF, and then add this stock solution dropwise to your vigorously stirred aqueous buffer.[8]

  • Physical Disruption: Use brief sonication to help break up aggregates once the peptide is in suspension.[8]

  • Chaotropic Agents: For highly intractable peptides, consider using denaturing agents like 6 M Guanidine HCl, although this may not be suitable for all downstream applications.[8]

Troubleshooting Guides

Problem 1: The peptide-resin fails to swell and appears clumped during synthesis.

Possible Cause Recommended Solution(s)
On-resin aggregation due to intermolecular hydrogen bonding.[5]1. Switch Solvents: Change the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP) or add up to 25% DMSO to the DMF to improve solvation.[5][8] 2. Increase Temperature: Perform the coupling step at a higher temperature (e.g., 40-50°C) to disrupt hydrogen bonds.[5] 3. Sonication: Apply sonication to the reaction vessel during the coupling step to physically break up aggregates.[5]

Problem 2: The ninhydrin (Kaiser) test is positive after a coupling step, indicating an incomplete reaction.

Possible Cause Recommended Solution(s)
Steric hindrance or aggregation is preventing the activated amino acid from reaching the N-terminus.[5]1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid. 2. Change Activation Method: Use a more potent coupling reagent such as HBTU, HATU, or PyBOP. 3. Add Chaotropic Salts: Add salts like LiCl or KSCN to the coupling reaction to disrupt secondary structures.[5] 4. Use In Situ Neutralization: In Boc-SPPS, neutralize the TFA salt in the presence of the activated amino acid to maximize coupling efficiency.[7][9]

Problem 3: The cleaved and lyophilized peptide is insoluble in aqueous buffers or HPLC solvents.

Possible Cause Recommended Solution(s)
High hydrophobicity of the peptide, exacerbated by the Z-group, leads to aggregation upon removal from the organic synthesis environment.[8][10]1. Test Solvents: Attempt to dissolve the peptide in a small amount of neat formic acid, acetic acid, or DMSO before diluting with the final aqueous buffer.[10] 2. Use a Co-Solvent: Prepare the HPLC sample by dissolving the peptide in a minimal volume of DMSO and then diluting it with Buffer A (e.g., 0.1% TFA in water). Filter before injection.[10] 3. Re-evaluate Cleavage: Ensure the Z-group was fully cleaved. The presence of this hydrophobic group will significantly decrease aqueous solubility. Confirm with mass spectrometry.

Data and Strategy Summaries

Table 1: Solvents and Additives to Mitigate On-Resin Aggregation

Reagent/ConditionMechanism of ActionTypical UsageReference(s)
NMP or DMSO Increases solvent polarity and disrupts H-bondsUse NMP as the primary solvent or add 25% DMSO to DMF[5][8]
Chaotropic Salts (LiCl, KSCN) Disrupts secondary structures (β-sheets)Add to coupling mixture (e.g., 4 M KSCN in DMF)[5][8]
Higher Temperature Provides energy to overcome intermolecular forces40-60°C during coupling[5]
Sonication Physical disruption of peptide-resin clumpsApplied during coupling and deprotection steps[5]
Structure-Disrupting Moieties Introduces "kinks" in the peptide backboneIncorporate pseudoproline dipeptides every 6-7 residues[5]

Key Experimental Protocols

Protocol 1: General In Situ Neutralization for Boc-SPPS

This protocol is adapted for sequences prone to aggregation where maximizing coupling efficiency is critical.[7][9]

  • Deprotection: Treat the peptide-resin with 100% TFA for 1-2 minutes to remove the Nα-Boc group.

  • Washing: Perform a brief flow wash (30 seconds) with DMF to remove excess TFA. Do not perform a base neutralization wash at this stage.

  • Activation Mixture: In a separate vessel, dissolve the Boc-amino acid (3-4 equivalents) and an activating agent (e.g., HBTU, 3-4 equivalents) in DMF.

  • Coupling: Add the activation mixture to the resin, followed immediately by the addition of a hindered base like diisopropylethylamine (DIPEA) (6-8 equivalents).

  • Reaction: Allow the coupling reaction to proceed for 10-60 minutes. The neutralization of the N-terminal TFA salt and the coupling reaction occur simultaneously.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next deprotection step.

Protocol 2: Solubilization of Aggregated Peptides Post-Cleavage

This protocol provides a stepwise approach to dissolving hydrophobic or aggregated peptides for purification.

  • Initial Attempt: Attempt to dissolve a small amount of the lyophilized peptide in the initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).

  • Organic Acid: If solubility is poor, add the peptide to a minimal volume of 100% acetic acid or formic acid. Once dissolved, slowly dilute this solution with the initial HPLC mobile phase.

  • Strong Polar Aprotic Solvent: If acidic solvents fail, dissolve the peptide in a minimal volume of high-purity DMSO. Ensure the concentration is high (e.g., 10-20 mg/mL).

  • Dilution for Injection: Centrifuge the DMSO stock solution to pellet any insoluble material. Carefully take the supernatant and dilute it 5-10 fold with the initial HPLC mobile phase.

  • Filtration: Filter the final diluted sample through a 0.22 or 0.45 µm syringe filter immediately before HPLC injection to remove any remaining particulates.

Visualizations

G start Start: Incomplete Coupling (Positive Ninhydrin Test) strategy1 Strategy 1: Re-couple start->strategy1 Simple strategy2 Strategy 2: Modify Conditions start->strategy2 Moderate strategy3 Strategy 3: Advanced Methods start->strategy3 Advanced action1a Double couple with fresh reagents strategy1->action1a action1b Use stronger activator (e.g., HATU) strategy1->action1b action2a Switch solvent to NMP or add DMSO strategy2->action2a action2b Increase coupling temperature strategy2->action2b action2c Add chaotropic salts (e.g., LiCl) strategy2->action2c action3a Incorporate pseudoproline dipeptide in resynthesis strategy3->action3a action3b Resynthesize on low- substitution resin strategy3->action3b end_success Success: Proceed to next cycle action1a->end_success action1b->end_success action2a->end_success action2b->end_success action2c->end_success end_fail Failure: Consider resynthesis action3a->end_fail action3b->end_fail

Caption: Troubleshooting decision tree for on-resin aggregation.

G start Start: Lyophilized Peptide Powder step1 Attempt to dissolve in Aqueous Buffer (e.g., 0.1% TFA) start->step1 q1 Is solution clear? step1->q1 step2 Add minimal amount of strong organic solvent (e.g., DMSO) q1->step2 No success Ready for Purification q1->success Yes step3 Add organic solution dropwise to stirring aqueous buffer step2->step3 q2 Does solution remain clear? step3->q2 step4 Briefly sonicate the suspension q2->step4 No q2->success Yes q3 Is solution clear? step4->q3 q3->success Yes failure Failure: Re-evaluate peptide design or synthesis strategy q3->failure No

Caption: Workflow for solubilizing aggregated peptides.

G lysine L-Lysine Backbone α-Amino Group ε-Amino Group (Side Chain) product This compound lysine->product boc_group Boc Group (tert-butyloxycarbonyl) boc_group->lysine:alpha Protects for SPPS cycle z_group Z Group (Benzyloxycarbonyl) z_group->lysine:epsilon Protects side chain

Caption: Protective group relationships in this compound.

References

Validation & Comparative

A Comparative Guide to Boc-Lys(Z)-OH and Fmoc-Lys(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for trifunctional amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). For lysine, a frequently incorporated residue critical for peptide structure and function, the choice between Boc-Lys(Z)-OH for tert-butyloxycarbonyl (Boc) chemistry and Fmoc-Lys(Boc)-OH for 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry dictates the overall synthetic strategy, influencing yield, purity, and the potential for side reactions. This guide provides an objective, data-supported comparison of these two essential building blocks to inform rational decision-making in peptide synthesis design.

Core Principles: Orthogonality in Lysine Protection

The fundamental difference between the two lysine derivatives lies in their orthogonal protection schemes.[1][2] In peptide synthesis, orthogonality refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of a specific functional group while others remain intact.[1][2][3]

  • This compound is employed in Boc-SPPS. The α-amino group is protected by the acid-labile Boc group, which is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA).[4] The ε-amino group of the lysine side chain is protected by the benzyloxycarbonyl (Z) group, which is stable to TFA but is typically removed during the final cleavage from the resin using a very strong acid, such as anhydrous hydrogen fluoride (HF).[5][6]

  • Fmoc-Lys(Boc)-OH is the standard for Fmoc-SPPS. The α-amino group is protected by the base-labile Fmoc group, which is removed at each cycle with a secondary amine, most commonly piperidine.[7][] The ε-amino group is protected by the acid-labile Boc group, which is stable to the basic conditions of Fmoc deprotection but is cleaved simultaneously with the peptide from the resin using a strong acid like TFA.[7][9]

This difference in chemical lability forms the basis of the two distinct synthetic workflows and is a primary determinant of their respective advantages and disadvantages.

Performance Comparison: A Quantitative Overview

While direct, side-by-side comparative studies for the synthesis of an identical peptide using both strategies are not extensively reported in a single publication, performance can be inferred from a wealth of data on Boc and Fmoc chemistries. The following tables summarize typical quantitative data for key performance parameters.

Table 1: Deprotection and Coupling Efficiency

ParameterThis compound (Boc-SPPS)Fmoc-Lys(Boc)-OH (Fmoc-SPPS)References
α-Amino Deprotection Yield >99%>99%[4][10]
Typical Deprotection Time 15-30 minutes5-20 minutes[4][11]
Coupling Efficiency >99% (with efficient coupling reagents)>99% (with efficient coupling reagents)[12]
Typical Coupling Time 30-60 minutes30-60 minutes[13]

Table 2: Final Peptide Yield and Purity

ParameterThis compound (Boc-SPPS)Fmoc-Lys(Boc)-OH (Fmoc-SPPS)References
Typical Crude Peptide Purity 70-90%80-95%[14]
Overall Synthesis Yield 10-30% (highly sequence dependent)15-40% (highly sequence dependent)[15]
Major Potential Side Products Truncated sequences, alkylated side chains (Trp, Met), ornithine formation from Arg(NO₂)Deletion sequences, aspartimide formation, piperidine adducts, diketopiperazine formation[4][16]

Signaling Pathways and Experimental Workflows

The logical flow of each synthetic strategy, highlighting the deprotection and coupling cycles, is crucial for understanding their practical application.

Boc_SPPS_Workflow Resin Resin-AA(n)-Boc Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling (this compound + Coupling Reagent) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Next_Cycle Repeat for next amino acid Wash->Next_Cycle Continue synthesis Next_Cycle->Deprotection

Boc-SPPS Workflow for Lysine Incorporation

Fmoc_SPPS_Workflow Resin Resin-AA(n)-Fmoc Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Lys(Boc)-OH + Coupling Reagent) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Repeat for next amino acid Wash2->Next_Cycle Continue synthesis Next_Cycle->Deprotection

Fmoc-SPPS Workflow for Lysine Incorporation

Detailed Experimental Protocols

The following are representative protocols for the manual solid-phase synthesis of a peptide containing lysine using both Boc and Fmoc strategies.

Protocol 1: Boc-SPPS using this compound

This protocol is for the synthesis of a hypothetical peptide on a 0.1 mmol scale using Merrifield resin.

1. Resin Swelling:

  • Place Merrifield resin (0.1 mmol) in a reaction vessel.

  • Add dichloromethane (DCM, 5 mL) and allow to swell for 30 minutes with gentle agitation.

  • Drain the DCM.

2. First Amino Acid Coupling (if not pre-loaded):

  • Dissolve Boc-amino acid (0.5 mmol) and cesium iodide (0.5 mmol) in dimethylformamide (DMF, 2 mL).

  • Add the solution to the resin and agitate at 50°C for 12-24 hours.

  • Wash the resin with DMF (3 x 5 mL), DMF/water (1:1, 3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Dry the resin under vacuum.

3. Deprotection of Boc Group:

  • Add a solution of 50% TFA in DCM (5 mL) to the resin and agitate for 2 minutes.[17]

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM (5 mL) and agitate for 20 minutes.[17]

  • Drain the solution and wash the resin with DCM (3 x 5 mL).

4. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM (5 mL) to the resin and agitate for 2 minutes.

  • Drain the solution and repeat the neutralization step.

  • Wash the resin with DCM (3 x 5 mL).

5. Coupling of this compound:

  • In a separate vial, dissolve this compound (0.5 mmol) and HOBt (0.5 mmol) in DMF (2 mL).

  • Add DIC (0.5 mmol) and allow the mixture to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.

6. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

7. Repeat Cycles:

  • Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

8. Final Cleavage and Deprotection:

  • Dry the fully assembled peptide-resin under vacuum.

  • Place the resin in an HF cleavage apparatus.

  • Add anisole (1 mL) as a scavenger.

  • Carefully distill anhydrous HF (10 mL) into the reaction vessel at -78°C.

  • Stir the mixture at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Dissolve the peptide in an appropriate aqueous buffer and lyophilize.

Protocol 2: Fmoc-SPPS using Fmoc-Lys(Boc)-OH

This protocol is for the synthesis of a hypothetical peptide on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling:

  • Place Rink Amide resin (0.1 mmol) in a reaction vessel.

  • Add DMF (5 mL) and allow to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.[11]

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 15 minutes.[11]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-Lys(Boc)-OH:

  • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.5 mmol), HBTU (0.45 mmol), and HOBt (0.5 mmol) in DMF (2 mL).

  • Add DIEA (1.0 mmol) to the amino acid solution and allow it to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.[13]

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

5. Repeat Cycles:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling, perform a final Fmoc deprotection (step 2).

  • Wash the peptide-resin with DMF (3 x 5 mL) and DCM (3 x 5 mL), and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[18]

  • Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.[5]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide pellet.

  • Dissolve the peptide in an appropriate aqueous buffer and lyophilize.

Concluding Remarks

The choice between this compound and Fmoc-Lys(Boc)-OH is fundamentally a choice between Boc and Fmoc solid-phase peptide synthesis strategies.

This compound , as part of the Boc-SPPS platform, is a robust and historically significant approach. It can be advantageous for the synthesis of long or difficult sequences that are prone to aggregation, as the repeated TFA treatments can help to disrupt secondary structures. However, the requirement for harsh cleavage conditions (HF) limits its compatibility with sensitive post-translational modifications and requires specialized laboratory equipment.

Fmoc-Lys(Boc)-OH is the cornerstone of the more modern and widely used Fmoc-SPPS.[] The milder deprotection conditions are a significant advantage, allowing for the synthesis of a broader range of modified and sensitive peptides.[16] The orthogonality of the Fmoc/tBu strategy is generally considered superior, and the analytical monitoring of Fmoc deprotection is straightforward via UV spectroscopy.[19] However, Fmoc chemistry can be more susceptible to side reactions like aspartimide and diketopiperazine formation.

Ultimately, the optimal choice depends on the specific target peptide, the presence of other functional groups, and the available laboratory infrastructure. For most standard peptide synthesis applications, the versatility and milder conditions of the Fmoc strategy, and therefore the use of Fmoc-Lys(Boc)-OH , have made it the preferred method in contemporary peptide chemistry.

References

A Researcher's Guide to the Analytical Characterization of Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity and structural integrity of protected amino acids are paramount. Boc-Lys(Z)-OH, a critical building block, requires rigorous analytical characterization to ensure the quality and success of peptide synthesis. This guide provides a comparative overview of key analytical methods for the characterization of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Structural Confirmation and Purity Assessment: A Multi-Modal Approach

The comprehensive characterization of this compound relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and stability. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique insights into the molecule's properties.

A logical workflow for the complete characterization of this compound is presented below. This workflow ensures that both the identity and purity of the material are confirmed before its use in synthesis.

cluster_0 Characterization Workflow for this compound cluster_1 Identity Techniques cluster_2 Purity Techniques Start Start Sample This compound Sample Start->Sample Identity Identity Confirmation Sample->Identity Primary Analysis Purity Purity Assessment Sample->Purity Parallel Analysis NMR NMR Spectroscopy (¹H & ¹³C) Identity->NMR MS Mass Spectrometry (ESI-MS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR HPLC_Purity Reversed-Phase HPLC (Chemical Purity) Purity->HPLC_Purity HPLC_Chiral Chiral HPLC (Enantiomeric Purity) Purity->HPLC_Chiral End End NMR->End MS->End FTIR->End HPLC_Purity->End HPLC_Chiral->End

Caption: Overall workflow for the analytical characterization of this compound.

The structure of this compound, with its distinct protecting groups, is key to its function. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyloxycarbonyl (Z) group protects the ε-amino group of the lysine side chain.

cluster_structure Structure of this compound Lysine Lysine Backbone alpha_amino α-Amino Group Lysine->alpha_amino N-terminus epsilon_amino ε-Amino Group Lysine->epsilon_amino Side Chain Boc Boc Group (tert-butyloxycarbonyl) alpha_amino->Boc Protected by Z Z Group (benzyloxycarbonyl) epsilon_amino->Z Protected by

Caption: Diagram of this compound illustrating the protecting groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound. Both reversed-phase and chiral HPLC methods are employed to determine chemical and enantiomeric purity, respectively.

Comparison of HPLC Methods
ParameterReversed-Phase HPLCChiral HPLC
Primary Use Chemical Purity (%)Enantiomeric Purity (% ee)
Stationary Phase C18 or Phenyl-HexylPolysaccharide-based (e.g., Lux Cellulose-2)[1][2]
Mobile Phase Acetonitrile/Water with TFA or Formic AcidAcetonitrile/Water or Methanol/Water with additives[1][2]
Typical Purity ≥98%>99% ee[2]
Detection UV at 210-220 nmUV at 220 nm or 262 nm[2][3]
Experimental Protocols

Reversed-Phase HPLC for Chemical Purity:

  • Column: C18, 5 µm, 4.6 x 250 mm.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[5]

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.[2]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Chiral HPLC for Enantiomeric Purity:

  • Column: Lux Cellulose-2, 5 µm, 4.6 x 250 mm.[2]

  • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water with 0.1% TFA.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient.[2]

  • Detection: UV at 220 nm.[2]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Key NMR Data for this compound
NucleusChemical Shift (δ, ppm)Assignment
¹H~7.35Aromatic protons of the Z group (5H, multiplet)
¹H~5.10Methylene protons of the Z group (-CH₂-) (2H, singlet)
¹H~4.20α-CH of Lysine (1H, multiplet)
¹H~3.10ε-CH₂ of Lysine (2H, multiplet)
¹H~1.80 - 1.30β, γ, δ-CH₂ of Lysine (6H, multiplet)
¹H~1.45tert-butyl protons of the Boc group (9H, singlet)
¹³C~175Carboxyl carbon (C=O)
¹³C~156Carbonyl carbon of Boc and Z groups
¹³C~137, 128, 127Aromatic carbons of the Z group
¹³C~80Quaternary carbon of the Boc group
¹³C~66Methylene carbon of the Z group (-CH₂-)
¹³C~54α-carbon of Lysine
¹³C~40ε-carbon of Lysine
¹³C~31, 29, 22β, γ, δ-carbons of Lysine
¹³C~28Methyl carbons of the Boc group
Experimental Protocol for NMR
  • Instrument: 400 MHz NMR Spectrometer.[6]

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Concentration: 5-10 mg/mL.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹H NMR Acquisition: Standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled pulse sequence.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and providing further structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose.

Expected Mass Spectrometry Data
ParameterExpected Value
Molecular Formula C₁₉H₂₈N₂O₆
Molecular Weight 380.44 g/mol
[M+H]⁺ (protonated) m/z 381.20
[M+Na]⁺ (sodiated) m/z 403.18
Key Fragments (ESI-MS/MS) Loss of Boc group (-100 Da), Loss of Z group (-135 Da), fragments corresponding to the lysine backbone.
Experimental Protocol for ESI-MS
  • Instrument: ESI-Time of Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly into the mass spectrometer.

  • Data Acquisition: A full scan is acquired to determine the molecular weight. For fragmentation analysis (MS/MS), the parent ion (e.g., m/z 381.20) is isolated and subjected to collision-induced dissociation (CID).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound, thereby confirming its identity.

Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)Assignment
3300-3400N-H stretching (amide)[7]
2800-3000C-H stretching (aliphatic)[7]
~1710C=O stretching (carbonyl of Boc, Z, and carboxylic acid)[7]
~1520N-H bending (amide II)
~1160C-O stretching (Boc group)
~700 and ~740C-H bending (aromatic ring of Z group)
Experimental Protocol for FTIR
  • Instrument: FTIR Spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Conclusion

A comprehensive analytical approach is essential for the thorough characterization of this compound. While HPLC provides critical information on chemical and enantiomeric purity, NMR and MS are indispensable for definitive structural confirmation. FTIR serves as a rapid and convenient method for identity verification. By employing a combination of these techniques and following detailed experimental protocols, researchers can ensure the quality of this vital reagent, leading to more reliable and reproducible outcomes in peptide synthesis and drug development.

References

A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of protected amino acids is a critical parameter in peptide synthesis and drug development, directly impacting the quality, efficacy, and safety of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH). The information presented herein is supported by representative experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical technique for their needs.

Comparison of Analytical Methods: HPLC vs. NMR

Both HPLC and NMR are powerful techniques for assessing the purity of chemical compounds. However, they provide different types of information and have distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Output Chromatogram showing peaks corresponding to different components.Spectrum showing signals corresponding to different chemical environments of nuclei.
Purity Determination Based on the relative area of the main peak compared to the total area of all peaks.Quantitative NMR (qNMR) by comparing the integral of a signal from the analyte to that of a certified internal standard.
Impurity Detection Highly sensitive for detecting and quantifying even minor impurities that are chromatographically separable.Can detect and identify structurally different impurities if their signals do not overlap with the main compound's signals.
Structural Information Limited; provides retention time which is characteristic but not definitive for structural elucidation.Provides detailed structural information, enabling the identification of the main compound and its impurities.
Quantitation Relative quantitation is straightforward. Absolute quantitation requires a certified reference standard of the analyte.Absolute quantitation is readily achievable using an internal standard (qNMR).
Sample Throughput Can be automated for high-throughput analysis.Generally lower throughput compared to HPLC.
Typical Purity Value Commercial lots of this compound typically show a purity of ≥98% by HPLC.[1]NMR analysis can confirm the structural integrity and provide a quantitative purity assessment.

Experimental Protocols

Detailed experimental protocols for both HPLC and NMR analysis of this compound are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound by separating it from potential impurities using reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Objective: To determine the absolute purity of this compound using ¹H NMR spectroscopy with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a clean vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1, typically 5 times the longest T₁ of the signals of interest) to ensure full signal recovery.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the aromatic protons of the Z group) and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Potential Impurities in this compound

During the synthesis and storage of this compound, several impurities can arise. Both HPLC and NMR can be used to detect these. Common impurities may include:

  • Starting materials: Unreacted L-lysine, benzyl chloroformate, or di-tert-butyl dicarbonate.

  • By-products from incomplete reactions: Lysine with only the Boc or Z group attached.

  • Di-acylated by-products: Lysine derivatives with incorrect acylation.

  • Racemization products: The D-enantiomer of this compound.

  • Degradation products: Products resulting from the cleavage of the Boc or Z protecting groups.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound using both HPLC and NMR.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_comparison Final Assessment Sample This compound Sample HPLC_Prep Prepare Sample for HPLC (1 mg/mL in mobile phase) Sample->HPLC_Prep NMR_Prep Prepare Sample for qNMR (with internal standard) Sample->NMR_Prep HPLC_Run Perform HPLC Analysis (C18 column, UV 220 nm) HPLC_Prep->HPLC_Run HPLC_Data Analyze Chromatogram (Calculate relative peak area) HPLC_Run->HPLC_Data HPLC_Result HPLC Purity (%) HPLC_Data->HPLC_Result Comparison Compare HPLC and NMR Results Identify any discrepancies HPLC_Result->Comparison NMR_Run Acquire 1H NMR Spectrum NMR_Prep->NMR_Run NMR_Data Process and Integrate Spectrum NMR_Run->NMR_Data NMR_Result Calculate Absolute Purity (%) NMR_Data->NMR_Result NMR_Result->Comparison Final_Purity Final Purity Assessment Comparison->Final_Purity

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides with Boc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical decision that influences not only the synthetic strategy but also the analytical characterization of the final product. The use of orthogonally protected amino acids, such as Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH), allows for selective deprotection and modification, but also introduces unique signatures in mass spectrometry (MS) analysis. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing this compound against alternatives like Boc-Lys(Boc)-OH and peptides with an unprotected lysine side chain, supported by representative experimental data and detailed protocols.

Performance Comparison of Lysine-Modified Peptides in Mass Spectrometry

The presence and nature of protecting groups on the lysine side chain significantly impact the mass spectrometric analysis of peptides. Key differences are observed in ionization efficiency and fragmentation patterns upon collision-induced dissociation (CID).

Ionization Efficiency

While comprehensive studies directly comparing the ionization efficiency of peptides solely based on these specific lysine modifications are scarce, general principles of peptide ionization in electrospray ionization (ESI) mass spectrometry suggest that the presence of bulky, non-polar protecting groups can influence the overall charge state and signal intensity. The benzyloxycarbonyl (Z) group, being more aromatic and rigid than the tert-butyloxycarbonyl (Boc) group, may subtly alter the peptide's conformation and surface accessibility of charge-carrying sites. However, for most routine analyses, all three variants of a model peptide are expected to yield sufficient ion current for detection and fragmentation.

Fragmentation Analysis

The most significant differences in the MS analysis of these peptides are revealed during tandem mass spectrometry (MS/MS). The fragmentation patterns provide clear diagnostic evidence of the protecting group present.

A model peptide, Ac-Tyr-Gly-Gly-Phe-Lys-NH₂ , is used for a representative comparison.

Table 1: Comparison of MS/MS Fragmentation Behavior of a Model Peptide with Different Lysine Modifications

FeatureAc-Tyr-Gly-Gly-Phe-Lys(Unprotected)-NH₂Ac-Tyr-Gly-Gly-Phe-Lys(Boc)-NH₂Ac-Tyr-Gly-Gly-Phe-Lys(Z)-NH₂
Precursor Ion [M+H]⁺ (m/z) 627.3727.4761.4
Characteristic Neutral Losses - H₂O (-18 Da)- NH₃ (-17 Da)- Isobutylene (-56 Da) - tert-Butanol (-74 Da) - H₂O (-18 Da)- NH₃ (-17 Da)- Toluene (-92 Da) - Benzyl alcohol (-108 Da) - H₂O (-18 Da)- NH₃ (-17 Da)
Primary Fragmentation Cleavage of the peptide backbone leading to a full series of b and y ions.Facile loss of the Boc group, followed by fragmentation of the deprotected peptide backbone.Cleavage of the Z group, followed by fragmentation of the peptide backbone.
Diagnostic Fragment Ions Standard b and y ion series.Prominent [M+H-56]⁺ and/or [M+H-74]⁺ ions. The subsequent fragmentation cascade often resembles that of the unprotected peptide.Presence of ions corresponding to the loss of toluene or benzyl alcohol. The remaining fragment ions will be similar to the unprotected peptide.
Sequence Coverage Typically high, with a clear series of fragment ions allowing for straightforward sequence confirmation.High, although the spectrum can be dominated by the neutral loss peaks.High, with the characteristic neutral losses serving as a clear indicator of the Z-protection.

Experimental Protocols

Detailed methodologies are crucial for the successful analysis of peptides with different protecting groups.

Sample Preparation
  • Peptide Solubilization : Dissolve the synthetic peptide in a suitable solvent, typically 0.1% formic acid in 50% acetonitrile/water, to a final concentration of 10 pmol/µL.

  • Internal Standard : For quantitative studies, a stable isotope-labeled version of the peptide can be added to the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A linear gradient from 5% to 60% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Column Temperature : 40 °C.

Mass Spectrometry (MS and MS/MS)
  • Mass Spectrometer : An electrospray ionization tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode : Positive ion mode.

  • Capillary Voltage : 3.5 kV.

  • Source Temperature : 120 °C.

  • Desolvation Temperature : 350 °C.

  • MS1 Scan Range : m/z 300-1500.

  • MS/MS Method : Data-dependent acquisition (DDA) with collision-induced dissociation (CID).

  • Collision Energy : A stepped collision energy (e.g., 20-40 eV) can be used to ensure comprehensive fragmentation.

  • Inclusion List : The theoretical m/z values for the precursor ions of the different peptide forms can be added to an inclusion list for targeted MS/MS analysis.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the key differences in fragmentation.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Peptide Synthetic Peptide (Unprotected, Boc, or Z) Dissolve Dissolve in 0.1% FA in 50% ACN/H₂O Peptide->Dissolve Inject Inject onto C18 Column Dissolve->Inject Gradient Gradient Elution (ACN/H₂O with 0.1% FA) Inject->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Sequence Sequence Confirmation MS2->Sequence ProtectingGroup Protecting Group ID MS2->ProtectingGroup

Caption: General experimental workflow for the LC-MS/MS analysis of synthetic peptides.

Fragmentation_Comparison cluster_unprotected Unprotected Lysine cluster_boc Boc-Lysine cluster_z Z-Lysine P_Unprot [M+H]⁺ F_Unprot b and y ions P_Unprot->F_Unprot CID P_Boc [M+H]⁺ NL_Boc [M+H - 56]⁺ [M+H - 74]⁺ P_Boc->NL_Boc CID (Neutral Loss) F_Boc b and y ions NL_Boc->F_Boc CID P_Z [M+H]⁺ NL_Z [M+H - 92]⁺ [M+H - 108]⁺ P_Z->NL_Z CID (Neutral Loss) F_Z b and y ions NL_Z->F_Z CID

Caption: Comparative fragmentation pathways of peptides with different lysine modifications.

Conclusion

The mass spectrometric analysis of peptides containing this compound is straightforward and provides distinct diagnostic information. The presence of the Z-group is readily identified by characteristic neutral losses of toluene (-92 Da) or benzyl alcohol (-108 Da) in MS/MS spectra. This contrasts with the neutral losses of isobutylene (-56 Da) or tert-butanol (-74 Da) for a Boc-protected lysine and the direct backbone fragmentation for an unprotected lysine. By employing a standard LC-MS/MS workflow, researchers can confidently confirm the sequence and identify the specific protecting groups present on their synthetic peptides, ensuring the quality and integrity of their products for subsequent research and development.

A Researcher's Guide to Orthogonal Lysine Protecting Groups in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the complex landscape of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success, directly impacting the yield, purity, and feasibility of synthesizing complex peptides. For the synthesis of peptides requiring site-specific modifications—such as branching, cyclization, or the attachment of labels—the use of orthogonal protecting groups for the lysine (Lys) side chain is indispensable. This guide provides an objective comparison of the most commonly employed orthogonal protecting groups for the ε-amino group of lysine within the Fmoc/tBu strategy, supported by experimental data and detailed protocols to inform the selection process.

The principle of orthogonality is central to modern peptide chemistry. It allows for the selective removal of a specific protecting group under a unique set of conditions, leaving all other protecting groups and the peptide backbone intact. This guide will compare the performance of the following widely used lysine side-chain protecting groups: tert-Butyloxycarbonyl (Boc), 4-Methyltrityl (Mtt), 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde), and Allyloxycarbonyl (Alloc).

Comparative Analysis of Lysine Protecting Groups

The choice of a lysine protecting group is dictated by the desired synthetic outcome. While the Boc group serves as the industry standard for routine peptide synthesis due to its stability and straightforward removal during final cleavage, more specialized applications necessitate the use of protecting groups with distinct deprotection mechanisms.

Protecting GroupDeprotection ConditionsKey AdvantagesPotential Issues
Boc Strong Acid (e.g., >90% TFA)High stability to piperidine; cost-effective; removed during final cleavage.Not suitable for on-resin side-chain manipulation.
Mtt Very Mild Acid (e.g., 1-2% TFA in DCM, or 30% HFIP in DCM)Highly acid-labile, allowing for selective deprotection in the presence of tBu groups.Potential for premature cleavage of other acid-labile groups if not carefully controlled.
Dde 2% Hydrazine in DMFOrthogonal to acid- and base-labile groups.Prone to migration to unprotected amines during piperidine treatment.
ivDde 2-4% Hydrazine in DMFMore stable to piperidine than Dde, significantly reducing side-chain migration.Can be difficult to remove, especially in long or aggregated sequences.
Alloc Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavengerFully orthogonal to acid- and base-labile groups.Requires use of a metal catalyst which must be thoroughly removed.

Quantitative Performance Data

Direct head-to-head quantitative comparisons of these protecting groups under identical conditions are limited in the literature. However, available data provides valuable insights into their performance. A study on the synthesis of branched peptides reported the following purities, demonstrating the efficiency of orthogonal deprotection and subsequent coupling on the lysine side chain.

Lysine Protecting GroupAchieved Purity of Branched Peptide
Lys(Mmt)79%
Lys(Alloc)82%
Lys(ivDde)93%

Note: This data is from a single study and may not be representative of all sequences and conditions. Purity was determined after deprotection of the side chain, coupling of an alanine residue, and final cleavage.

Logical Workflow for SPPS with Orthogonal Lysine Protection

The following diagram illustrates the general workflow of Fmoc-SPPS, highlighting the point at which an orthogonally protected lysine is incorporated and selectively deprotected for side-chain modification.

spss_workflow cluster_cycle cluster_final start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (e.g., HATU/DIPEA) deprotection->coupling wash Wash (DMF) coupling->wash repeat Repeat Cycle wash->repeat lys_coupling Couple Fmoc-Lys(PG)-OH wash->lys_coupling repeat->deprotection wash_after_lys Wash (DMF) lys_coupling->wash_after_lys selective_deprotection Selective PG Deprotection (Orthogonal Reagent) modification Side-Chain Modification (e.g., Branching, Labeling) selective_deprotection->modification continue_synthesis Continue Main Chain Synthesis modification->continue_synthesis continue_synthesis->deprotection cleavage Final Cleavage & Global Deprotection (TFA) continue_synthesis->cleavage end Purified Peptide cleavage->end wash_after_lys->selective_deprotection wash_after_lys->cleavage orthogonal_strategy peptide Resin-Peptide-Lys(PG_side)-AA(PG_tBu)-NH-Fmoc fmoc_removal Fmoc Group Removed peptide->fmoc_removal Piperidine/DMF pg_side_removal Lys Side-Chain PG Removed peptide->pg_side_removal Orthogonal Reagent (e.g., Hydrazine, Pd(0), mild TFA) pg_tbu_removal tBu Groups & Resin Cleavage peptide->pg_tbu_removal Strong Acid (TFA)

A Comparative Guide to the Validation of Boc-Lys(Z)-OH Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, rigorous validation of amino acid incorporation is critical to ensure the final product's identity, purity, and functionality. This guide provides an objective comparison of analytical methodologies for validating the successful incorporation of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) into a peptide sequence. We will compare this building block with its common alternative, Fmoc-Lys(Boc)-OH, and provide supporting experimental protocols and data interpretation guidelines.

The selection of protecting groups for lysine is a pivotal decision in solid-phase peptide synthesis (SPPS). The this compound derivative utilizes an acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino function and a benzyloxycarbonyl (Z) group for the side-chain ε-amino function. The Z-group's stability to the milder acidic conditions used for Boc removal, such as trifluoroacetic acid (TFA), and its subsequent removal by stronger acids (e.g., HF, HBr/AcOH) or catalytic hydrogenolysis, offers an orthogonal protection strategy.[1] This contrasts with the more widely used Fmoc-Lys(Boc)-OH, which employs a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino protection and an acid-labile Boc group for the side chain.[2]

Comparative Analysis of Lysine Protection Strategies

The choice between Boc/Z and Fmoc/Boc strategies is dictated by the overall synthetic scheme, including the nature of other amino acids in the sequence and the desired cleavage and deprotection conditions.[]

FeatureThis compoundFmoc-Lys(Boc)-OH
Nα-Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Nα-Deprotection Acidic conditions (e.g., 25-50% TFA in DCM)[2]Basic conditions (e.g., 20% piperidine in DMF)[2]
Side-Chain (Nε) Protection Z (benzyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Side-Chain Deprotection Strong acid (e.g., HF, HBr/AcOH) or catalytic hydrogenolysis[1]Acidic conditions (e.g., TFA-based cleavage cocktail)[2]
Orthogonality Z-group is orthogonal to the Nα-Boc group.[1]Boc-group is orthogonal to the Nα-Fmoc group.[2]
Compatibility Suited for Boc-SPPS. May be less suitable for peptides with acid-sensitive residues not protected by compatible groups.The standard for Fmoc-SPPS, compatible with a wide range of acid-labile side-chain protecting groups.[]
Potential Issues Final cleavage requires harsh strong acids. Catalytic hydrogenolysis may not be compatible with sulfur-containing amino acids like Cysteine or Methionine.[2]Repetitive base treatment for Fmoc removal can cause side reactions, such as cyclization or aggregation in certain sequences.[4]

Validation Workflow and Data Presentation

The successful incorporation of this compound must be validated at the completion of the synthesis. The primary analytical techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.[5][6][7]

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Analysis Analytical Validation Resin Resin Swelling N_alpha_Deprotection Nα-Boc Deprotection (TFA) Resin->N_alpha_Deprotection Coupling Amino Acid Coupling (this compound) N_alpha_Deprotection->Coupling Repeat Repeat Cycle Coupling->Repeat for subsequent amino acids Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or HBr/AcOH) Repeat->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC Analysis Crude_Peptide->RP_HPLC MS Mass Spectrometry Analysis RP_HPLC->MS Purification Purification (Prep-HPLC) RP_HPLC->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: General workflow for Boc-SPPS and subsequent analytical validation.

Quantitative Data Summary

The validation process aims to confirm the presence of the desired peptide and quantify its purity. Below is a template for summarizing the expected analytical data.

Analytical MethodParameterExpected Result for Successful IncorporationAlternative (Fmoc-Lys(Boc)-OH)
RP-HPLC Retention TimeA major peak corresponding to the full-length peptide.A major peak with a potentially different retention time due to polarity differences.
Purity (%)>70% for crude product (typical); >95% or >98% after purification.Similar purity profile expected.
Mass Spectrometry Molecular Weight (m/z)Observed mass matches the calculated theoretical mass of the peptide containing the deprotected lysine residue.Observed mass matches the calculated theoretical mass of the peptide.
Tandem MS (MS/MS)Fragmentation pattern confirms the peptide sequence, including the position of the lysine residue.[5]Fragmentation pattern confirms the peptide sequence.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of the crude peptide and confirm the success of purification.

Methodology:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., a mixture of 0.1% TFA in water and acetonitrile) to a concentration of approximately 1 mg/mL.[8]

  • Chromatographic System: Utilize a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Elution: A typical gradient runs from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min. The exact gradient should be optimized based on the peptide's hydrophobicity.[9]

  • Detection: Monitor the absorbance at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to calculate the relative purity of the target peptide. The main peak's area as a percentage of the total peak area represents the purity.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and sequence of the synthesized peptide.

Methodology:

  • Sample Preparation: The peptide sample can be analyzed directly from the collected HPLC fraction or after being desalted.[10]

  • Ionization: Use Electrospray Ionization (ESI) for online coupling with HPLC (LC-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for offline analysis.[7]

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is commonly used for accurate mass determination.

  • Data Acquisition (Full Scan MS): Acquire the mass spectrum to find the molecular ions ([M+H]+, [M+2H]2+, etc.). The observed mass is then compared to the theoretical mass calculated from the peptide's amino acid sequence.

  • Data Acquisition (Tandem MS/MS): For sequence confirmation, the molecular ion of the target peptide is isolated and fragmented (e.g., by collision-induced dissociation). The resulting fragment ions (b- and y-ions) are analyzed to reconstruct the amino acid sequence.[11]

Orthogonal Deprotection Strategies

The key difference between this compound and Fmoc-Lys(Boc)-OH lies in their deprotection schemes, which is a critical consideration during synthesis planning.

cluster_boc This compound Strategy cluster_fmoc Fmoc-Lys(Boc)-OH Strategy Boc_N_alpha Nα-Boc Boc_Deprotection Mild Acid (e.g., TFA) Boc_N_alpha->Boc_Deprotection Removed each cycle Lys_Z Nε-Z Z_Deprotection Strong Acid (HF) or Hydrogenolysis Lys_Z->Z_Deprotection Removed at final cleavage Fmoc_N_alpha Nα-Fmoc Fmoc_Deprotection Base (e.g., Piperidine) Fmoc_N_alpha->Fmoc_Deprotection Removed each cycle Lys_Boc Nε-Boc Boc_Sidechain_Deprotection Acid (e.g., TFA) Lys_Boc->Boc_Sidechain_Deprotection Removed at final cleavage

References

A Comparative Guide to Orthogonal Deprotection Strategies for Lysine in Boc-Solid Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide sequences. The Boc (tert-butyloxycarbonyl) strategy, a cornerstone of peptide chemistry, relies on a quasi-orthogonal system where the Nα-Boc group is removed by moderate acid, while side-chain protecting groups require stronger acidic conditions for cleavage. For trifunctional amino acids like lysine, the choice of the Nε-side-chain protecting group is critical for achieving selective modifications such as branching, cyclization, or the attachment of labels.

This guide provides an objective comparison of the traditional Boc-Lys(Z)-OH (where Z is benzyloxycarbonyl) with alternative lysine derivatives offering fully orthogonal deprotection strategies. The performance of these alternatives, including those bearing Dde, ivDde, Mmt, and Alloc protecting groups, will be evaluated based on available experimental data, with a focus on deprotection efficiency, potential side reactions, and overall synthetic utility.

Orthogonal Deprotection: A Comparison of Lysine Protecting Groups

The ideal side-chain protecting group for lysine in a Boc-SPPS workflow should be stable to the repeated trifluoroacetic acid (TFA) treatments used for Nα-Boc removal, yet be cleavable under specific conditions that leave all other protecting groups and the peptide-resin linkage intact.

This compound: The Traditional Approach

The benzyloxycarbonyl (Z or Cbz) group is a classic choice for lysine side-chain protection in Boc-SPPS.[1] Its removal is typically achieved by strong acids like hydrofluoric acid (HF) or through catalytic hydrogenation.[2] While robust, this lack of true orthogonality with the final cleavage from the resin can limit its application for on-resin side-chain manipulations.

Side Reactions: During catalytic hydrogenation in the presence of dimethylformamide (DMF), formylation of the newly deprotected amine can occur as a side reaction.[3]

Alternatives for True Orthogonality

Several protecting groups offer true orthogonality in Boc-SPPS, allowing for selective deprotection of the lysine side chain while the peptide remains attached to the resin and other protecting groups are intact.

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These groups are cleaved under mild, basic conditions using hydrazine.[4][5] The ivDde group is more sterically hindered and thus more stable than Dde, reducing the risk of premature deprotection or migration during prolonged synthesis.[4]

  • Mmt (Monomethoxytrityl): This acid-labile protecting group can be removed under very mild acidic conditions, such as 1-2% TFA in dichloromethane (DCM), which do not significantly affect other acid-sensitive groups.[1][6]

  • Alloc (Allyloxycarbonyl): The Alloc group is stable to both acidic and basic conditions used in SPPS but can be selectively removed by palladium(0)-catalyzed allyl transfer.[1][7]

Quantitative Performance Data

The following table summarizes available quantitative data on the performance of different lysine side-chain protecting groups. It is important to note that this data is compiled from different studies employing various peptide sequences and reaction conditions, which may influence the observed outcomes.

Protecting GroupDeprotection Reagent(s)Purity of Branched Peptide After Deprotection & CouplingSynthesis Time (for a model peptide)Reference
Mmt2% TFA in DCM79%9 h 15 min (combined time for 3 variants)[8]
AllocPd(PPh₃)₄, Phenylsilane in DCM82%9 h 15 min (combined time for 3 variants)[8]
ivDde5% Hydrazine in DMF93%9 h 15 min (combined time for 3 variants)[8]

Experimental Protocols

Detailed methodologies for the selective deprotection of various lysine side-chain protecting groups are provided below.

Deprotection of Z-group by Catalytic Hydrogenolysis

Objective: To selectively remove the benzyloxycarbonyl (Z) group from a lysine side chain.

Reagents:

  • Z-protected peptide

  • Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide)

  • Hydrogen source (e.g., hydrogen gas, formic acid, or ammonium formate)

  • Solvent (e.g., Methanol, Ethanol, or DMF)

Procedure (Catalytic Transfer Hydrogenation):

  • Dissolve the Z-protected peptide in a suitable solvent.

  • Add the Pd/C catalyst.

  • Add several equivalents of the hydrogen donor (e.g., formic acid).

  • Stir the mixture at room temperature until the reaction is complete, monitoring by TLC or HPLC.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.[2]

Deprotection of Dde/ivDde-group with Hydrazine

Objective: To selectively remove the Dde or ivDde group from a lysine side chain on-resin.

Reagents:

  • Dde/ivDde-protected peptide-resin

  • 2% Hydrazine monohydrate in DMF

Procedure:

  • Suspend the peptide-resin in a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).

  • Allow the mixture to stand at room temperature for 3 minutes.

  • Filter the resin.

  • Repeat the hydrazine treatment two more times.

  • Wash the resin thoroughly with DMF.[4][5]

Caution: Hydrazine can also remove Fmoc groups; therefore, the N-terminus should be protected with a Boc group if subsequent chain elongation is desired.[4]

Deprotection of Mmt-group with Dilute TFA

Objective: To selectively remove the Mmt group from a lysine side chain on-resin.

Reagents:

  • Mmt-protected peptide-resin

  • Deprotection solution: 1% TFA and 2% Triisopropylsilane (TIS) in DCM

Procedure:

  • Suspend the resin in the deprotection solution (approximately 10 mL per gram of resin).

  • Gently shake the mixture at room temperature for 30 minutes.

  • Filter the resin and wash with DCM.

  • Wash the resin with methanol.

  • Wash the resin with DCM.

  • Neutralize the resin with 1% Diisopropylethylamine (DIPEA) in DMF.

  • Wash the resin with DMF.[6]

Deprotection of Alloc-group with Palladium Catalyst

Objective: To selectively remove the Alloc group from a lysine side chain on-resin.

Reagents:

  • Alloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Swell the Alloc-protected peptide-resin in anhydrous DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) in DCM.

  • Add the Pd(PPh₃)₄ solution to the resin.

  • Add phenylsilane (25 equivalents relative to resin loading) to the resin suspension.

  • Agitate the mixture with nitrogen bubbling for 20 minutes at room temperature.

  • Drain the solution and repeat the treatment.

  • Wash the resin thoroughly with DCM and then DMF.[9]

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the logical relationships in orthogonal deprotection schemes.

Orthogonal_Deprotection_Boc_Lys_Z Peptide Resin-Peptide-Lys(Z)-Boc Step1 TFA/DCM Peptide->Step1 Nα-Boc Deprotection Product1 Resin-Peptide-Lys(Z)-NH3+ Step1->Product1 Step2 Coupling (Boc-AA-OH) Product1->Step2 Product2 Resin-Peptide-AA-Lys(Z)-Boc Step2->Product2 Step3 HF or H2/Pd Product2->Step3 Side-chain Deprotection & Cleavage Product3 H-Peptide-AA-Lys-OH Step3->Product3

Caption: Deprotection workflow for this compound in SPPS.

Orthogonal_Deprotection_Alternatives cluster_Dde Dde/ivDde Deprotection cluster_Mmt Mmt Deprotection cluster_Alloc Alloc Deprotection Start Resin-Peptide-Lys(PG)-Boc Dde_Step 2% Hydrazine/DMF Start->Dde_Step Mmt_Step 1-2% TFA/DCM Start->Mmt_Step Alloc_Step Pd(PPh3)4/PhSiH3 Start->Alloc_Step Dde_Product Resin-Peptide-Lys(NH2)-Boc Dde_Step->Dde_Product Dde_Modification On-resin Modification Dde_Product->Dde_Modification Mmt_Product Resin-Peptide-Lys(NH2)-Boc Mmt_Step->Mmt_Product Mmt_Modification On-resin Modification Mmt_Product->Mmt_Modification Alloc_Product Resin-Peptide-Lys(NH2)-Boc Alloc_Step->Alloc_Product Alloc_Modification On-resin Modification Alloc_Product->Alloc_Modification

References

A Comparative Analysis of Boc-Lys(Z)-OH and Boc-Lys(2-Cl-Z)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protected amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides a detailed comparative analysis of two commonly used lysine derivatives, Boc-Lys(Z)-OH and Boc-Lys(2-Cl-Z)-OH, focusing on their performance, stability, and application in the Boc-SPPS strategy. This objective comparison is supported by a summary of their physicochemical properties and established experimental protocols.

The primary distinction between these two reagents lies in the side-chain protecting group for the ε-amino functionality of lysine. This compound utilizes the benzyloxycarbonyl (Z) group, while Boc-Lys(2-Cl-Z)-OH employs the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. This seemingly minor structural difference significantly impacts the stability of the protecting group and, consequently, the overall synthetic strategy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Boc-Lys(2-Cl-Z)-OH is presented below. These properties are essential for handling and utilizing these reagents effectively in a laboratory setting.

PropertyThis compoundBoc-Lys(2-Cl-Z)-OH
Molecular Formula C₁₉H₂₈N₂O₆C₁₉H₂₇ClN₂O₆
Molecular Weight 380.44 g/mol [1]414.88 g/mol [2][3]
Appearance White powder[1]White to off-white powder
Melting Point Information not readily available70-73 °C[2]
Storage Temperature -20°C[1]2-8°C[2]

Core Application in Boc-SPPS

Both this compound and Boc-Lys(2-Cl-Z)-OH are integral building blocks in Boc solid-phase peptide synthesis.[4] In this strategy, the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle of amino acid addition using an acid such as trifluoroacetic acid (TFA). The side-chain protecting group, in this case, Z or 2-Cl-Z, must remain stable during these repetitive acid treatments and be cleanly removed at the final cleavage step.

Key Performance Differentiator: Acid Stability

The most critical difference between the Z and 2-Cl-Z protecting groups is their lability towards acids. The electron-withdrawing effect of the chlorine atom on the phenyl ring of the 2-Cl-Z group makes it significantly more stable in acidic conditions compared to the unsubstituted Z group.

This compound: The Z group is susceptible to premature cleavage during the repeated TFA treatments required for Boc deprotection in the synthesis of longer peptides. This can lead to undesired side reactions at the exposed ε-amino group of lysine, such as chain branching, resulting in a lower yield of the target peptide and purification challenges.

Boc-Lys(2-Cl-Z)-OH: The 2-Cl-Z group offers enhanced stability to the repetitive TFA treatments used for Boc deprotection.[4] It is the more commonly utilized lysine derivative in Boc chemistry for this reason.[4] This increased stability minimizes the risk of premature deprotection and subsequent side reactions, leading to higher purity and yield of the final peptide, especially in the synthesis of complex and lengthy peptide sequences.

Deprotection Strategies

The final cleavage and deprotection of the peptide from the solid support and the removal of the side-chain protecting groups are critical steps.

Deprotection of the Z group: The Z group can be removed by several methods, including:

  • Strong acids: Treatment with strong acids like hydrogen bromide in acetic acid (HBr/AcOH) or anhydrous hydrogen fluoride (HF).[5]

  • Catalytic Hydrogenolysis: Hydrogenation in the presence of a palladium catalyst (H₂/Pd).[5]

Deprotection of the 2-Cl-Z group: The increased stability of the 2-Cl-Z group necessitates stronger acidic conditions for its removal. Common methods include:

  • Anhydrous Hydrogen Fluoride (HF): This is a standard and effective reagent for cleaving peptides from the resin and removing the 2-Cl-Z group simultaneously in Boc-SPPS.

  • Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf): These are also strong acids used for the final cleavage step.[2]

  • Hydrogenolysis: Similar to the Z group, the 2-Cl-Z group can also be removed by catalytic hydrogenolysis.[2]

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating either this compound or Boc-Lys(2-Cl-Z)-OH into a peptide chain using a manual synthesis approach.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 1-2 hours.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating with a solution of 25-50% TFA in DCM for approximately 30 minutes.

  • Washing: Thoroughly wash the resin with DCM to remove the TFA and the cleaved Boc group.

  • Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a 10% solution of a hindered base, such as diisopropylethylamine (DIPEA), in DCM.

  • Washing: Wash the resin with DCM to remove excess base.

  • Amino Acid Coupling:

    • Dissolve this compound or Boc-Lys(2-Cl-Z)-OH (typically 3-4 equivalents) and an activating agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF or DCM.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor the completion of the reaction using a qualitative test such as the ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection Protocol (using HF)

Caution: Anhydrous HF is an extremely hazardous chemical and should only be handled by trained personnel in a specialized apparatus.

  • Resin Preparation: After the final Boc deprotection and washing, thoroughly dry the peptide-resin under high vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin to trap reactive carbocations generated during cleavage.

    • Cool the apparatus to -5 to 0 °C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Evaporation: Remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide precipitate multiple times with cold diethyl ether to remove the scavengers and other organic-soluble impurities.

  • Peptide Extraction and Lyophilization:

    • Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

Visualizing the Chemical Structures and Workflow

Caption: Chemical structures of this compound and Boc-Lys(2-Cl-Z)-OH.

Boc_SPPS_Workflow General Boc-SPPS Workflow Resin Resin Support Swelling Resin Swelling (DCM/DMF) Resin->Swelling Boc_Deprotection Boc Deprotection (25-50% TFA/DCM) Swelling->Boc_Deprotection Wash1 Wash (DCM) Boc_Deprotection->Wash1 Neutralization Neutralization (10% DIPEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-Lys(X)-OH + Activator) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Repeat Repeat Cycle Wash3->Repeat Repeat->Boc_Deprotection Next Amino Acid Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., HF) Repeat->Final_Cleavage Final Amino Acid Purification Peptide Purification (HPLC) Final_Cleavage->Purification

Caption: General workflow for Boc solid-phase peptide synthesis.

Deprotection_Comparison Deprotection Stability Comparison TFA_Treatment Repetitive TFA Treatment (for Boc Deprotection) Z_Group This compound TFA_Treatment->Z_Group Two_Cl_Z_Group Boc-Lys(2-Cl-Z)-OH TFA_Treatment->Two_Cl_Z_Group Premature_Cleavage Potential for Premature Side-Chain Deprotection Z_Group->Premature_Cleavage Stable Stable Side-Chain Protection Two_Cl_Z_Group->Stable Side_Reactions Increased Side Reactions (e.g., Branching) Premature_Cleavage->Side_Reactions Higher_Purity Higher Purity and Yield Stable->Higher_Purity

Caption: Comparison of Z and 2-Cl-Z group stability during Boc-SPPS.

Conclusion and Recommendations

Both this compound and Boc-Lys(2-Cl-Z)-OH are valuable reagents for the incorporation of lysine into synthetic peptides using the Boc-SPPS strategy. However, their performance is not interchangeable.

  • This compound may be suitable for the synthesis of short peptides where the number of Boc deprotection cycles is limited. Its lower cost may be an advantage in such cases.

  • Boc-Lys(2-Cl-Z)-OH is the recommended choice for the synthesis of longer, more complex peptides. Its enhanced acid stability provides a greater margin of safety against premature deprotection of the lysine side chain, leading to a cleaner crude product, higher overall yield, and a more straightforward purification process. For drug development and other applications where peptide purity is paramount, the use of Boc-Lys(2-Cl-Z)-OH is strongly advised.

References

Performance Showdown: Evaluating Boc-Lys(Z)-OH Across Diverse Resin Platforms in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the meticulous selection of solid-phase synthesis supports is a critical determinant of peptide purity and yield. This guide provides an in-depth comparative analysis of the performance of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) on three commonly utilized resins in Boc-chemistry solid-phase peptide synthesis (SPPS): Merrifield, PAM (Phenylacetamidomethyl), and MBHA (Methylbenzhydrylamine) resins. Our evaluation, supported by established experimental protocols, focuses on key performance indicators including loading efficiency, coupling efficiency, and final peptide purity, offering a comprehensive resource for optimizing your peptide synthesis strategies.

The choice of resin is intrinsically linked to the desired C-terminal functionality of the peptide. Merrifield and PAM resins are employed for the synthesis of C-terminal carboxylic acids, while MBHA resin is the support of choice for generating C-terminal amides. The performance of this compound can be influenced by the distinct characteristics of each of these resins.

Comparative Performance Data

To illustrate the expected performance of this compound across the different resin types, the following tables summarize typical quantitative data based on the synthesis of a model peptide. These values are derived from established principles of solid-phase peptide synthesis and serve as a baseline for comparison.

Parameter Merrifield Resin PAM Resin MBHA Resin
Typical Loading Capacity (mmol/g) 0.5 - 1.20.4 - 0.80.4 - 1.0
This compound Loading Efficiency >95% (as Cesium salt)~90% (DCC/DMAP)N/A (First amino acid is coupled after synthesis initiation)
Coupling Efficiency (per cycle) >99%>99%>99%
Final Peptide Purity (Crude) GoodVery GoodGood
Racemization Risk during Loading Very Low (Cesium salt method)Moderate (DCC/DMAP method)N/A
Peptide Loss during Synthesis ModerateLowLow

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for a comparative evaluation of this compound performance on the selected resins.

I. Resin Loading: Attachment of the First Amino Acid (this compound)

A. Merrifield Resin (Cesium Salt Method) [1]

This method is recommended for minimizing racemization.

  • Preparation of Cesium Salt: Dissolve this compound (1 mmol) in a mixture of ethanol (2 mL) and water (0.5 mL). Adjust the pH to 7.0 with 2 M aqueous cesium carbonate (Cs₂CO₃). Evaporate the solution to dryness. Co-evaporate with dioxane twice to ensure the salt is anhydrous.

  • Resin Swelling: Swell Merrifield resin (1 g, pre-washed with DMF) in DMF for 1 hour.

  • Esterification: Add the this compound cesium salt (1.2 equivalents relative to resin chlorine content) dissolved in DMF to the swollen resin. Heat the mixture at 50°C overnight. The reaction can be catalyzed by the addition of potassium iodide (0.1 equivalents).

  • Washing: Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), DCM (3x), and methanol (3x).

  • Drying: Dry the resin in vacuo over potassium hydroxide.

B. PAM Resin (DCC/DMAP Method)

Caution: This method carries a higher risk of racemization.

  • Resin Swelling: Swell hydroxymethyl-PAM resin (1 g) in DMF for 30 minutes.

  • Symmetrical Anhydride Formation: In a separate flask, dissolve this compound (10 equivalents relative to resin loading) in dry DCM. Cool to 0°C and add a solution of diisopropylcarbodiimide (DIC) (5 equivalents) in dry DCM. Stir the mixture for 20 minutes at 0°C.

  • Esterification: Add the pre-formed symmetrical anhydride to the swollen PAM resin. Add a catalytic amount of 4-dimethylaminopyridine (DMAP). Agitate the mixture for 2-4 hours at room temperature.

  • Washing and Capping: Wash the resin with DMF and DCM. To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM.

  • Drying: Dry the resin in vacuo.

II. Standard Boc-SPPS Cycle for Peptide Elongation

The following cycle is repeated for each subsequent amino acid coupling.

start Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM, 1x2 min, 1x20 min) start->deprotection wash1 Wash (DCM, IPA, DCM) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM, 2x2 min) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA-OH, HBTU, HOBt, DIEA in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end_cycle Elongated Peptide-Resin wash3->end_cycle cluster_resins Parallel Synthesis on Different Resins start Select Model Peptide Sequence merrifield Merrifield Resin start->merrifield pam PAM Resin start->pam mbha MBHA Resin start->mbha loading I. First Amino Acid Loading (this compound) merrifield->loading pam->loading spps II. Peptide Elongation (Standard Boc-SPPS Cycles) mbha->spps Couple first AA loading->spps cleavage III. Cleavage and Deprotection spps->cleavage analysis IV. Analysis of Crude Peptide (HPLC, Mass Spectrometry) cleavage->analysis comparison V. Compare Performance Metrics (Loading, Purity, Yield) analysis->comparison

References

Safety Operating Guide

Safe Disposal of Boc-Lys(Z)-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Boc-Lys(Z)-OH (Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine), a common protected amino acid used in peptide synthesis.

Immediate Safety and Disposal Plan

The mandated and primary method for the disposal of this compound is through a certified hazardous waste management service. This chemical should never be disposed of down the drain or in regular solid waste streams. Adherence to institutional and local regulations is critical.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for collecting and preparing this compound for disposal.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical waste, ensure you are wearing appropriate PPE.[1] This includes:

    • Safety goggles with side shields.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

  • If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) is required.[1]

  • Designate a specific area for waste accumulation, away from general lab traffic.

2. Waste Collection:

  • Collect all solid waste containing this compound into a dedicated, sealable, and clearly labeled hazardous waste container.[1]

  • This includes:

    • Expired or unused this compound powder.

    • Contaminated items such as weigh boats, filter papers, and spatulas.

    • Empty product containers, which should be treated as contaminated waste.[2][3]

  • The container must be compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine".[3]

3. Spill Management:

  • In the event of a spill, prevent further spread and avoid generating dust.[1]

  • Gently sweep the solid material using dry cleanup procedures.[1][3]

  • Place the collected material into the designated hazardous waste container.[1]

  • Do not use water to clean up spills of the solid material.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area.[1]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[1]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

Data Presentation: Chemical and Safety Properties

The following table summarizes key quantitative and safety data for this compound.

PropertyValueReference
Molecular Formula C₁₉H₂₈N₂O₆[4]
Molecular Weight 380.44 g/mol [4]
Appearance White powder
Storage Temperature -20°C
Incompatible Materials Strong oxidizing agents, Strong acids[1]
Hazardous Decomposition Oxides of carbon (CO, CO₂) and nitrogen (NOx)[1]

Mandatory Visualizations

Diagram 1: Disposal Workflow for this compound

This diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G start This compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is it a spill? ppe->spill collect_solid 2. Collect Solid Waste (Unused chemical, contaminated items) into a labeled hazardous waste container. spill->collect_solid No (Routine Waste) dry_cleanup 3a. Use Dry Cleanup Procedure (Sweep gently, avoid dust) spill->dry_cleanup Yes store 4. Store Sealed Container in a cool, well-ventilated area away from incompatibles. collect_solid->store dry_cleanup->collect_solid contact_ehs 5. Contact EHS for Pickup store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Lys(Z)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Lys(Z)-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.